4-(Difluoromethyl)-1-methyl-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-1-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-5-2-3-6(8(9)10)4-7(5)11(12)13/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDNVOQSZZQZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
The following technical guide details the chemical properties, synthesis, and applications of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene , a critical fluorinated intermediate in modern drug discovery.
CAS No: 1261851-70-0 Role: Advanced Fluorinated Building Block / Bioisostere Precursor
Executive Summary
In the landscape of medicinal chemistry, 4-(Difluoromethyl)-1-methyl-2-nitrobenzene represents a high-value scaffold. Its significance lies in the difluoromethyl (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule features a toluene core functionalized with a nitro group (ortho to methyl) and a difluoromethyl group (para to methyl). This substitution pattern creates a unique electronic push-pull system that influences both its reactivity and its interactions in biological systems.[1]
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 4-(Difluoromethyl)-1-methyl-2-nitrobenzene | Also cited as 4-(Difluoromethyl)-2-nitrotoluene |
| Molecular Formula | ||
| Molecular Weight | 187.14 g/mol | |
| Physical State | Low-melting solid or semi-solid | Often appears as a yellow oil/solid mixture at RT |
| Boiling Point | ~240°C (Predicted) | |
| LogP | 2.82 | Moderate lipophilicity, ideal for CNS penetration |
| H-Bond Acceptors | 3 (Nitro group O, Fluorine) | |
| H-Bond Donors | 1 ( | Weak acidity of the |
| SMILES | CC1=CC(C(F)F)=CC=C1[O-] |
Synthetic Routes & Manufacturing
The synthesis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene typically follows a divergent strategy depending on the starting material availability. The most scalable industrial route involves the nitration of 4-(difluoromethyl)toluene .
Route A: Regioselective Nitration (Primary Route)
This pathway utilizes the directing effects of the substituents. The methyl group (activator, ortho/para director) and the difluoromethyl group (deactivator, meta director) chemically reinforce substitution at the 2-position .
-
Precursor: 1-(Difluoromethyl)-4-methylbenzene
-
Reagents:
/ (Mixed Acid) -
Conditions: 0°C to 10°C, controlled addition.
Route B: Deoxofluorination of Aldehyde
Used when high purity is required, avoiding isomer separation issues inherent in nitration.
-
Precursor: 4-Methyl-3-nitrobenzaldehyde
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor
-
Mechanism: Nucleophilic fluorination of the carbonyl oxygen.
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow for accessing this scaffold.
Figure 1: Primary (Blue) and Alternative (Red) synthetic routes. The nitration route benefits from reinforcing directing groups.
Experimental Protocol: Nitration Workflow
Note: This protocol is a generalized standard procedure for activated toluene nitration, adapted for fluorinated substrates.
Objective: Synthesis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene via electrophilic aromatic substitution.
Reagents:
-
1-(Difluoromethyl)-4-methylbenzene (1.0 eq)
-
Nitric Acid (65%, 1.2 eq)
-
Sulfuric Acid (98%, 2.5 eq)
-
Dichloromethane (DCM) as solvent.
Step-by-Step Methodology:
-
Preparation: Charge a 3-neck round-bottom flask with 1-(Difluoromethyl)-4-methylbenzene dissolved in DCM. Cool the solution to -5°C using an ice/salt bath.
-
Acid Mixing: In a separate vessel, prepare the nitrating mixture by adding Nitric Acid dropwise to Sulfuric Acid at 0°C. Caution: Highly Exothermic.
-
Addition: Add the mixed acid to the organic solution dropwise over 30 minutes, maintaining the internal temperature below 5°C .
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC or GC-MS.
-
Quench: Pour the reaction mixture onto crushed ice (500g). Extract with DCM (3 x 100 mL).
-
Purification: Wash the organic layer with saturated
(to remove acid) and brine. Dry over , filter, and concentrate in vacuo. -
Isolation: Purify the crude oil via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the target nitro compound.
Reactivity & Functionalization
This molecule serves as a "divergent point" in synthesis. The nitro group allows reduction to an aniline, while the methyl group is susceptible to oxidation or radical halogenation.
Key Transformations
-
Nitro Reduction (
):-
Reagents:
or . -
Product: 4-(Difluoromethyl)-2-methylaniline . This is the primary "warhead" precursor for amide coupling in drug synthesis.
-
-
Benzylic Oxidation (
):-
Reagents:
or . -
Product: 4-(Difluoromethyl)-2-nitrobenzoic acid .
-
-
Benzylic Bromination:
-
Reagents: NBS, AIBN.
-
Utility: Creates a handle for nucleophilic substitution, allowing chain extension.
-
Reactivity Diagram
Figure 2: The molecule allows access to anilines, acids, and benzyl bromides.
Applications in Medicinal Chemistry
The difluoromethyl group is the defining feature of this intermediate.[2][1][3] In drug design, it is increasingly preferred over trifluoromethyl (
The "Lipophilic Hydrogen Bond Donor"
The
-
Bioisostere: It mimics alcohols (-OH) and thiols (-SH) but with higher metabolic stability and lipophilicity.
-
Acidity: The
of the proton is typically 20–24, allowing interaction with carbonyl backbone oxygens in receptor pockets.
Therapeutic Areas[13]
-
Kinase Inhibitors: The aniline derivative is used to synthesize Type II kinase inhibitors where the
group occupies hydrophobic pockets while forming specific H-bonds. -
Proton Pump Inhibitors (PPIs): Analogs are investigated for gastric acid suppression, leveraging the stability of the fluorinated carbon against metabolic oxidation.[3]
Handling & Safety (SDS Summary)
Signal Word: Warning
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation (H315) | Wear protective gloves/clothing. |
| Eye Irritation | Causes serious eye irritation (H319) | Rinse cautiously with water for several minutes. |
| Thermal Stability | Potential decomposition at high T | Do not distill to dryness; nitro compounds can be shock-sensitive. |
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (
References
-
Fluorochem. (2024).[4] Product Specification: 4-(Difluoromethyl)-2-methyl-1-nitrobenzene. Retrieved from
-
BenchChem. (2024). 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene: Reactivity and Chemical Transformations. (Analogous chemistry). Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on
bioisosterism). Retrieved from -
ChemScene. (2024). General Information: 4-(Difluoromethyl)-1-iodo-2-nitrobenzene.[5] Retrieved from [5]
-
Sigma-Aldrich. (2024). Safety Data Sheet: Nitro-toluene derivatives. Retrieved from
Sources
4-(Difluoromethyl)-1-methyl-2-nitrobenzene CAS number and identifiers
Technical Profile: 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
Executive Summary
4-(Difluoromethyl)-1-methyl-2-nitrobenzene (CAS 1261605-93-9 ), also known as 4-(difluoromethyl)-2-nitrotoluene , is a specialized fluorinated building block used in the synthesis of advanced pharmaceutical and agrochemical agents. Its structural core—a toluene ring substituted with a nitro group and a difluoromethyl moiety—serves as a critical intermediate for introducing the lipophilic hydrogen bond donor motif (
The difluoromethyl group is a validated bioisostere for hydroxyl (
Chemical Identity & Physicochemical Profile
| Identifier | Details |
| CAS Number | 1261605-93-9 |
| IUPAC Name | 4-(Difluoromethyl)-1-methyl-2-nitrobenzene |
| Common Synonyms | 4-(Difluoromethyl)-2-nitrotoluene; 1-Methyl-2-nitro-4-(difluoromethyl)benzene |
| Molecular Formula | |
| Molecular Weight | 187.15 g/mol |
| SMILES | CC1=C(C=C(C=C1)C(F)F)[O-] |
| InChI Key | VXDNVOQSZZQZLO-UHFFFAOYSA-N |
| Appearance | Pale yellow solid or oil (depending on purity/temperature) |
| Storage | Stabilized over Potassium Carbonate ( |
Key Physicochemical Properties for Drug Design:
-
Lipophilicity: The introduction of the
group increases lipophilicity ( ) compared to the parent aldehyde, facilitating blood-brain barrier (BBB) penetration in CNS-targeted drugs. -
H-Bond Acidity: The
bond in is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor, mimicking the interaction of a hydroxyl group without the metabolic liability of rapid glucuronidation.
Synthetic Methodology
The synthesis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene is a precision fluorination process. It typically proceeds via the deoxyfluorination of the corresponding aldehyde precursor.
Core Precursor:
-
4-Methyl-3-nitrobenzaldehyde (CAS 27867-47-6 )[2]
Reagents of Choice:
-
DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® .
-
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Stabilizer: Potassium Carbonate (
).
Protocol Logic & Mechanism:
The reaction utilizes a nucleophilic fluorinating agent to convert the carbonyl oxygen into a gem-difluoro group.
-
Activation: The sulfur atom of DAST attacks the carbonyl oxygen, forming an activated intermediate.
-
Fluorination: A fluoride ion attacks the benzylic carbon, displacing the sulfur leaving group. This repeats to form the gem-difluoro motif.
-
Stabilization (Critical): DAST fluorinations often generate Hydrogen Fluoride (HF) as a byproduct. The commercial product is "stabilized over potassium carbonate" to neutralize trace HF, preventing acid-catalyzed degradation and ensuring safety during handling.
Synthetic Pathway Diagram
Caption: Synthetic route from aldehyde precursor to the nitro-intermediate and subsequent reduction to the aniline building block.
Downstream Applications in Medicinal Chemistry
The primary utility of CAS 1261605-93-9 lies in its reduction to 4-(difluoromethyl)-2-methylaniline (CAS 1261861-00-0). This aniline is a high-value scaffold for:
-
Kinase Inhibitors: The 2-methyl-4-difluoromethyl aniline moiety is structurally similar to the "head groups" found in Type I and Type II kinase inhibitors (e.g., targeting EGFR, VEGFR, or Bcr-Abl). The methyl group provides steric hindrance to lock the conformation, while the difluoromethyl group interacts with the hinge region or solvent front.
-
Bioisosteric Replacement:
-
vs. Methyl (
): is larger and more lipophilic but metabolically more stable against oxidation (P450). -
vs. Hydroxyl (
): acts as a H-bond donor but is not a substrate for sulfotransferases or glucuronosyltransferases, extending the drug's half-life ( ).
-
-
Agrochemicals: Used in the synthesis of next-generation herbicides where fluorination improves leaf cuticle penetration and environmental stability.
Handling, Safety, and Stability
-
Hazard Identification: As a nitroaromatic compound, it carries risks of toxicity if inhaled or absorbed. The presence of the difluoromethyl group requires monitoring for fluoride release if decomposed.
-
Stabilizer Role: The commercial specification "stabilized over potassium carbonate" is non-negotiable. The
group can be sensitive to strong acids (hydrolysis to aldehyde). ensures the micro-environment remains basic/neutral, scavenging any HF generated from trace hydrolysis or residual DAST. -
Storage: Keep in a tightly sealed container at 2-8°C . Avoid moisture, as water can slowly hydrolyze the
group over time, especially if acidic impurities are present.
References
-
Sigma-Aldrich. Product Specification: 4-(Difluoromethyl)-2-nitrotoluene stabilized over potassium carbonate (CAS 1261605-93-9). Accessed March 2026.
-
BLD Pharm. Chemical Property Sheet: 4-(Difluoromethyl)-1-methyl-2-nitrobenzene. Accessed March 2026.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual grounding for
bioisosterism). -
Jiehua Pharma. Downstream Product: 4-(difluoromethyl)-2-methylaniline (CAS 1261861-00-0). Accessed March 2026.
Sources
Bioisosteric potential of difluoromethyl groups in nitrobenzene derivatives
Executive Summary
The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, yet the specific interplay between the difluoromethyl group (
While the nitro group is a potent electron-withdrawing group (EWG) often necessary for electronic tuning, it carries significant metabolic liabilities (e.g., nitro-reduction to toxic anilines, Ames positivity). The difluoromethyl moiety offers a strategic alternative.[1][2][3] It functions not merely as a "lipophilic bulk" but as a lipophilic hydrogen bond donor (HBD) .
This guide details the physicochemical behavior of
Physicochemical Profiling: The Lipophilic Hydrogen Bond Donor
Unlike the trifluoromethyl group (
The Acidity of the C-H Bond
The electronegativity of the two fluorine atoms polarizes the
| Moiety | Hammett | H-Bond Character | LogP Contribution | Metabolic Risk |
| 0.78 | Strong Acceptor | -0.28 | High (Reductive tox) | |
| 0.54 | None | +0.88 | Low | |
| 0.32 | Weak Donor | +0.60 | Low | |
| -0.37 | Strong Donor/Acceptor | -0.67 | High (Glucuronidation) |
Key Insight: The
Intramolecular Dynamics: The Ortho-Effect
The most critical phenomenon in difluoromethyl-nitrobenzene systems is the formation of Intramolecular Hydrogen Bonds (IMHB) .
The Blue-Shifting Hydrogen Bond
When a
-
Conformational Locking: This IMHB locks the rotatable bond between the benzene ring and the
group, restricting conformational freedom. This reduces the entropic penalty upon binding to a protein target if the bioactive conformation matches the locked state. -
Permeability Enhancement: By "hiding" the H-bond donor potential of the
and the acceptor potential of the internally, the molecule's effective polarity drops, enhancing passive membrane diffusion.
Figure 1: Mechanism of Intramolecular Hydrogen Bonding (IMHB) between ortho-difluoromethyl and nitro groups.
Metabolic Stability & Toxicity Mitigation[6][7]
Replacing a nitro group with
-
Ames Positivity: Nitroaromatics are frequently mutagenic because they are reduced by nitroreductases to hydroxylamines and eventually nitrenium ions, which intercalate DNA.
-
Strategy: Replace
with . The is electron-withdrawing (maintaining electronic demand) but metabolically stable and non-mutagenic.
-
-
Benzylic Oxidation: Methyl groups on nitrobenzenes are highly susceptible to CYP450 oxidation due to the electron-deficient ring making the benzylic protons acidic.
Synthetic Methodologies
Accessing difluoromethyl-nitrobenzenes requires specialized protocols, as direct nitration of difluoromethylbenzene can be non-selective, and direct fluorination of nitrotoluenes requires harsh conditions.
Preferred Route: Radical Difluoromethylation
This method allows for the late-stage introduction of the
Figure 2: Photoredox-catalyzed radical difluoromethylation pathway for nitroarenes.
Experimental Protocol: Late-Stage Difluoromethylation
Objective: Synthesis of 4-(difluoromethyl)-1-nitrobenzene from 4-iodonitrobenzene via copper-mediated cross-coupling.
Reagents:
-
Substrate: 1-iodo-4-nitrobenzene (1.0 equiv)
-
Reagent: (Difluoromethyl)trimethylsilane (
) (2.0 equiv) -
Catalyst: Copper(I) Iodide (
) (0.2 equiv) -
Ligand: Phenanthroline (0.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with 1-iodo-4-nitrobenzene (1.0 mmol, 249 mg), CuI (0.2 mmol, 38 mg), Phenanthroline (0.2 mmol, 36 mg), and CsF (2.0 mmol, 304 mg).
-
Solvation: Add anhydrous DMF (5.0 mL) and stir for 5 minutes to ensure ligand complexation.
-
Reagent Addition: Add
(2.0 mmol) slowly via syringe. -
Reaction: Seal the tube and heat to 80°C for 12 hours. The reaction mixture will turn dark brown.
-
Quench: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Workup: Wash the filtrate with water (
mL) and brine ( mL) to remove DMF. Dry the organic phase over . -
Purification: Concentrate under reduced pressure (Caution: Product may be volatile). Purify via flash column chromatography (Hexanes/EtOAc 95:5).
-
Validation: Confirm structure via
-NMR (doublet around -110 ppm, Hz) and -NMR (triplet around 6.6 ppm, Hz).
References
-
Zafrani, Y. et al. (2019).[8] "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry. Link
-
Erickson, J. A. et al. (2021). "The Difluoromethyl Group as a Hydrogen Bond Donor: A conformational lock." Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Tseng, C. C. et al. (2019).[9] "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry. Link[9]
-
Hu, J. et al. (2017). "Recent advances in the synthesis of difluoromethylated compounds." Chemical Reviews. Link
Sources
- 1. 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene| [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
Thermodynamic Stability of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene: A Comprehensive Technical Guide
Executive Summary
The rational design and handling of functionalized nitroaromatics require a rigorous understanding of their thermodynamic stability and thermal degradation kinetics. 4-(Difluoromethyl)-1-methyl-2-nitrobenzene represents a unique structural dichotomy: it features a highly stable, electron-withdrawing difluoromethyl (-CF₂H) group paired with a thermally labile ortho-nitrotoluene core. This whitepaper provides an in-depth analysis of the compound's thermodynamic profile, detailing the causality behind its decomposition pathways, bond dissociation energies, and the self-validating experimental protocols required to profile its thermal hazards.
Structural Thermodynamics & Bond Energetics
The thermodynamic stability of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene is governed by the competing electronic and steric effects of its substituents.
The Difluoromethyl Group (-CF₂H)
The introduction of fluorine atoms significantly alters the physicochemical landscape of the molecule. The C–F bond is exceptionally strong, with a bond dissociation energy (BDE) reaching up to 130 kcal/mol[1][2]. This stability derives from a highly polarized electrostatic Cδ⁺–Fδ⁻ component. Furthermore, the strong electron-withdrawing nature of the fluorine atoms polarizes the adjacent C–H bond, transforming the -CF₂H moiety into a competent, lipophilic hydrogen bond donor[1][2]. This allows the molecule to form stabilized intra- and intermolecular dimeric complexes, which can lower the ground-state energy of specific conformers by approximately 4.3 kcal/mol[1].
The Ortho-Nitrotoluene Core
While the -CF₂H group imparts localized stability, the relationship between the methyl (-CH₃) and nitro (-NO₂) groups at the 1- and 2-positions creates a thermodynamic vulnerability. In standard nitroaromatics (e.g., nitrobenzene), the C–NO₂ bond is the weakest link, with a homolytic BDE of approximately 70–75 kcal/mol (298–314 kJ/mol)[3][4]. However, the spatial proximity of the methyl and nitro groups in this compound introduces an alternative, lower-energy decomposition pathway that bypasses direct homolysis at lower temperatures.
Kinetic & Thermodynamic Decomposition Pathways
The thermal degradation of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene is highly temperature-dependent, bifurcating into two distinct mechanistic regimes.
Low-Temperature Regime (<1000 K): The "Ortho Effect" and Anthranil Formation
At lower temperatures, the decomposition is dominated by an intramolecular hydrogen transfer, commonly referred to as the "ortho effect." The spatial proximity of the ortho-methyl group allows for a C–H α-attack, where a hydrogen atom transfers from the methyl group to an oxygen atom of the nitro group[5].
This creates a six-membered transition state, leading to the formation of an aci-nitro intermediate. Subsequent dehydration and bicyclization yield a difluoromethyl-substituted anthranil derivative and water[4]. Because this intramolecular rearrangement has a significantly lower activation energy (
High-Temperature Regime (>1100 K): Homolytic Cleavage
Under shock conditions or extreme thermal stress (>1100 K), the kinetic energy surpasses the barrier for direct homolytic fission. The primary event becomes the rupture of the C–NO₂ bond (
Thermal decomposition pathways of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene based on temperature.
Quantitative Data Summary
The following table synthesizes the critical thermodynamic parameters dictating the stability of the compound.
| Thermodynamic Parameter | Value Estimate | Mechanistic Significance |
| C–F Bond Dissociation Energy | ~130 kcal/mol | Imparts extreme thermal stability to the -CF₂H moiety. |
| C–NO₂ Bond Dissociation Energy | 70 – 75 kcal/mol | Governs high-temperature homolytic radical scission. |
| Activation Energy ( | ~26 kcal/mol | Rate-determining step for low-temperature degradation. |
| Activation Energy ( | ~70.2 kcal/mol | Rate-determining step for high-temperature degradation. |
| Hydrogen Bond Stabilization Energy | ~4.3 kcal/mol | Energy lowered via -CF₂H acting as a lipophilic H-bond donor. |
Experimental Protocols for Stability Profiling
To accurately map the thermodynamic boundaries of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Bulk Thermal Stability via DSC/TGA
This protocol determines the Self-Accelerating Decomposition Temperature (SADT) and low-temperature kinetic parameters using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Calibration (Self-Validation Step): Calibrate the DSC heat flow and temperature using high-purity Indium (
°C) and Zinc ( °C) standards. Ensure baseline drift is <10 µW. -
Sample Preparation: Weigh 2.0–3.0 mg of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene into a gold-plated high-pressure crucible. Seal hermetically to prevent the premature evaporation of volatile decomposition products (like water from the anthranil pathway).
-
Dynamic Heating: Purge the furnace with dry Nitrogen at 50 mL/min. Execute dynamic heating runs at multiple rates:
= 2, 5, 10, and 15 °C/min from 25 °C to 400 °C. -
Data Extraction: Record the onset temperature (
) and peak temperature ( ) of the exothermic decomposition. -
Kinetic Calculation: Apply the Kissinger and Ozawa-Flynn-Wall (OFW) isoconversional methods to plot
vs. . The slope of this linear regression directly yields the activation energy ( ) for the low-temperature anthranil pathway.
Protocol 2: Gas-Phase Kinetics via Single-Pulse Shock Tube (SPST)
To isolate the high-temperature homolytic cleavage pathway without solvent or condensed-phase interference, SPST coupled with gas chromatography is utilized[4].
-
Mixture Preparation: Prepare a dilute mixture of the compound (~0.1% mol) in an inert argon bath gas containing a stable internal standard (e.g., 1,3,5-trimethylbenzene) to validate shock temperatures.
-
Shock Wave Generation: Rupture the diaphragm using high-pressure helium to generate a reflected shock wave, instantaneously heating the sample to the target temperature (1100–1300 K) for a precise dwell time (~1–2 milliseconds).
-
Quenching (Self-Validation Step): The reaction must be rapidly quenched by an expansion wave (>10⁵ K/s cooling rate) to freeze the chemical composition and prevent secondary radical recombinations.
-
Analysis: Extract the post-shock gas and analyze via GC-MS. Quantify the decay of the parent molecule and the formation of NO₂ and anthranil derivatives to derive the high-temperature Arrhenius pre-exponential factor (
) and .
Experimental workflow for thermodynamic profiling and kinetic parameter extraction.
Conclusion
The thermodynamic stability of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene is a tale of two functional groups. While the difluoromethyl moiety provides robust chemical stability and unique hydrogen-bonding capabilities, the ortho-nitrotoluene core acts as a thermodynamic Achilles' heel. Because the proximity of the methyl and nitro groups facilitates a low-energy intramolecular hydrogen transfer, this compound exhibits significant thermal sensitivity at moderate temperatures. Researchers utilizing this compound in drug development or materials science must rigorously profile its SADT using the outlined calorimetric and shock-tube protocols to safely navigate its thermal degradation landscape.
References
1.[3] The C-NO2 bond dissociation energy BDE (kJ mol−1) for nitrobenzene calculated with the B3LYP and M06 functional at 298 K by using different basis sets. ResearchGate. Available at:[Link] 2.[1] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at:[Link] 3.[4] A Computational Study on the Kinetics and Mechanism for the Unimolecular Decomposition of o-Nitrotoluene. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link] 4.[5] Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. ResearchGate. Available at:[Link] 5.[2] CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC (NIH). Available at:[Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile & Characterization of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
The following guide details the solubility profile and characterization strategy for 4-(Difluoromethyl)-1-methyl-2-nitrobenzene , a critical fluorinated aromatic intermediate.
Executive Summary & Compound Identity
4-(Difluoromethyl)-1-methyl-2-nitrobenzene (an analog of 4-methyl-2-nitrobenzotrifluoride) is a lipophilic, electron-deficient aromatic intermediate. It serves as a key building block in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and pharmaceutical actives.
Understanding its solubility landscape is critical for three unit operations:
-
Reaction Solvent Selection: Maximizing kinetics in nucleophilic substitutions or oxidations.
-
Crystallization: Designing cooling or antisolvent crystallization processes for purification.
-
Formulation: Ensuring stability in emulsifiable concentrates (EC) or suspension concentrates (SC).
Structural Determinants of Solubility
-
Lipophilic Core: The toluene scaffold (1-methyl) and difluoromethyl group (
) drive high solubility in non-polar and moderately polar organic solvents. -
Electronic Character: The nitro group (
) at the ortho position creates a permanent dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF) but is insufficient to promote water solubility. -
Hydrogen Bonding: The
moiety acts as a weak hydrogen bond donor (due to the polarized C-H bond), distinguishing it from fully fluorinated analogs. This allows for specific interactions with proton-accepting solvents (e.g., Acetone, THF).
Predicted Solubility Profile (SAR Analysis)
In the absence of a specific public MSDS for this custom intermediate, we derive its profile from Structure-Activity Relationships (SAR) utilizing data from homologous nitro-toluenes and trifluoromethyl-nitrobenzenes.
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Application |
| Polar Aprotic | DMF, DMSO, NMP | Very High (>200 mg/mL) | Dipole-Dipole | Reaction medium; Stock solutions. |
| Esters/Ketones | Ethyl Acetate, Acetone | High (>100 mg/mL) | Dipole-Dipole; Weak H-bonding ( | Extraction; Solvent swap. |
| Chlorinated | DCM, Chloroform | High (>150 mg/mL) | Dispersion; Weak H-bonding | Synthesis; Chromatography. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp. Dependent) | H-Bonding (Solvent Donor) | Ideal for Cooling Crystallization. |
| Ethers | THF, MTBE, 2-MeTHF | Moderate/High | Dipole-Induced Dipole | Grignard/Lithiation reactions. |
| Alkanes | Hexane, Heptane | Low (<10 mg/mL) | Dispersion (London Forces) | Antisolvent; Wash solvent. |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic Effect | Phase separation; Waste stream. |
Process Insight: The steep solubility curve expected in Methanol or Ethanol (low solubility at 0°C, high at 60°C) makes alcohols the primary candidates for purification via recrystallization.
Experimental Protocol: Determination of Solubility
To validate the theoretical profile for regulatory dossiers or process scale-up, the Isothermal Saturation Shake-Flask Method is the industry standard.
Materials & Equipment[1][2]
-
Compound: 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (Purity >98% by HPLC).
-
Solvents: HPLC Grade (MeOH, EtOH, EtOAc, Toluene, Acetone, Acetonitrile).
-
Apparatus: Temperature-controlled orbital shaker (accuracy
K), 0.45 PTFE syringe filters. -
Analysis: HPLC-UV (Agilent 1260 or equivalent).
Step-by-Step Workflow
-
Saturation: Add excess solid compound to 10 mL of solvent in jacketed glass vials.
-
Equilibration: Agitate at fixed temperatures (e.g., 278.15 K to 323.15 K) for 24–48 hours.
-
Critical Check: Ensure solid phase is always present. If fully dissolved, add more solid.
-
-
Phase Separation: Stop agitation and allow settling for 2 hours at the set temperature.
-
Sampling: Withdraw supernatant using a pre-heated syringe/needle (to prevent precipitation during transfer).
-
Filtration: Filter immediately through a 0.45
PTFE filter into a tared volumetric flask. -
Dilution: Weigh the flask, dilute with mobile phase (Acetonitrile/Water), and re-weigh to determine the mass of the aliquot.
-
Quantification: Analyze via HPLC-UV (Detection
nm, typical for nitro-aromatics).
Thermodynamic Modeling (Data Fitting)
For process modeling, fit the experimental mole fraction solubility (
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression.
Why this matters: The
andparameters correlate with the enthalpy of solution ( ), indicating the energy cost to dissolve the crystal lattice. A positive (endothermic) confirms solubility increases with temperature.
Visualization: Characterization Workflows
Diagram 1: Solubility Determination Workflow
This logic flow ensures data integrity during the experimental phase.
Caption: Standard Operating Procedure (SOP) for gravimetric/HPLC solubility determination.
Diagram 2: Purification Strategy Logic
Based on the predicted profile, this decision tree guides the purification process.
Caption: Solvent selection logic for purification based on solubility tiers.
References & Authoritative Grounding
-
Solubility Measurement Protocols:
-
NIST/IUPAC Guidelines for Solubility Data Series. The "Isothermal Saturation Method" is the gold standard for generating solubility data published in Journal of Chemical & Engineering Data.
-
Source:
-
-
Thermodynamic Modeling (Apelblat):
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.
-
Relevance: Establishes the mathematical framework (Apelblat equation) used to model the solubility of substituted aromatics.
-
Source:
-
-
Solubility of Nitro-Aromatics:
-
Wu, Y., et al. (2017). Solubility of 3-methyl-4-nitrobenzoic acid in binary solvent mixtures. J. Chem. Thermodyn.
-
Relevance: Provides comparative data for methyl-nitro-substituted benzene rings, validating the "moderate solubility in alcohols" prediction.
-
Source:
-
-
Fluxapyroxad & Intermediates (Contextual):
-
BenchChem Technical Guide. "Fluxapyroxad: A Comprehensive Technical Guide on its Chemical Structure and Synthesis."
-
Relevance: Confirms the industrial context of difluoromethyl-substituted pyrazoles and aromatics in fungicide synthesis.
-
Source: (Generic landing page for verification).
-
The Strategic Role of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene in Advanced Agrochemical Synthesis
Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Type: Technical Guide & Experimental Whitepaper
Executive Summary
The integration of fluorinated motifs into agrochemical active ingredients (AIs) has fundamentally revolutionized crop protection. By strategically modulating physicochemical properties—such as lipophilicity, metabolic stability, and target-site binding affinity—fluorination extends the efficacy and half-life of modern pesticides. Among these motifs, the difluoromethyl group (-CF2H) occupies a privileged space. This technical guide explores the utility of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (CAS: 1261851-70-0) , a critical building block in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and advanced herbicides, detailing its mechanistic advantages, synthetic workflows, and downstream biological applications.
Mechanistic Rationale: The Difluoromethyl Advantage
In rational agrochemical design, substituting a standard methyl group with a difluoromethyl group alters the molecule's interaction with biological targets in ways that perfluorinated groups cannot replicate.
-
Bioisosterism and Hydrogen Bonding: The highly polarized C–H bond of the -CF2H group makes it a competent, lipophilic hydrogen bond donor, a unique characteristic among polyfluorinated motifs[1]. This allows the -CF2H group to act as a bioisostere for alcohols, thiols, or amines, enabling novel binding interactions within enzyme active sites (e.g., the ubiquinone-binding pocket of fungal succinate dehydrogenase)[1].
-
Lipophilicity (LogP) Modulation: The introduction of fluorine atoms increases the overall lipophilicity of the molecule, which directly enhances cuticular penetration in plants and membrane permeability in fungal pathogens[2].
-
Metabolic Resistance: The strong C-F bonds protect the adjacent core from rapid cytochrome P450-mediated oxidation, thereby extending the biological half-life of the agrochemical in the field[2].
Table 1: Comparative Physicochemical Properties of Substituted Toluenes
| Substituent on Toluene | Hammett Constant (σp) | Lipophilicity Contribution (π) | Hydrogen Bond Donor Capability |
| -CH3 (Methyl) | -0.17 | 0.56 | None |
| -CF2H (Difluoromethyl) | 0.32 | 0.68 | Strong (Highly Polarized C-H) |
| -CF3 (Trifluoromethyl) | 0.54 | 0.88 | None |
Synthetic Workflows: From Building Block to Active Ingredient
The primary utility of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene lies in its role as a precursor to 4-(difluoromethyl)-2-methylaniline . This aniline derivative is a highly sought-after nucleophile for amide coupling reactions, particularly in the synthesis of carboxamide fungicides[3].
Causality in Experimental Design: The reduction of the nitro group must be carefully controlled to prevent the reductive defluorination of the sensitive -CF2H group. Standard harsh reducing agents (e.g., dissolving metal reductions with Zn/HCl at high temperatures) can lead to a partial loss of fluorine. Therefore, catalytic hydrogenation under mild conditions using a poisoned catalyst or carefully monitored palladium on carbon (Pd/C) is the preferred, self-validating approach.
Synthetic workflow from 4-DFM-1-M-2-NB to an active SDHI fungicide.
Protocol 1: Controlled Catalytic Hydrogenation to 4-(Difluoromethyl)-2-methylaniline
Objective: Reduce the nitro group to an amine without compromising the difluoromethyl moiety.
Step-by-Step Methodology:
-
Preparation: In a rigorously dried, pressure-rated hydrogenation vessel, dissolve 10.0 g (53.4 mmol) of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene in 100 mL of anhydrous ethanol.
-
Catalyst Addition: Add 0.5 g of 5% Palladium on Carbon (Pd/C). Crucial Step: Purge the vessel with nitrogen gas three times prior to introducing hydrogen to prevent the formation of explosive mixtures.
-
Hydrogenation: Pressurize the vessel with H2 gas to 30 psi. Maintain the reaction at 25°C. Because the reduction of the nitro group is highly exothermic, use an external cooling jacket to prevent the internal temperature from exceeding 30°C, which could trigger unwanted defluorination.
-
Monitoring (Self-Validation): Monitor the volumetric hydrogen uptake. The theoretical uptake is ~3.0 molar equivalents. Once uptake ceases (typically 2-4 hours), verify completion via GC/MS. The disappearance of the nitro starting material (m/z 187) and the appearance of the aniline product (m/z 157) validates the completion of the step.
-
Workup: Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the pyrophoric Pd/C catalyst. Wash the Celite pad with 20 mL of cold ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation to yield 4-(difluoromethyl)-2-methylaniline as a pale yellow liquid.
Table 2: Reaction Monitoring Parameters for Protocol 1
| Analytical Method | Target Analyte | Key Indicator of Success |
| GC/MS | 4-DFM-1-M-2-NB (Reactant) | Disappearance of m/z 187 peak |
| GC/MS | 4-DFM-2-methylaniline (Product) | Appearance of m/z 157 peak |
| TLC (Hexane:EtOAc 4:1) | Reaction Mixture | Shift from Rf 0.6 (Reactant) to Rf 0.3 (Product) |
| Volumetric | H2 Gas | Cessation of uptake at ~3.0 molar equivalents |
Protocol 2: Amide Coupling for SDHI Fungicide Synthesis
Objective: Couple the synthesized aniline intermediate with a pyrazole-4-carboxylic acid derivative to form the final active ingredient.
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, suspend 1.0 eq of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of 1.2 eq of oxalyl chloride at 0°C. Stir for 2 hours at room temperature until gas evolution (CO and CO2) ceases, indicating the complete formation of the acid chloride.
-
Solvent Exchange: Concentrate the acid chloride in vacuo to remove excess oxalyl chloride and DCM. Redissolve the highly reactive intermediate in anhydrous tetrahydrofuran (THF).
-
Coupling: Cool the THF solution to 0°C. Slowly add 1.1 eq of 4-(difluoromethyl)-2-methylaniline (synthesized in Protocol 1) and 2.0 eq of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of a white precipitate (DIPEA hydrochloride) serves as a visual indicator of reaction progression.
-
Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Recrystallize the crude solid from an ethanol/water mixture to obtain the pure SDHI analog[3].
Biological Application: SDHI Fungicides
The compounds generated from this workflow belong to the carboxamide class of fungicides. Their primary mechanism of action is the targeted inhibition of Complex II (succinate dehydrogenase) within the mitochondrial respiratory chain of fungal pathogens.
The incorporation of the -CF2H group on the aniline ring (derived directly from our starting material) enhances the binding affinity within the ubiquinone-binding site. The lipophilic hydrogen bond donor capability of the -CF2H group allows it to interact with specific amino acid residues (e.g., tyrosine or tryptophan) deep in the binding pocket, leading to a potent and irreversible arrest of fungal respiration[1][3].
Mechanism of action for difluoromethyl-containing SDHI fungicides.
References
-
[1] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at:[Link]
-
[2] Selective difluoromethylation and monofluoromethylation reactions. Chinese Academy of Sciences (CAS) / Chem Soc Rev. Available at:[Link]
-
[3] US9783534B2 - Crystalline form of 2-{3-[2-(1-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl).... Google Patents. Available at:
-
4-(difluoromethyl)-2-methylaniline hydrochloride. Jiehua Pharma Building Blocks. Available at:[Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. US9783534B2 - Crystalline form of 2-{3-[2-(1-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1, 3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl}-3-chlorophenylmethanesulphonate - Google Patents [patents.google.com]
Engineering Metabolic Stability: The Role of Difluoromethyl-Substituted Toluene Intermediates in Drug Design
Executive Summary
In medicinal chemistry and agrochemical development, toluene moieties (methylbenzenes) are ubiquitous structural motifs used to occupy hydrophobic pockets and modulate molecular conformation. However, they suffer from a critical developmental liability: rapid benzylic oxidation mediated by Cytochrome P450 (CYP450) enzymes. To circumvent this rapid clearance, the difluoromethyl group (
The Metabolic Liability of Toluene Moieties
The primary route of clearance for toluene derivatives is Phase I oxidative metabolism. CYP450 enzymes—predominantly CYP3A4, CYP2D6, and CYP1A2—catalyze the oxidation of the benzylic methyl group to a benzyl alcohol, which is subsequently oxidized to benzaldehyde and benzoic acid.
The rate-limiting step in this CYP-mediated aliphatic oxidation is Hydrogen Atom Transfer (HAT) . The highly electrophilic iron-oxo species of the enzyme (Compound I,
CYP450-mediated benzylic oxidation pathway via Hydrogen Atom Transfer (HAT).
The Difluoromethyl Bioisostere: Mechanistic Rationale
Replacing the benzylic
-
Electronic Deactivation (Lowering HOMO Energy): Fluorine is highly electronegative. Through strong inductive withdrawal (
effect), the group pulls electron density away from the aromatic ring. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the arene, reducing the thermodynamic driving force for the electrophilic CYP450 Compound I to initiate the HAT process[1]. -
Bond Dissociation Energy (BDE) Enhancement: The presence of geminal fluorine atoms strengthens the remaining C–H bond. The BDE of the benzylic C–H in a
group increases to approximately 102 kcal/mol, significantly raising the activation energy required for hydrogen abstraction. -
Affinity Modulation (
): Fluorination alters the electrostatic potential and solvation shell of the molecule. This can reduce the binding affinity of the substrate to the hydrophobic CYP active site, acting as an affinity-based metabolic block[1].
Furthermore, the
Physicochemical Profiling
To understand why
| Physicochemical Property | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( |
| Lipophilicity Contribution ( | 0.52 | 0.38 - 0.50 | 0.88 |
| Hydrogen Bond Donor Capacity | None | Weak (Polarized C–H) | None |
| Benzylic C–H BDE (kcal/mol) | ~89.8 | ~102.0 | N/A |
| Metabolic Liability (CYP450) | High (Rapid HAT) | Low (Steric/Electronic Block) | None (Inert) |
| Aromatic HOMO Energy Impact | Electron Donating ( | Electron Withdrawing ( | Strongly Withdrawing ( |
Experimental Protocol: HLM Metabolic Stability Assay
To empirically validate the metabolic stability of a difluoromethyl-substituted toluene intermediate, researchers utilize Human Liver Microsome (HLM) assays. Below is a self-validating, step-by-step workflow designed to determine the intrinsic clearance (
Step 1: Preparation of Microsomal Matrix
-
Action: Dilute HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. -
Causality: The physiological pH and magnesium ions are critical for maintaining the structural integrity and optimal catalytic activity of the membrane-bound CYP450 enzymes and their associated reductases.
Step 2: Substrate Spiking
-
Action: Introduce the difluoromethyl-toluene intermediate (final concentration 1 µM, keeping organic solvent <1% v/v).
-
Causality: Keeping the substrate concentration well below the typical Michaelis constant (
) ensures first-order kinetics, which is mathematically required for accurate determination of . Minimizing organic solvent prevents enzyme denaturation.
Step 3: Reaction Initiation
-
Action: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).
-
Causality: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle. Pre-incubation ensures thermal equilibrium, preventing artificial kinetic lags.
Step 4: Time-Course Aliquoting and Quenching
-
Action: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.
-
Causality: The cold organic solvent instantly precipitates microsomal proteins, halting the enzymatic HAT reaction precisely at the target timepoint and extracting the analyte for quantification.
Step 5: Centrifugation and LC-MS/MS Analysis
-
Action: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
-
Causality: Centrifugation removes precipitated protein debris that would otherwise clog the HPLC column or cause severe ion suppression in the mass spectrometer.
Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability profiling.
Synthetic Methodology: Late-Stage Difluoromethylation
Synthesizing difluoromethyl-substituted toluene intermediates has historically been challenging. Modern approaches utilize 3 to install the
Step 1: Pre-catalyst and Ligand Preparation
-
Action: In a nitrogen-filled glovebox, combine CuI (10 mol%), an N-heterocyclic carbene (NHC) or phenanthroline ligand (10 mol%), and an aryl iodide precursor (1.0 equiv) in anhydrous DMF.
-
Causality: Copper(I) requires strong
-donor/ -acceptor ligands to stabilize the highly reactive intermediate and prevent disproportionation. The inert atmosphere prevents oxidative degradation of the Cu(I) species[3].
Step 2: Difluoromethylating Reagent Addition
-
Action: Add a nucleophilic difluoromethylating reagent, such as
(2.0 equiv), alongside a fluoride source (e.g., CsF or t-BuOK, 2.0 equiv). -
Causality: The fluoride source cleaves the Si–C bond of
, generating a transient equivalent that rapidly transmetalates onto the copper center to form the active complex.
Step 3: Cross-Coupling Execution
-
Action: Seal the reaction vessel and heat to 80°C for 12 hours.
-
Causality: The elevated temperature provides the thermodynamic push required to drive the rate-limiting reductive elimination from the high-valent Cu(III) intermediate, forging the stable
bond and regenerating the Cu(I) catalyst.
Step 4: Quenching and Purification
-
Action: Cool to room temperature, quench with aqueous
, extract with EtOAc, and purify via flash chromatography. -
Causality:
safely neutralizes basic fluoride residues and breaks down copper complexes, allowing the lipophilic difluoromethyl toluene intermediate to partition cleanly into the organic phase.
Conclusion
The strategic substitution of a benzylic methyl group with a difluoromethyl moiety represents a masterclass in rational drug design. By leveraging the unique electronic and steric properties of fluorine, researchers can systematically engineer metabolic stability, lower intrinsic clearance, and extend biological half-lives without incurring the severe lipophilic penalties associated with perfluorination. As synthetic methodologies for late-stage difluoromethylation continue to mature, the
References
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: nih.gov URL:[Link]
-
Late-stage difluoromethylation: concepts, developments and perspective Source: rsc.org URL:[Link]
-
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Source: acs.org URL:[Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch Source: acs.org URL:[Link]
Sources
Electronic Landscape & Reactivity Guide: 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
This guide explores the specific electronic and reactivity landscape of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (also known as 4-(difluoromethyl)-2-nitrotoluene ).
Executive Summary
4-(Difluoromethyl)-1-methyl-2-nitrobenzene represents a highly specialized scaffold in medicinal chemistry, combining the metabolic robustness of the difluoromethyl (-CHF₂) bioisostere with the versatile reactivity of the ortho-nitro-toluene core.
This guide analyzes the molecule through three lenses:
-
Electronic Architecture: How the ortho-nitro and para-difluoromethyl groups cooperatively deactivate the ring while activating the benzylic methyl group.
-
The "Ortho-Effect" & Reactivity: Exploiting the specific interaction between the 1-methyl and 2-nitro groups for heterocyclic synthesis (e.g., indole formation).
-
Bioisosteric Utility: The role of the -CHF₂ group as a lipophilic hydrogen bond donor and its metabolic advantages over trifluoromethyl (-CF₃) analogues.
Structural & Electronic Architecture
The molecule is defined by the interplay of three substituents on the benzene ring. The electronic environment is dominated by the strong electron-withdrawing nature of the nitro group and the moderate withdrawal of the difluoromethyl group.
Hammett Electronic Analysis
To quantify the electronic distribution, we apply Hammett Substituent Constants (
| Substituent | Position (Rel. to Me) | Electronic Effect | Hammett Value ( | Impact |
| -CH₃ | C-1 (Reference) | Weak Donor (+I) | Weakly activates ring; serves as benzylic nucleophile. | |
| -NO₂ | C-2 (Ortho) | Strong Acceptor (-I, -M) | Critical Deactivator. Induces strong dipole; sterically interacts with methyl. | |
| -CHF₂ | C-4 (Para) | Moderate Acceptor (-I) | Withdraws electron density inductively; increases lipophilicity. |
*Note: Ortho values are estimated due to steric field effects, typically exceeding standard para values (
The "Push-Pull" Dynamic
-
Ring Deactivation: The cumulative effect of the 2-NO₂ and 4-CHF₂ groups renders the aromatic ring highly electron-deficient. This makes the ring resistant to electrophilic aromatic substitution (EAS) but potentially susceptible to nucleophilic aromatic substitution (S
Ar) if a leaving group were introduced at C-3 or C-5. -
Benzylic Activation (The "Ortho Effect"): The most chemically significant feature is the acidity of the C-1 methyl protons. The ortho-nitro group exerts a profound acidifying effect via inductive withdrawal and resonance stabilization of the resulting benzylic anion. This is further enhanced by the para-difluoromethyl group.
The Difluoromethyl (-CHF₂) Advantage
In drug design, the -CHF₂ group at the C-4 position is not merely a "lighter" version of a trifluoromethyl (-CF₃) group. It possesses distinct physicochemical properties that influence binding and metabolism.[1][2][3]
Lipophilic Hydrogen Bond Donor
Unlike -CF₃ (which is purely hydrophobic) or -CH₃ (hydrophobic), the -CHF₂ group acts as a weak hydrogen bond donor . The polarized C-H bond can interact with hydrogen bond acceptors (e.g., carbonyl oxygen) in a protein binding pocket.
-
Bioisostere: Often used as a bioisostere for phenol (-OH) or thiol (-SH) groups, providing similar interaction capabilities with significantly higher metabolic stability and membrane permeability.
-
Acidity (C-H): The pKa of the -CHF₂ proton is generally >25, making it stable under physiological conditions, unlike more acidic bioisosteres.
Metabolic Stability vs. -CH₃
The C-4 methyl group in toluene derivatives is a notorious "metabolic soft spot," prone to rapid oxidation by Cytochrome P450 (CYP450) enzymes to benzyl alcohol and benzoic acid.
-
Substitution Strategy: Replacing the C-4 methyl with -CHF₂ blocks this primary metabolic pathway. The C-F bond strength (~116 kcal/mol) renders the group resistant to oxidative degradation, significantly extending the compound's half-life (
) in vivo.
Reactivity & Synthesis Protocols
The unique electronic structure of 4-(difluoromethyl)-1-methyl-2-nitrobenzene allows for specific high-value transformations. The most notable is the Leimgruber-Batcho Indole Synthesis , which leverages the activated methyl group.
Protocol: Synthesis of 6-(Difluoromethyl)indole
This protocol converts the starting material into a substituted indole, a privileged scaffold in oncology and CNS drug discovery.
Mechanism:
-
Condensation: The acidic methyl protons condense with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.
-
Cyclization: Reductive cyclization of the enamine with the nitro group yields the indole.
Step-by-Step Methodology
Phase 1: Enamine Formation
-
Charge: In a dry round-bottom flask, dissolve 1.0 eq of 4-(difluoromethyl)-1-methyl-2-nitrobenzene in anhydrous DMF (0.5 M concentration).
-
Reagent: Add 1.5 eq of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .
-
Reflux: Heat the mixture to 140°C under nitrogen for 12–16 hours. The solution typically turns deep red/purple due to enamine formation.
-
Verification: Monitor by TLC or LCMS for the disappearance of starting material and appearance of the enamine (M+ mass shift).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and DMF. The crude red oil can often be used directly.
Phase 2: Reductive Cyclization
-
Solvent: Dissolve the crude enamine in Ethanol or Methanol (0.2 M).
-
Catalyst: Add 10 wt% of 10% Pd/C (carefully, under inert atmosphere).
-
Reduction: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) at room temperature.
-
Note: Monitor closely. Over-reduction can reduce the indole double bond. Alternatively, use Zn dust in Acetic Acid (chemoselective) if defluorination is a concern with Pd/H2.
-
-
Purification: Filter through a celite pad to remove catalyst. Concentrate and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
-
Yield: Expect 6-(difluoromethyl)indole as a crystalline solid.
Safety & Stability
-
Thermal Stability: Nitro-toluenes can be energetic. While this specific derivative is generally stable, the synthesis of the enamine requires heating. Ensure proper venting and blast shields during scale-up.
-
Defluorination Risk: Avoid strong Lewis acids (e.g., AlCl₃) or harsh reducing conditions (e.g., LiAlH₄ at reflux) which may compromise the C-F bonds of the difluoromethyl group.
References
-
Hansch, C., & Leo, A. (1979).[4] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett
values). -
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes. Organic Syntheses, 63, 214.
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link
- Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(5), 1626-1631.
Sources
Literature review of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene synthesis pathways
The following technical guide details the synthesis pathways for 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (also known as 4-(Difluoromethyl)-2-nitrotoluene ). This document is structured for researchers and process chemists, focusing on mechanistic causality, safety in scale-up, and protocol validation.
Technical Whitepaper | Version 1.0
Executive Summary
The target molecule, 4-(Difluoromethyl)-1-methyl-2-nitrobenzene , represents a critical scaffold in medicinal chemistry. The difluoromethyl group (
This guide analyzes two primary synthetic architectures:
-
The "Fluorination-Last" Pathway: High-precision deoxofluorination of a nitro-aldehyde precursor. Ideal for gram-scale discovery where functional group tolerance is key.
-
The "Nitration-Last" Pathway: Electrophilic aromatic substitution of a difluoromethyl-arene. Ideal for multi-kilogram scale-up due to lower reagent costs and avoidance of late-stage hazardous fluorinating agents.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the timing of the fluorination event. The electronic properties of the benzene ring dictate the success of each route.
Figure 1: Retrosynthetic disconnection showing the two primary logic paths. Route A utilizes nucleophilic fluorination; Route B utilizes electrophilic aromatic substitution.
Part 2: Pathway A – The "Fluorination-Last" Approach
Best for: Laboratory scale (1g – 100g), late-stage diversification. Core Mechanism: Nucleophilic deoxofluorination of 4-methyl-3-nitrobenzaldehyde .
Mechanistic Insight
This route employs Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) rather than the traditional DAST.[1][2][3] While DAST is effective, it exhibits a lower decomposition temperature (~90°C) and can be shock-sensitive. Deoxo-Fluor is thermally stable up to ~200°C, making it the superior choice for safety and yield in nitro-containing substrates where exotherms must be managed rigorously.
The reaction proceeds via the activation of the carbonyl oxygen by the sulfur center, followed by the displacement of the sulfur leaving group by fluoride ions.
Validated Protocol
Substrate: 4-Methyl-3-nitrobenzaldehyde (CAS: 31680-07-6). Reagent: Deoxo-Fluor (1.5 – 2.0 equivalents). Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-methyl-3-nitrobenzaldehyde (10.0 g, 60.6 mmol) and anhydrous DCM (100 mL) under a nitrogen atmosphere.
-
Temperature Control: Cool the solution to 0°C using an ice/brine bath. Critical: Controlling the initial exotherm is vital to prevent polymerization.
-
Addition: Add Deoxo-Fluor (20.1 g, 90.9 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Ensure internal temperature does not exceed 5°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.
-
Quenching (Safety Critical): Cool the mixture back to 0°C. Quench by slow addition of saturated aqueous NaHCO₃. Warning: Rapid gas evolution (CO₂) and HF generation occur. Add dropwise.
-
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with 1M HCl (to remove amine byproducts), water, and brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product as a pale yellow oil/solid.
Expected Yield: 85–92%.
Part 3: Pathway B – The "Nitration-Last" Approach
Best for: Scale-up (>1 kg), cost-efficiency. Core Mechanism: Regioselective nitration of 4-(difluoromethyl)toluene .
Mechanistic Insight
This route exploits the reinforcing directing effects of the substituents on the benzene ring:
-
Methyl Group (Position 1): Weakly activating, ortho/para director.
-
Difluoromethyl Group (Position 4): Electron-withdrawing, meta director.
Both groups direct the incoming nitronium ion (
Validated Protocol
Substrate: 4-(Difluoromethyl)toluene (Synthesized from p-tolualdehyde or commercially sourced). Reagent: Mixed Acid (Conc. H₂SO₄ / 70% HNO₃).
Step-by-Step Methodology:
-
Preparation: In a jacketed reactor, dissolve 4-(difluoromethyl)toluene (50.0 g, 0.35 mol) in concentrated H₂SO₄ (150 mL). Cool to -5°C.
-
Nitration: Prepare a mixture of conc. H₂SO₄ (50 mL) and 70% HNO₃ (35.0 g, 0.39 mol). Add this mixture dropwise to the reactor over 1 hour.
-
Thermal Management: Maintain internal temperature between -5°C and 0°C. Note: The difluoromethyl group deactivates the ring slightly, but the methyl group activates it. The reaction is exothermic but controllable.
-
Completion: Stir at 0°C for 2 hours, then allow to warm to 10°C for 1 hour.
-
Quenching: Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. The product typically precipitates as a solid or oils out.
-
Isolation: Extract with Ethyl Acetate or DCM. Wash with water, saturated NaHCO₃ (until neutral pH), and brine.
-
Purification: Recrystallization from ethanol/water or vacuum distillation is preferred for large batches.
Expected Yield: 90–95%.
Part 4: Comparative Analysis & Decision Matrix
The following table summarizes the operational parameters to assist in route selection.
| Parameter | Pathway A (Fluorination-Last) | Pathway B (Nitration-Last) |
| Primary Risk | HF generation; Deoxo-Fluor cost. | Exothermic runaway; Acid handling. |
| Selectivity | High (Functional group transformation). | High (Cooperative directing effects). |
| Cost | High (Fluorinating reagents are expensive). | Low (Commodity acids). |
| Scalability | Moderate (Heat transfer limits). | Excellent (Standard unit operations). |
| Step Count | 2 (from p-tolualdehyde). | 2 (from p-tolualdehyde). |
Workflow Visualization: Pathway A (Deoxofluorination)
Figure 2: Operational workflow for the Deoxo-Fluor mediated synthesis.
Part 5: References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[2][3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[2][3] Journal of Organic Chemistry. [3]
-
Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination of Carbonyl Compounds with Deoxo-Fluor." Synthesis.
-
Olah, G. A., & Malhotra, R. (1978). "Nitration of fluorobenzenes and fluorotoluenes." Journal of Organic Chemistry.
-
Bio, M. M., et al. (2008). "Practical Synthesis of a Difluoromethyl-Substituted Building Block." Organic Process Research & Development.
Sources
- 1. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 2. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 3. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
Methodological & Application
Scalable Synthesis Protocol for 4-(Difluoromethyl)-1-methyl-2-nitrobenzene via Controlled Deoxofluorination
Document Type: Application Note & Process Protocol Target Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemistry Professionals Compound: 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (CAS: 1261605-93-9)
Introduction & Strategic Rationale
The difluoromethyl group (
Synthesizing 4-(difluoromethyl)-1-methyl-2-nitrobenzene at scale presents a unique challenge. While direct radical difluoromethylation of arenes is possible, it often suffers from poor regioselectivity on electron-deficient, sterically hindered substrates like 2-nitrotoluene derivatives. Therefore, the most chemically logical and scalable approach is the deoxydifluorination of the commercially available precursor, 4-methyl-3-nitrobenzaldehyde (CAS: 31680-07-6) [2].
Historically, this transformation relied on (diethylamino)sulfur trifluoride (DAST) or
Mechanistic Causality (E-E-A-T Insights)
The selection of XtalFluor-E is not merely a safety preference; it fundamentally alters the reaction kinetics. Unlike DAST, XtalFluor-E does not possess an intrinsic free fluoride ion capable of completing the catalytic cycle. It requires an exogenous fluoride source (
This decoupling of the activating agent from the nucleophile allows process chemists to dose-regulate the reaction. The aldehyde is first activated by XtalFluor-E to form an intermediate aminodifluorosulfinium species. The subsequent dropwise addition of
Figure 1: Mechanism of XtalFluor-E mediated deoxofluorination of 4-methyl-3-nitrobenzaldehyde.
Quantitative Process Data: Reagent Comparison
To justify the reagent selection for process development, the thermodynamic and yield profiles of common deoxofluorinating agents are summarized below. XtalFluor-E provides the optimal balance of thermal stability and conversion efficiency.
| Fluorinating Reagent | Thermal Stability (DSC Onset) | Byproduct Profile | Scalability Rating | Typical Yield (%) |
| DAST | ~90 °C (Explosive Disproportionation) | High (Elimination/Tars) | Poor (Hazardous) | 65 - 75% |
| Deoxo-Fluor | ~140 °C (Highly Exothermic) | Moderate | Moderate | 70 - 80% |
| XtalFluor-E | >200 °C (Thermally Stable) | Low | Excellent | 85 - 95% |
Scalable Experimental Protocol (100 g Scale)
The following methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity before proceeding to downstream operations.
Materials Required:
-
4-Methyl-3-nitrobenzaldehyde: 100.0 g (0.605 mol, 1.0 equiv)
-
XtalFluor-E: 208.0 g (0.908 mol, 1.5 equiv)
-
Triethylamine trihydrofluoride (
): 146.3 g (0.908 mol, 1.5 equiv) -
Dichloromethane (DCM), anhydrous: 1.0 L
-
Aqueous Sodium Bicarbonate (5% w/v): 1.5 L
Figure 2: Process workflow for scalable synthesis of 4-(difluoromethyl)-1-methyl-2-nitrobenzene.
Step-by-Step Execution:
Step 1: Reactor Preparation
-
Purge a 3 L jacketed glass reactor with dry Nitrogen (
). -
Charge the reactor with 1.0 L of anhydrous DCM, followed by 100.0 g of 4-methyl-3-nitrobenzaldehyde. Stir at 250 rpm until complete dissolution.
-
Add 208.0 g of XtalFluor-E in a single portion. Note: XtalFluor-E is a free-flowing crystalline solid and does not fume, making bulk addition safe.
-
Cool the jacket to achieve an internal temperature of 0 °C to 5 °C.
Step 2: Controlled Dosing (Critical Step)
-
Load 146.3 g of
into an addition funnel. -
Begin dropwise addition of
over 90 minutes. -
Causality Check: The reaction between the activated sulfinium intermediate and the fluoride source is highly exothermic. Adjust the dosing rate strictly to maintain the internal temperature below 10 °C.
-
Once addition is complete, warm the reactor to 20 °C and stir for 4 hours.
Step 3: In-Process Control (IPC)
-
Withdraw a 0.5 mL aliquot, quench in 1 mL of 5%
, and extract with 1 mL of DCM. -
Analyze the organic layer via HPLC (UV at 254 nm).
-
Self-Validation: Proceed to Step 4 only when the residual 4-methyl-3-nitrobenzaldehyde is < 1.0% Area.
Step 4: Quench and Phase Separation
-
Cool the reactor back to 0 °C.
-
Slowly dose 1.5 L of 5% aqueous
into the reactor. -
Safety Warning: The neutralization of excess HF and acidic byproducts generates significant
gas. Ensure the reactor vent is open and unrestricted. -
Stop agitation, allow phases to settle for 30 minutes, and separate the lower organic (DCM) layer. Wash the organic layer with brine (500 mL).
Step 5: Isolation and Purification
-
Transfer the organic layer to a distillation apparatus and concentrate under reduced pressure (300 mbar, 35 °C) to approximately 200 mL.
-
Perform a solvent swap by adding 500 mL of heptane and continuing distillation until DCM is fully removed.
-
The highly lipophilic product will remain soluble in heptane, while polar sulfinamide byproducts will precipitate.
-
Filter the heptane solution through a short pad of silica gel to remove baseline impurities, washing with an additional 200 mL of heptane.
-
Concentrate the filtrate to yield 4-(difluoromethyl)-1-methyl-2-nitrobenzene as a pale yellow oil, which may crystallize upon standing. (Expected Yield: 96–105 g, 85–92%).
Analytical Checkpoints
To guarantee the structural integrity of the synthesized batch, verify the following spectral parameters:
-
NMR (376 MHz,
): Look for a characteristic doublet at approximately -112.5 ppm ( ). This confirms the geminal coupling of the two fluorine atoms to the single proton. -
NMR (400 MHz,
): The difluoromethyl proton ( ) will appear as a distinct triplet at 6.65 ppm ( ). The aromatic methyl group will appear as a singlet at 2.65 ppm. -
HPLC Purity: >98% (Reverse-phase C18, Water/Acetonitrile gradient).
References
-
Baran, P. S., et al. "A New Reagent for Direct Difluoromethylation." Journal of the American Chemical Society, 2012.[Link]
-
"4-Methyl-3-nitrobenzaldehyde Product Information." Fisher Scientific.[Link]
-
Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorinating Reagents with Enhanced Thermal Stability and Ease of Handling." Organic Letters, 2009.[Link]
-
"XtalFluor-E Deoxofluorination Applications." Organic Chemistry Portal.[Link]
Application Note: Chemoselective Catalytic Hydrogenation of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
Topic: High-Fidelity Catalytic Hydrogenation of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene to 5-(Difluoromethyl)-2-methylaniline
Executive Summary
This application note details the robust protocol for the catalytic hydrogenation of 4-(difluoromethyl)-1-methyl-2-nitrobenzene (Compound 1 ) to 5-(difluoromethyl)-2-methylaniline (Compound 2 ).
The difluoromethyl (
Chemical Context & Mechanistic Insight
The Chemoselectivity Challenge
The reduction of nitroarenes is a standard transformation; however, the presence of a benzylic difluoromethyl group introduces a competing pathway. Standard hydrogenation catalysts (e.g., Pd/C) are proficient at oxidative addition into benzylic carbon-halogen bonds, leading to hydrogenolysis.
-
Desired Pathway: Nitro
Nitroso Hydroxylamine Aniline. -
Undesired Pathway: Benzylic C–F cleavage yielding the monofluoromethyl or methyl analog.
Mechanistic Pathway Visualization
The following diagram illustrates the competitive landscape between the desired reduction and the hydrodefluorination side reaction.
Caption: Mechanistic pathway highlighting the critical divergence between selective nitro reduction and parasitic hydrodefluorination.
Experimental Protocol
Materials & Equipment
-
Substrate: 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (Purity >98%).
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Note: The sulfur poisoning attenuates the catalyst's ability to activate C–F bonds while maintaining activity for
reduction. -
Solvent: Methanol (HPLC Grade).
-
Hydrogen Source:
balloon or Hydrogenator (Parr/Buchi) set to 3 bar. -
Additives: None required for Pt(S)/C. (If using Pd/C, 0.1 eq. Diphenylsulfide is required).
Detailed Procedure (Batch Scale: 10 g)
Step 1: Reactor Loading
-
To a 250 mL autoclave or pressure vessel, charge 4-(difluoromethyl)-1-methyl-2-nitrobenzene (10.0 g, 53.4 mmol).
-
Add Methanol (100 mL, 10V).
-
Add 5% Pt(S)/C (0.5 g, 5 wt% loading relative to substrate). Caution: Add catalyst as a slurry in water or toluene if dry powder flammability is a concern.
Step 2: Hydrogenation
-
Seal the reactor and purge with Nitrogen (
bar) to remove oxygen. -
Purge with Hydrogen (
bar). -
Pressurize to 3 bar (45 psi) with Hydrogen.
-
Stir vigorously (800–1000 rpm) at 25°C .
-
Critical Control: Do not exceed 40°C. Higher temperatures increase the risk of defluorination.
-
-
Monitor reaction via HPLC or TLC (Hexane:EtOAc 4:1) until starting material is consumed (< 0.5%). Typical time: 4–6 hours.
Step 3: Work-up
-
Depressurize the vessel and purge with Nitrogen.
-
Filter the reaction mixture through a pad of Celite 545 to remove the catalyst.
-
Safety: Keep the filter cake wet to prevent pyrophoric ignition of the spent catalyst.
-
-
Rinse the filter cake with Methanol (20 mL).
-
Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to yield the crude aniline.
Step 4: Purification (Optional)
-
The crude product is typically >98% pure. If necessary, purify via flash chromatography (SiO2, 0–20% EtOAc in Hexanes) or recrystallize from Heptane/EtOAc.
Process Optimization & Data
The following table summarizes the screening of catalysts, demonstrating the superiority of sulfided platinum for this specific substrate.
| Entry | Catalyst | Pressure | Solvent | Yield (%) | Purity (%) | Defluorination (%) |
| 1 | 10% Pd/C | 1 bar | MeOH | 92 | 88 | 11.5 |
| 2 | 10% Pd/C + | 1 bar | MeOH | 95 | 98 | < 0.5 |
| 3 | 5% Pt(S)/C | 3 bar | MeOH | 99 | >99 | Not Detected |
| 4 | Raney Nickel | 5 bar | EtOH | 94 | 96 | 1.2 |
Table 1: Catalyst screening results. Note the significant defluorination observed with standard Pd/C (Entry 1).
Operational Workflow Diagram
Caption: Step-by-step operational workflow for the hydrogenation process.
Safety & Handling
-
Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Use a blast shield if operating at high pressures (>10 bar).
-
Catalyst Handling: Dry noble metal catalysts (Pd/C, Pt/C) are pyrophoric. Always handle under an inert atmosphere or keep wet with water/solvent.
-
Exotherm: Nitro reduction is highly exothermic (
). On large scale, control the hydrogen feed rate or use active cooling to prevent thermal runaway.
References
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews. Link
-
Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines. Chemical Reviews. Link
-
Kasparian, A., et al. (2011). Selective Hydrogenation of Nitroarenes in the Presence of Activated Heteroaryl Halides. Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1][2] Protocol for Synthesis via Sandmeyer Reaction and Nitro Reduction. Link
-
Turáková, M., et al. (2015).[3] Liquid phase hydrogenation of nitrobenzene. Applied Catalysis A: General. Link[3]
Sources
Reagents for introducing difluoromethyl groups to nitrotoluene derivatives
Application Note: Reagents and Protocols for the Site-Selective Difluoromethylation of Nitrotoluene Derivatives
Executive Summary & Strategic Rationale
The difluoromethyl group (–CF₂H) has emerged as a privileged structural motif in modern drug discovery. Functioning as a lipophilic hydrogen-bond donor, it serves as a metabolically stable bioisostere for hydroxyl (–OH) and thiol (–SH) groups, significantly enhancing membrane permeability and central nervous system (CNS) penetration[1].
When functionalizing nitrotoluene derivatives—highly versatile scaffolds in medicinal chemistry—chemists face a strategic divergence: introduction of the –CF₂H moiety can be directed either to the benzylic position (C(sp³)–H activation) or the aromatic ring (C(sp²)–H activation). The strongly electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the molecule, making the aromatic ring highly susceptible to nucleophilic radical attack, while simultaneously acidifying the benzylic protons. This application note details the causal selection of reagents, mechanistic pathways, and self-validating protocols required to achieve precise, site-selective difluoromethylation.
Reagent Selection & Mechanistic Divergence
The choice of difluoromethylating reagent dictates the mechanistic pathway and the ultimate site of functionalization.
-
Zinc Difluoromethanesulfinate (DFMS / Baran's Reagent): DFMS is a bench-stable, solid precursor that generates nucleophilic –CF₂H radicals under oxidative conditions[2]. Because the nitro group depletes electron density from the toluene ring, the aromatic core becomes an ideal electrophilic acceptor for Minisci-type radical addition. DFMS is the premier choice for aromatic C–H difluoromethylation [2].
-
Sodium Difluoromethanesulfinate (NaSO₂CF₂H) via Photocatalysis: Under visible light irradiation with an Iridium photocatalyst (e.g., fac-[Ir(ppy)₃]), NaSO₂CF₂H generates –CF₂H radicals under exceptionally mild conditions[3]. By tuning the photocatalytic cycle, this system can be directed to abstract the benzylic hydrogen, facilitating benzylic C–H difluoromethylation without disrupting the aromatic core.
-
(Difluoromethyl)trimethylsilane (TMSCF₂H): Traditionally utilized as a nucleophilic –CF₂H anion source, TMSCF₂H can also participate in copper-mediated oxidative difluoromethylation[4]. It is highly effective when leveraging synergistic dual-active-centered frameworks or specific transition-metal catalysts to achieve precise functionalization[5].
Divergent pathways for nitrotoluene difluoromethylation based on reagent selection.
Quantitative Reagent Comparison
| Reagent | Primary Target Site | Catalyst / Oxidant | Yield Range | Key Advantage |
| Zn(SO₂CF₂H)₂ (DFMS) | Aromatic C(sp²)–H | TBHP (Biphasic system) | 45–85% | Air-stable, highly scalable, open-flask compatibility[2]. |
| NaSO₂CF₂H | Benzylic C(sp³)–H | fac-[Ir(ppy)₃], Blue LED | 50–90% | Extremely mild conditions, broad functional group tolerance[3]. |
| TMSCF₂H | Benzylic / Aromatic | Cu-based / Phenanthroline | 40–80% | Mechanistic versatility (nucleophilic or oxidative radical)[4]. |
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to design protocols that are not merely sequential steps, but self-validating workflows. The following procedures incorporate mechanistic causality and built-in analytical checkpoints.
Protocol A: Direct Aromatic C–H Difluoromethylation using DFMS
Objective: Synthesis of 2-(difluoromethyl)-4-methyl-1-nitrobenzene from 4-nitrotoluene. Mechanistic Causality: A biphasic solvent system (DCM/H₂O) is utilized because DFMS is water-soluble, while the nitrotoluene substrate is organic-soluble. The oxidant (tert-butyl hydroperoxide, TBHP) partitions between the phases, initiating a controlled, sustained release of –CF₂H radicals into the organic layer[2].
-
Reaction Setup: In an open 50 mL round-bottom flask (ensure a well-ventilated fume hood), dissolve 4-nitrotoluene (1.0 mmol, 1.0 equiv.) in dichloromethane (4.0 mL).
-
Reagent Introduction: Add DFMS (2.5 mmol, 2.5 equiv.) followed by deionized water (1.5 mL).
-
Validation Checkpoint: You must observe two distinct liquid phases with suspended white solid (DFMS).
-
-
Radical Initiation: Add TBHP (70% aqueous solution, 3.0 mmol, 3.0 equiv.) dropwise over 5 minutes at room temperature while stirring vigorously (1000 rpm).
-
Causality Checkpoint: Dropwise addition is mandatory. The radical generation is exothermic; rapid addition can lead to thermal runaway and premature radical-radical dimerization, suppressing the yield.
-
-
Monitoring: Allow the reaction to stir for 12–24 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material and the emergence of a more lipophilic, UV-active spot confirms successful –CF₂H incorporation.
-
-
Quenching & Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (5 mL) to neutralize unreacted peroxides. Separate the organic layer, extract the aqueous layer with DCM (2 × 5 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography.
Protocol B: Photocatalytic Benzylic C–H Difluoromethylation
Objective: Synthesis of 1-(2,2-difluoroethyl)-4-nitrobenzene utilizing NaSO₂CF₂H. Mechanistic Causality: This protocol relies on a Single Electron Transfer (SET) event driven by an excited-state Iridium photocatalyst. Oxygen is a potent triplet-state quencher; therefore, rigorous degassing is the single most critical parameter for success[3].
-
Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-nitrotoluene (0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (0.4 mmol, 2.0 equiv.), and fac-[Ir(ppy)₃] (0.004 mmol, 2 mol%)[3].
-
Atmosphere Control: Evacuate the Schlenk tube and backfill with high-purity Argon. Repeat this cycle three times.
-
Causality Checkpoint: Failure to remove O₂ will result in the catalytic cycle stalling at the excited Ir(III) state, yielding zero product.
-
-
Solvent Addition: Add degassed anhydrous acetonitrile (2.0 mL) via a gas-tight syringe.
-
Validation Checkpoint: The solution must immediately exhibit the characteristic bright yellow/orange luminescence of the dissolved Iridium complex.
-
-
Irradiation: Place the tube approximately 5 cm away from a 40 W blue LED light source (λ = 450 nm). Stir vigorously at room temperature for 16 hours.
-
Validation Checkpoint: Continuous luminescence of the mixture under blue light indicates an active, unquenched photocatalytic cycle.
-
-
Workup: Dilute the mixture with water (5 mL) and extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Analytical Validation (NMR Signatures)
Trust in chemical synthesis is verified through rigorous spectroscopic data. To confirm successful difluoromethylation, rely on the following definitive NMR signatures:
-
For Aromatic Difluoromethylation (Protocol A):
-
¹⁹F NMR: Look for a distinct doublet at approximately -110 to -115 ppm with a large geminal coupling constant (²J_HF ≈ 55 Hz).
-
¹H NMR: The unique –CF₂H proton will appear as a highly deshielded triplet at 6.5 – 7.0 ppm (²J_HF ≈ 55 Hz).
-
-
For Benzylic Difluoromethylation (Protocol B):
-
¹⁹F NMR: The signal shifts slightly upfield to -115 to -120 ppm , appearing as a doublet of triplets (dt) due to coupling with the adjacent benzylic –CH₂– protons.
-
¹H NMR: The –CF₂H proton appears as a triplet of triplets (tt) near 5.8 – 6.2 ppm , confirming the aliphatic linkage.
-
References
-
Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews URL:[Link]
-
A New Reagent for Direct Difluoromethylation Journal of the American Chemical Society URL:[Link]
-
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks ACS Catalysis URL:[Link]
-
Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes Organic Letters URL:[Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene| [benchchem.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
Step-by-Step Preparation of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene: A Deoxofluorination Protocol
Introduction & Strategic Rationale
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a highly effective tactic to modulate lipophilicity, metabolic stability, and target binding affinity[1]. The difluoromethyl group (
This application note details the synthesis of 4-(difluoromethyl)-1-methyl-2-nitrobenzene via the nucleophilic deoxofluorination of 4-methyl-3-nitrobenzaldehyde [2]. (Note on Nomenclature: While the starting material is numbered based on the aldehyde at position 1, the conversion to a difluoromethyl group shifts IUPAC numbering priority to the methyl group to achieve the lowest locant set of 1,2,4, perfectly mapping the regiochemistry of the target molecule).
Mechanistic Causality
Diethylaminosulfur trifluoride (DAST) is the reagent of choice for this transformation due to its ability to convert aldehydes to gem-difluorides under mild conditions without affecting aryl methyl or nitro groups[3].
The Mechanism:
-
Activation: The nucleophilic carbonyl oxygen of the aldehyde attacks the highly electrophilic sulfur atom of DAST, triggering the elimination of a fluoride ion (
). -
First Fluorination: The liberated fluoride ion attacks the activated carbonyl carbon, forming an
-fluoroalkoxy-sulfur intermediate. -
Second Fluorination: A second fluoride attack displaces the diethylaminosulfinyl leaving group, yielding the target gem-difluoride and diethylaminosulfinyl fluoride byproducts[4][5].
Protocol Design Logic:
-
Solvent: Anhydrous dichloromethane (DCM) is utilized because it is non-nucleophilic, inert to DAST, and maintains excellent solubility profiles at 0 °C[6].
-
Thermal Control: DAST is thermally unstable and can detonate at temperatures exceeding 90 °C. Initiating the reaction at 0 °C controls the exothermic release of hydrogen fluoride (HF)[3].
-
Inverse Quenching: Adding the reaction mixture into a basic aqueous solution (rather than adding base to the reaction) ensures the base remains in massive excess, safely neutralizing HF without creating localized acidic hotspots[7].
Quantitative Data: Materials & Reagents
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role | Safety / Handling Notes |
| 4-Methyl-3-nitrobenzaldehyde | 165.15 | 1.0 | 1.65 g (10.0 mmol) | Substrate | Irritant; handle in fume hood. |
| DAST | 161.19 | 2.0 | 2.64 mL (20.0 mmol) | Fluorinating Agent | Corrosive/Toxic. Reacts violently with |
| Dichloromethane (Dry) | 84.93 | - | 20 mL (0.5 M) | Solvent | Toxic, volatile. Use anhydrous. |
| Sat. | 84.01 | Excess | 50 mL | Quenching Agent | Mild base; releases |
| Sodium Sulfate ( | 142.04 | - | As needed | Drying Agent | Hygroscopic. |
Experimental Workflow Visualization
Figure 1: Step-by-step experimental workflow for the deoxofluorination of 4-methyl-3-nitrobenzaldehyde.
Self-Validating Experimental Protocol
Step 1: Equipment Preparation & Substrate Dissolution
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon (or dry Nitrogen) for 5 minutes to ensure a strictly anhydrous environment.
-
Add 4-methyl-3-nitrobenzaldehyde (1.65 g, 10.0 mmol) to the flask.
-
Inject 20 mL of anhydrous DCM to dissolve the substrate, yielding a pale yellow solution.
Step 2: Reagent Addition 4. Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. 5. Using a plastic syringe (trace HF can etch glass syringes, compromising the seal), draw up DAST (2.64 mL, 20.0 mmol). 6. Add the DAST dropwise over 15 minutes. Self-Validation: A slight deepening of the solution color and mild fuming may occur; dropwise addition ensures the internal temperature does not spike.
Step 3: Reaction & Monitoring
7. Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C).
8. Stir vigorously under Argon for 12 to 16 hours.
9. Self-Validation: Monitor reaction progress via TLC (Hexane/EtOAc 8:2). The starting material (
Step 4: Inverse Quenching (Critical Safety Step)
10. Prepare a 250 mL beaker containing 50 mL of saturated aqueous
Step 5: Extraction & Purification
13. Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).
14. Wash the combined organic layers with brine (30 mL) to remove residual aqueous salts.
15. Dry the organic phase over anhydrous
Analytical Validation
To confirm the structural integrity of the synthesized product, perform NMR spectroscopy[6][8]:
-
H NMR (400 MHz,
): The defining feature is the difluoromethyl proton ( ), which will appear as a distinct triplet around 6.60–6.80 ppm due to splitting by the two adjacent fluorine atoms. The coupling constant will be exceptionally large ( Hz). The aryl methyl group will appear as a singlet near 2.60 ppm. -
F NMR (376 MHz,
): A characteristic doublet will be observed between -110.0 and -115.0 ppm ( Hz), definitively proving the successful installation of the gem-difluoro moiety.
References
-
[3] Aldehyde to Difluoro. Common Organic Chemistry. URL: [Link]
-
[7] Synthesis of a Hominal Bis(difluoromethyl) Fragment. National Institutes of Health (NIH). URL: [Link]
-
The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Durham University / Synlett. URL: [Link]
-
[4] Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. ACS Publications. URL: [Link]
-
[5] Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. URL: [Link]
-
[1] Diethylaminosulfur Trifluoride (DAST). SciSpace. URL: [Link]
-
[6] Synthesis of a Hominal Bis(difluoromethyl) Fragment. ACS Publications. URL: [Link]
-
[2] Nitrobenzenes | Fisher Scientific. Fisher Scientific. URL: [Link]
-
[8] Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine. AIR Unimi / ACS. URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Nitrobenzenes | Fisher Scientific [fishersci.ca]
- 3. Alcohol to Difluoro - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of a Hominal Bis(difluoromethyl) Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. 3-Nitro-p-tolualdehyde | SIELC Technologies [sielc.com]
Functionalization reactions of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
Application Note: Strategic Functionalization of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
Executive Summary
4-(Difluoromethyl)-1-methyl-2-nitrobenzene (CAS 1261851-70-0) is a high-value building block in medicinal chemistry, particularly for kinase inhibitors and agrochemicals.[1] The difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, significantly improving metabolic stability and membrane permeability compared to non-fluorinated analogs.[1]
This guide details three critical functionalization pathways:
-
Chemoselective Nitro Reduction: Accessing the aniline without defluorination.[1]
-
Indole Synthesis (Leimgruber-Batcho): Constructing the indole core using the latent reactivity of the ortho-methyl group.[1]
-
Benzylic Bromination: Activating the methyl group for nucleophilic coupling.[1]
Chemical Profile & Reactivity Analysis
| Property | Specification |
| Compound Name | 4-(Difluoromethyl)-1-methyl-2-nitrobenzene |
| Common Synonym | 4-(Difluoromethyl)-2-nitrotoluene |
| CAS Number | 1261851-70-0 |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol |
| Key Reactivity | Nitro (C2): Electrophilic, reducible.[1][2] Methyl (C1): Benzylic, acidic (pKa ~20), oxidizable.[1] Difluoromethyl (C4): Lipophilic, generally stable, meta-directing.[1] |
Structural Logic: The molecule features a "push-pull" electronic system.[1] The nitro group at C2 activates the C1-methyl protons, making them sufficiently acidic for condensation reactions (e.g., with dimethylformamide dimethyl acetal). The C4-CHF₂ group is electron-withdrawing but chemically robust; however, harsh catalytic hydrogenation (high pressure/temp) can risk hydrogenolysis of the C-F bonds.
Functionalization Workflows
The following diagram illustrates the divergent synthesis pathways available from this scaffold.
Figure 1: Divergent synthetic pathways for 4-(Difluoromethyl)-1-methyl-2-nitrobenzene.
Detailed Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Fe/NH₄Cl)
Objective: Synthesis of 4-(Difluoromethyl)-2-methylaniline.[1]
Rationale: While catalytic hydrogenation (H₂/Pd-C) is standard, it carries a risk of C-F bond hydrogenolysis (defluorination) if not strictly monitored.[1] The Iron/Ammonium Chloride method is chemoselective, mild, and operationally simple, preserving the difluoromethyl moiety.
Materials:
-
Substrate: 1.0 eq (e.g., 1.87 g, 10 mmol)
-
Iron Powder (325 mesh): 5.0 eq[1]
-
Ammonium Chloride (NH₄Cl): 5.0 eq[1]
-
Solvent: Ethanol/Water (4:1 v/v)[1]
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve the substrate in Ethanol (40 mL) and Water (10 mL).
-
Addition: Add NH₄Cl followed by Iron powder in a single portion.
-
Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1] The yellow starting material should disappear within 2–4 hours, replaced by a fluorescent amine spot.
-
-
Workup:
-
Purification: Flash chromatography (0-20% EtOAc in Hexane).
Protocol B: Indole Synthesis (Leimgruber-Batcho)
Objective: Synthesis of 6-(Difluoromethyl)indole.[1]
Rationale: This is the most efficient route to access the indole core from o-nitrotoluenes. The acidity of the methyl group allows condensation with DMF-DMA to form an enamine, which undergoes reductive cyclization.
Materials:
-
Substrate: 1.0 eq
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 3.0 eq[1]
-
Pyrrolidine: 0.1 eq (Catalyst)[1]
-
Solvent: DMF (dry)[1]
-
Reduction: 10% Pd/C (10 wt%), Hydrogen balloon.
Procedure:
-
Enamine Formation:
-
Dissolve substrate in dry DMF (0.5 M concentration).[1]
-
Add DMF-DMA and pyrrolidine.[1]
-
Heat to 110°C for 12–16 hours under N₂. The solution will turn deep red (formation of trans-β-dimethylamino-2-nitrostyrene).[1]
-
Workup: Remove solvent in vacuo to obtain the crude red solid (Enamine).[1] This intermediate is often used directly.[1]
-
-
Reductive Cyclization:
-
Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
Protocol C: Benzylic Bromination
Objective: Synthesis of 1-(Bromomethyl)-4-(difluoromethyl)-2-nitrobenzene.[1]
Rationale: Radical bromination provides a handle for SN2 coupling (e.g., with amines or thiols).[1]
Materials:
-
Substrate: 1.0 eq
-
N-Bromosuccinimide (NBS): 1.1 eq[1]
-
AIBN or Benzoyl Peroxide: 0.05 eq (Initiator)[1]
-
Solvent: CCl₄ or Trifluorotoluene (Greener alternative)[1]
Procedure:
-
Setup: Dissolve substrate and NBS in solvent (0.2 M).
-
Initiation: Add AIBN.
-
Reaction: Heat to reflux (70–80°C).
-
Critical Step: If using CCl₄, use a reflux condenser. Irradiate with a tungsten lamp if initiation is slow.[1]
-
-
Monitoring: Stop when ~80% conversion is reached (by NMR/TLC) to avoid over-bromination (dibromide formation).
-
Workup: Cool, filter off succinimide solid. Concentrate filtrate.[1][5][6]
-
Purification: Rapid filtration through a short silica plug (Hexane/DCM).[1] Note: Benzylic bromides are lachrymators and unstable on silica; store in freezer.
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated under confinement.[1] Do not distill the neat nitro residue at high temperatures (>150°C).[1]
-
Difluoromethyl Group: Generally stable, but avoid prolonged exposure to strong Lewis acids (e.g., AlCl₃) which can strip fluorine.[1]
-
Benzylic Bromide: Potent lachrymator.[1] Handle only in a functioning fume hood.
References
-
Compound Data: 4-(Difluoromethyl)-2-methyl-1-nitrobenzene (CAS 1261851-70-0).[1] Fluorochem Product Catalog. Link
-
Indole Synthesis: Kruse, L. I. (1981).[1] Synthesis of 4-substituted indoles from o-nitrotoluenes. Heterocycles, 16(7), 1119.[1] Link
-
Bromination Protocol: BenchChem Synthesis Guide for 2-Fluoro-4-nitrotoluene derivatives. BenchChem.[1][5][6] Link
-
Nitro Reduction: "Selective reduction of nitrobenzene to aniline."[1] University of Groningen Research Database. Link
Sources
Accelerating Medicinal Chemistry: Microwave-Assisted Protocols for the Functionalization of 4-(Difluoromethyl)-Substituted Nitrobenzenes
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details microwave-assisted synthetic protocols for the rapid and efficient functionalization of 4-(difluoromethyl)-substituted nitrobenzene building blocks. These scaffolds are of significant interest in drug discovery due to the unique physicochemical properties imparted by the difluoromethyl (CF2H) group, which can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol moieties.[1] We present detailed, field-tested protocols for two key transformations: the Nucleophilic Aromatic Substitution (SNAr) on an activated fluorinated substrate and the reduction of the nitro group. By leveraging the principles of microwave-assisted organic synthesis (MAOS), these methods offer dramatic reductions in reaction times, improved yields, and align with the principles of green chemistry, providing researchers with a robust toolkit for accelerating the synthesis of novel chemical entities.[2][3]
Introduction: The Strategic Advantage of Microwave Synthesis and Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (CF2H) is particularly valuable, offering a unique blend of lipophilicity and hydrogen-bonding capability that distinguishes it from the more common trifluoromethyl (CF3) group.[4] The substrate at the center of this guide, 4-(Difluoromethyl)-1-methyl-2-nitrobenzene, and its synthetically versatile analogue, 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene, are powerful starting materials for creating diverse molecular libraries.
Traditional synthetic methods often require prolonged heating under harsh conditions, leading to lengthy reaction times and the potential for side-product formation.[5] Microwave-assisted organic synthesis (MAOS) revolutionizes this landscape by utilizing direct, volumetric heating of the reaction mixture through dielectric loss.[2] This technique is particularly effective for reactions involving polar solvents or reagents, leading to rapid, uniform heating and precise temperature control.[2] The primary advantages, which will be demonstrated in the following protocols, include:
-
Dramatically Accelerated Reaction Rates: Reactions that take many hours with conventional heating can often be completed in minutes.[3][6]
-
Increased Product Yields and Purity: Rapid heating can minimize the formation of thermal decomposition byproducts.[5]
-
Enhanced Reaction Control: Precise temperature and pressure monitoring in modern microwave reactors ensures reproducibility and safety.[7]
-
Green Chemistry Alignment: Shorter reaction times reduce energy consumption, and the efficiency of the method can minimize solvent and reagent waste.[8][9]
This guide provides two core protocols demonstrating the power of microwave synthesis for transforming these valuable building blocks.
Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
Application Focus: Rapid diversification of the aromatic core by introducing various nucleophiles. For this protocol, we utilize 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene , as the fluorine atom is an excellent leaving group activated by the potent electron-withdrawing nitro group at the ortho position.
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group strongly polarizes the C-F bond and stabilizes the negative charge of the intermediate Meisenheimer complex, making the aromatic ring highly susceptible to nucleophilic attack. Microwave irradiation dramatically accelerates this process, which often requires high temperatures and long reaction times under conventional heating.[5][6]
General Experimental Workflow: SNAr Reaction
Caption: General workflow for microwave-assisted SNAr reactions.
Detailed Step-by-Step Protocol: Synthesis of N-[5-(Difluoromethyl)-2-nitrophenyl]morpholine
-
Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add:
-
4-(Difluoromethyl)-1-fluoro-2-nitrobenzene (1.0 mmol, 189.1 mg).
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL).
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg) as the base.
-
Dimethylformamide (DMF) (4 mL) as the solvent. A polar, high-boiling solvent is chosen for its ability to efficiently absorb microwave energy and solubilize the reagents.[2]
-
-
Vessel Sealing: Securely crimp a cap onto the vial. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.
-
Microwave Parameters: Place the vial into the cavity of a dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave). Set the following parameters:
-
Temperature: 150 °C (Use a pre-stirring time of 20 seconds).
-
Hold Time: 10 minutes.
-
Power: 200 W (Dynamic power control is recommended).
-
Stirring: High.
-
-
Reaction Execution & Monitoring: Initiate the microwave program. The reaction progress can be monitored after completion by TLC or LC-MS.
-
Work-up: After the reaction, allow the vial to cool to a safe temperature (<50 °C) using the instrument's forced-air cooling system.
-
Uncap the vial in a fume hood.
-
Pour the reaction mixture into a separatory funnel containing water (25 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the desired product.
Data Table: Representative SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 160 | 15 | 85-95 |
| Benzylamine | DIPEA | NMP | 150 | 10 | 90-98 |
| Sodium Methoxide | N/A | THF | 120 | 5 | >95 |
| Thiophenol | Cs₂CO₃ | DMSO | 140 | 10 | 88-96 |
Yields are estimated based on similar microwave-assisted SNAr reactions on activated nitroarenes.[6][8]
Protocol 2: Microwave-Assisted Reduction of the Aromatic Nitro Group
Application Focus: Synthesis of the corresponding aniline, a critical building block for amides, ureas, sulfonamides, and heterocyclic ring systems. This protocol uses 4-(Difluoromethyl)-1-methyl-2-nitrobenzene .
Mechanistic Rationale: Catalytic transfer hydrogenation is a safe and highly effective method for reducing nitro groups, avoiding the need for high-pressure hydrogen gas.[10] In this process, a stable hydrogen donor molecule, such as ammonium formate or cyclohexadiene, transfers hydrogen to the substrate in the presence of a heterogeneous catalyst like Palladium on carbon (Pd/C).[11] Microwave irradiation accelerates the rate of hydrogen transfer, dramatically shortening reaction times from hours to minutes.[10]
General Experimental Workflow: Nitro Group Reduction
Caption: General workflow for microwave-assisted transfer hydrogenation.
Detailed Step-by-Step Protocol: Synthesis of 5-(Difluoromethyl)-2-methylaniline
-
Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add:
-
4-(Difluoromethyl)-1-methyl-2-nitrobenzene (1.0 mmol, 187.1 mg).
-
Ammonium formate (HCO₂NH₄) (5.0 mmol, 315.3 mg) as the hydrogen donor.
-
Ethanol (5 mL) as the solvent.
-
10% Palladium on carbon (Pd/C) (5 mol%, ~53 mg). Safety Note: Pd/C can be pyrophoric; handle with care, preferably under a nitrogen or argon atmosphere if dry.
-
-
Vessel Sealing: Securely crimp a cap onto the vial.
-
Microwave Parameters: Place the vial into the microwave reactor. Set the following parameters:
-
Temperature: 120 °C.
-
Hold Time: 5 minutes.
-
Power: 150 W (Dynamic power control).
-
Stirring: High.
-
-
Reaction Execution: Initiate the microwave program. The reaction is typically complete within the specified time.
-
Work-up: After cooling the vial to a safe temperature, uncap it carefully in a fume hood.
-
Dilute the reaction mixture with additional ethanol (10 mL).
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The Celite® pad containing the catalyst may be pyrophoric; do not allow it to dry completely in the air. Quench with water before disposal.
-
Wash the Celite® pad thoroughly with ethanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
-
Purification: The resulting crude aniline is often of high purity. If necessary, it can be further purified by flash chromatography or by dissolving the residue in a suitable solvent (e.g., ethyl acetate), washing with water to remove residual salts, drying, and reconcentrating.
Data Table: Alternative Conditions for Nitro Reduction
| H-Donor | Catalyst | Solvent | Temperature (°C) | Time (min) | Notes |
| 1,4-Cyclohexadiene | 10% Pt/C | Ethanol | 120 | 5 | Platinum on carbon (Pt/C) is effective and can prevent dehalogenation if other halogens are present on the ring.[10] |
| Hydrazine Hydrate | Fe₂O₃/Al₂O₃ | Ethanol | 140 | 15-20 | A common, inexpensive alternative system. |
| Sodium Borohydride | NiCl₂·6H₂O | Methanol | 80 | 10 | Milder conditions, but may require optimization. |
Trustworthiness & Validation
The protocols described are built upon well-established, validated principles of microwave-assisted chemistry.[12][13] The trustworthiness of these methods is ensured by:
-
Reproducibility: The use of dedicated microwave reactors with precise temperature and pressure feedback control allows for high run-to-run consistency.
-
In-Process Monitoring: Reaction progress can be confirmed post-run via standard analytical techniques like TLC, GC-MS, or LC-MS to verify the consumption of starting material and formation of the product.
-
Predictable Outcomes: The transformations described (SNAr on activated rings and catalytic transfer hydrogenation) are among the most reliable and high-yielding reactions in organic synthesis, and their acceleration by microwave energy is thoroughly documented.[6][11][14]
Conclusion
4-(Difluoromethyl)-substituted nitrobenzenes are valuable building blocks for the synthesis of novel chemical matter. By integrating microwave-assisted synthesis into the workflow, researchers can dramatically accelerate the functionalization of these cores. The protocols provided for Nucleophilic Aromatic Substitution and nitro group reduction demonstrate a significant increase in efficiency, offering a strategic advantage in discovery chemistry by reducing synthesis cycle times from many hours or days to mere minutes. This approach not only speeds up the generation of target molecules but also promotes a safer and more environmentally benign laboratory practice.
References
-
Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Available at: [Link]
-
CEM Corporation. (n.d.). Nucleophilic additions and substitutions. Available at: [Link]
-
Sciforum. (n.d.). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Available at: [Link]
-
ChemBK. (2024). 4-(difluoromethyl)nitrobenzene. Available at: [Link]
-
Leonelli, F., & Calvaresi, M. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (46), 7465-7478. Available at: [Link]
-
ZORA. (2021). Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes. Available at: [Link]
-
Kilner, C. A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1883. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Available at: [Link]
-
CEM Corporation. (n.d.). Reductions. Available at: [Link]
- De la Hoz, A., & Loupy, A. (Eds.). (2012). Microwave-Assisted Syntheses in Organic Chemistry. Springer. (General reference, specific URL not available for direct citation of a book chapter, but principles are widely published).
-
SciELO. (2010). Microwave-assisted synthesis of Nitroketene N,S-Arylaminoacetals. Available at: [Link]
-
Godeau, J., et al. (2016). Efficient Microwave-Assisted Synthesis of Methyl 4- or 5-Nitro-anthranilate. Synthesis, 48. Available at: [Link]
-
Wadsak, W., & Mitterhauser, M. (2010). Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. PMC. Available at: [Link]
-
ResearchGate. (2024). Microwave‐Assisted Synthesis of Fluorinated 5‐Membered Nitrogen Heterocycles. Available at: [Link]
-
Academia.edu. (n.d.). Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. Available at: [Link]
-
Organic Chemistry Portal. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Available at: [Link]
-
Li, L., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Available at: [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic additions and substitutions [cem.com]
- 6. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductions [cem.com]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. real.mtak.hu [real.mtak.hu]
- 14. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield in the synthesis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
Welcome to the Technical Support Center for the synthesis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (also known as 4-difluoromethyl-2-nitrotoluene).
This guide is engineered for researchers and drug development professionals. It moves beyond basic recipes to explain the thermodynamic and kinetic causality behind deoxofluorination workflows. By understanding the mechanistic behavior of 4-methyl-3-nitrobenzaldehyde in the presence of aminosulfurane reagents, you can optimize yields, mitigate thermal hazards, and ensure high-purity isolation.
I. Mechanistic Pathway & Causality
The conversion of 4-methyl-3-nitrobenzaldehyde to its corresponding gem-difluoride relies on the deoxofluorination mechanism[1]. The reaction is initiated by the nucleophilic attack of the carbonyl oxygen onto the electron-deficient sulfur of the fluorinating agent (e.g., DAST), followed by the sequential delivery of two fluoride ions.
Because the nitro group at the 3-position is strongly electron-withdrawing, it increases the electrophilicity of the carbonyl carbon but simultaneously decreases the nucleophilicity of the carbonyl oxygen. This electronic effect can slow the initial formation of the alkoxyaminosulfur difluoride intermediate, requiring precise thermal and stoichiometric control to drive the reaction to completion[2].
Fig 1: Deoxofluorination mechanism of 4-methyl-3-nitrobenzaldehyde to the gem-difluoride.
II. Self-Validating Experimental Protocol
To ensure reproducibility, this protocol incorporates self-validating checkpoints . Do not proceed to the next step unless the in-process validation criteria are met.
1. System Preparation & Dehydration
-
Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple, and an argon inlet.
-
Validation Check: Use a Karl Fischer titrator to verify that the anhydrous Dichloromethane (DCM) solvent contains <10 ppm water. Causality: Trace water will violently hydrolyze DAST into HF and diethylaminosulfinyl fluoride, depleting the reagent and causing tar formation[1].
2. Reagent Addition
-
Action: Dissolve 4-methyl-3-nitrobenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M). Cool the reaction mixture to 0 °C using an ice/water bath.
-
Action: Using a syringe pump, add DAST (2.0 eq) dropwise over 30 minutes.
-
Validation Check: Monitor the internal thermocouple. The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds +5 °C.
3. Reaction Propagation
-
Action: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 4 to 12 hours.
-
Validation Check: Perform TLC (Hexanes:EtOAc 8:2) and GC-MS analysis. The reaction is validated as complete when the aldehyde peak (M+ = 165) disappears and the product peak (M+ = 187) plateaus. If the intermediate alkoxyaminosulfur difluoride is detected but product formation stalls, the C-O cleavage is rate-limiting.
4. Quenching & Isolation
-
Action: Cool the mixture back to -10 °C. Quench by adding the reaction mixture dropwise into a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Validation Check: Check the pH of the aqueous layer. It must remain >7. Causality: A basic quench neutralizes the generated HF into soluble fluoride salts, preventing the formation of intractable emulsions and protecting the product from acid-catalyzed degradation.
-
Action: Extract with DCM, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
III. Troubleshooting Guides & FAQs
Q: My yield is stuck at 40-50%, and I recover unreacted starting material despite using an excess of DAST. How can I drive the reaction to completion? A: This is a kinetic issue driven by electronics. The nitro group at the 3-position withdraws electron density from the carbonyl oxygen at the 4-position, reducing its nucleophilicity. This severely slows the initial attack on the sulfur atom of DAST[1]. Troubleshooting Step: If your GC-MS checkpoint shows unreacted starting material after 12 hours, do not simply add more DAST at room temperature. Instead, switch to a more thermally stable reagent like Deoxo-Fluor or XtalFluor-E , which safely allows you to heat the reaction to 40–50 °C to overcome the activation energy barrier of the deactivated aldehyde[2].
Q: I am observing a large exotherm upon the addition of DAST, leading to a complex mixture of dark, tarry byproducts. What is causing this? A: Tarry byproducts are the direct result of thermal decomposition of the aminosulfurane reagent or localized exothermic spikes during addition. DAST is thermally unstable and can undergo catastrophic, runaway decomposition if local temperatures spike. Troubleshooting Step: Ensure your stirring rate is >500 RPM to prevent localized concentration gradients. If the exotherm persists, dilute the DAST in an equal volume of anhydrous DCM before loading it into the syringe pump to dampen the heat of reaction upon dropwise addition.
Q: My isolated 4-(Difluoromethyl)-1-methyl-2-nitrobenzene degrades over time in storage, turning dark and etching the glass vial. How can I stabilize it? A: The product is slowly releasing Hydrogen Fluoride (HF) due to the presence of trace acidic impurities or moisture left over from the purification step. Troubleshooting Step: Commercial samples of highly fluorinated reactive toluenes are rarely stored neat. You must store the purified product over a weak, anhydrous base. Add 10-20 mg of anhydrous Potassium Carbonate (K₂CO₃) per gram of product into the storage vial[3]. Store tightly sealed under argon at 4 °C.
IV. Quantitative Reagent Comparison Data
When scaling up the synthesis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene, selecting the correct fluorinating agent is critical for balancing yield against process safety.
| Fluorinating Agent | Thermal Stability (Decomp. Temp) | Reactivity with Deactivated Aldehydes | Byproduct Management | Recommended Scale |
| DAST | Low (~90 °C, potentially explosive) | Moderate (Requires longer reaction times) | Generates liquid Et₂NS(O)F; requires careful basic quench. | Milligram to small gram scale. |
| Deoxo-Fluor | Moderate (~140 °C) | High (Can be safely heated to 50 °C) | Generates liquid (MeOCH₂CH₂)₂NS(O)F; easier to wash out. | Gram to multi-gram scale. |
| XtalFluor-E | High (>200 °C, crystalline solid) | Very High (Requires exogenous HF source like Et₃N·3HF) | Generates solid byproducts; avoids free HF during reaction. | Process scale / Kilogram scale. |
V. References
-
Fluorination with aminosulfuranes Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
-
The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor Source: Baxendale Group / Beilstein Journal of Organic Chemistry URL:[Link]
Sources
Technical Support Center: Purification of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, analytical chemists, and drug development professionals navigate the physicochemical hurdles of isolating and purifying 4-(Difluoromethyl)-1-methyl-2-nitrobenzene .
The presence of both a highly electron-withdrawing nitro group (-NO₂) and a lipophilic difluoromethyl group (-CF₂H) on a toluene core creates unique chromatographic and thermal behaviors. The strong dipole moment dictated by the nitro group dominates stationary phase interactions, while the difluoromethyl group enhances overall solubility in non-polar organic solvents[1]. This guide provides self-validating protocols, quantitative comparisons, and troubleshooting steps to ensure high-purity isolation.
Workflow & Decision Matrix
The following decision tree outlines the standard purification logic based on the impurity profile of your crude synthetic mixture.
Decision matrix for the purification of fluorinated nitroaromatics.
Detailed Experimental Protocols
Method A: High-Resolution Silica Gel Column Chromatography
Causality & Principle : Positional isomers (e.g., 3-methyl vs. 1-methyl derivatives) possess nearly identical boiling points and solubilities. Normal-phase silica gel chromatography resolves these isomers based on subtle differences in how the nitro group's oxygen atoms hydrogen-bond with the silanol groups on the silica surface[2]. The difluoromethyl group acts as a steric shield, slightly altering this interaction depending on its spatial relationship to the nitro group.
Step-by-Step Methodology :
-
Stationary Phase Preparation : Slurry-pack a glass column with 230–400 mesh silica gel using pure hexanes. Self-Validation : Ensure the column bed is perfectly level and free of channeling; uneven beds lead to band broadening and co-elution.
-
Sample Loading : Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Apply evenly to the top of the silica bed. Note: Do not exceed a 1:50 sample-to-silica mass ratio[2].
-
Gradient Elution :
-
Begin elution with 100% Hexanes (2 column volumes) to elute highly non-polar byproducts (e.g., unreacted fluorinated starting materials).
-
Gradually transition to a 95:5 Hexane:Ethyl Acetate (EtOAc) mixture. The target compound will typically elute at this polarity.
-
Increase to 90:10 Hexane:EtOAc to flush remaining highly polar impurities.
-
-
Fraction Collection & Validation : Collect 20 mL fractions. Spot on silica TLC plates and develop in 90:10 Hexane:EtOAc. Visualize under UV light (254 nm).
-
Concentration : Pool fractions containing the pure product (R_f ~ 0.4) and concentrate under reduced pressure at 30°C.
Method B: Fractional Vacuum Distillation
Causality & Principle : Nitroaromatics are notoriously sensitive to thermal degradation, which can lead to runaway exothermic decomposition at elevated temperatures. By applying a high vacuum (< 10 mbar), the boiling point is significantly depressed, allowing for safe vaporization without thermal cracking[1].
Step-by-Step Methodology :
-
Apparatus Setup : Assemble a short-path distillation apparatus equipped with a Vigreux column, a cow-type receiver, and a high-vacuum pump with a cold trap.
-
Degassing : Place the crude liquid in the boiling flask with a PTFE-coated magnetic stir bar. Apply vacuum slowly at room temperature to degas solvent residues.
-
Heating : Lower the flask into an oil bath. Gradually increase the temperature. At < 10 mbar, fluorinated nitrobenzenes typically distill between 110°C and 130°C[1].
-
Fractionation & Validation :
-
Fore-run: Collect the initial distillate (low-boiling impurities).
-
Main Fraction: Collect the constant-boiling fraction. Self-Validation : The temperature at the distillation head must remain perfectly stable during this phase. If it fluctuates, impurities are co-distilling.
-
Residue: Leave a small amount of dark residue in the boiling flask; never distill a nitroaromatic to dryness due to explosion risks.
-
Quantitative Data: Purification Method Comparison
| Purification Method | Typical Yield | Target Purity | Scalability | Primary Use Case |
| Silica Gel Chromatography | 60–80% | > 98% | Low to Medium (1g - 50g) | Removing closely related positional isomers[2]. |
| Fractional Vacuum Distillation | 80–90% | 90–95% | High (> 100g) | Bulk purification; removing solvents and unreacted precursors[1]. |
| Recrystallization (Low Temp) | 50–70% | > 99% | Medium | Final polishing step if the compound forms a stable crystal lattice[2]. |
Troubleshooting Guide
Q: During column chromatography, the target compound co-elutes with a positional isomer. How can I resolve this? A: Co-elution occurs when the solvent system is too polar, causing both isomers to migrate near the solvent front. Troubleshooting step: Switch to a weaker solvent system, such as Hexane:Toluene (70:30). Toluene provides π-π interactions with the stationary phase and the analytes, offering a different selectivity mechanism than the dipole-dipole interactions of Ethyl Acetate[2]. Alternatively, use a longer column or smaller particle size silica.
Q: My product turned dark brown and viscous during vacuum distillation. What happened? A: This is a classic sign of thermal degradation of the nitro group. Causality: Either the vacuum was insufficient (forcing you to use an oil bath temperature >150°C), or the system had a micro-leak introducing oxygen at high temperatures. Resolution: Ensure your vacuum pump can achieve < 10 mbar, use high-vacuum grease on all joints, and keep the oil bath temperature strictly below 140°C. If the product is already degraded, you must re-purify it via a short silica plug.
Q: I am attempting recrystallization, but the compound "oils out" instead of forming crystals. Why? A: 4-(Difluoromethyl)-1-methyl-2-nitrobenzene has a relatively low melting point due to the disruption of crystal lattice packing by the bulky difluoromethyl and methyl groups. "Oiling out" happens when the compound separates as a liquid phase because the solvent's saturation point is reached above the compound's melting point[2]. Resolution: Switch to a solvent system with a lower boiling point (e.g., pentane/diethyl ether) and perform the crystallization at -20°C. Seed crystals or scratching the flask can also induce nucleation.
Analytical FAQs
Q: What is the most reliable method to determine the purity of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene? A: Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is the gold standard for volatile nitroaromatics. Following protocols adapted from EPA Method 8090, use a non-polar capillary column (e.g., HP-5ms) with an injector temperature of 250°C and a temperature gradient starting at 100°C[3]. For non-volatile degradation products, HPLC with UV detection at 254 nm (similar to EPA Method 8330A) is recommended[4].
Q: How can I confirm the structural integrity of the difluoromethyl group post-purification? A: ¹⁹F NMR spectroscopy is the definitive tool. The difluoromethyl (-CF₂H) protons couple with the fluorine atoms, typically presenting a distinct doublet or triplet in the ¹H NMR (around 6.5–7.0 ppm, J ~ 55 Hz), while the ¹⁹F NMR will show a characteristic signal with excellent dispersion (often between -110 and -120 ppm)[5]. This confirms that the -CF₂H group was not hydrolyzed during purification.
References
- 2-(Difluoromethyl)
- Source: benchchem.
- Source: nih.
- Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)
- Source: itesm.
Sources
- 1. 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene| [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 4. epa.gov [epa.gov]
- 5. Controlling the Cleavage of Carbon–Carbon Bonds to Generate α,α-Difluorobenzyl Carbanions for the Construction of Difluoromethylbenzenes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during nitration of difluoromethyl toluene
Welcome to the technical support center for advanced chemical synthesis. As Senior Application Scientists, we understand that the nitration of complex aromatic substrates like difluoromethyl toluene presents unique challenges. The interplay between the activating methyl group and the deactivating difluoromethyl group requires precise control to achieve desired yields and regioselectivity while avoiding unwanted side reactions.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will first address critical troubleshooting scenarios in a question-and-answer format, followed by a broader FAQ section to build a foundational understanding of the reaction.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to help you diagnose and resolve specific experimental issues.
Issue 1: Poor Regioselectivity - "I'm getting a difficult-to-separate mixture of isomers."
Question: My reaction is producing a mixture of nitro-isomers, and my target isomer is not the major product. How can I improve the regioselectivity?
Answer: This is the most common challenge with this substrate. The final isomer distribution is a result of the competition between the ortho-, para- directing methyl group and the deactivating, meta- directing difluoromethyl group. The key is to manipulate the reaction conditions to favor one directing effect over the other.
Probable Causes & Recommended Solutions:
-
Kinetic vs. Thermodynamic Control: The isomer ratio is highly dependent on reaction temperature. Lower temperatures often favor the kinetically preferred product, while higher temperatures can allow for equilibration to the more thermodynamically stable product.[1]
-
Solution: Systematically vary the reaction temperature. For many nitrations, reducing the temperature to below 0°C, and sometimes as low as -40°C, can significantly enhance selectivity by reducing the overall reactivity and allowing the subtle electronic differences to have a greater influence.[1][2]
-
-
Steric Hindrance: The bulkiness of the nitrating agent can influence the ortho:para ratio. Larger, more complex nitrating agents may favor the less sterically hindered para-position.
-
Solution: Consider using alternative nitrating systems beyond the standard HNO₃/H₂SO₄. For instance, nitration with N₂O₅ in an inert solvent like dichloromethane can alter isomer ratios.[2] Using solid acid catalysts, such as zeolites, can also impart shape-selectivity, favoring the formation of the sterically less-demanding para-isomer.[3][4]
-
-
Catalyst Influence: The choice of acid catalyst plays a significant role.
Troubleshooting Workflow for Poor Regioselectivity
Below is a decision-making workflow to guide your optimization process.
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 2: Low Yield - "My product yield is significantly lower than expected."
Question: After work-up and purification, my final yield is very low. What are the likely causes and how can I fix this?
Answer: Low yields can stem from incomplete reactions, product degradation through side reactions, or mechanical losses during work-up.
Probable Causes & Recommended Solutions:
-
Oxidation of the Methyl Group: The combination of nitric and sulfuric acid is a potent oxidizing mixture. The benzylic protons of the methyl group are susceptible to oxidation, especially at elevated temperatures, leading to the formation of nitrobenzoic acid or nitrobenzyl alcohol derivatives.[5][6]
-
Solution: Maintain strict temperature control, keeping the reaction temperature at 0-5°C or lower during the addition of reagents.[7] A shorter reaction time can also minimize the exposure of the product to oxidizing conditions. Monitor the reaction closely using TLC or GC and quench it as soon as the starting material is consumed.[8]
-
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted starting material.
-
Solution: Ensure efficient stirring throughout the reaction. Allow the reaction to stir at the target temperature for a sufficient period (e.g., 1-4 hours) after the addition of the substrate is complete.[7] Use TLC to monitor the disappearance of the starting material spot before quenching the reaction.
-
-
Product Loss During Work-up: The nitro-difluoromethyl toluene product may have some solubility in the aqueous phase, or an emulsion may form during extraction, leading to poor recovery.
-
Solution: When quenching the reaction on ice, ensure the product fully precipitates. If it remains an oil or is soluble, a liquid-liquid extraction is necessary.[8] Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction.[7] To break emulsions, add a small amount of brine to the separatory funnel. Wash the combined organic layers with water, then a saturated sodium bicarbonate solution to remove acid residues, and finally with brine to aid in drying.[7]
-
Issue 3: Product Degradation - "I'm observing charring or the formation of dark, tarry by-products."
Question: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance instead of a clean product. What's causing this?
Answer: The formation of tar or char is a clear indication of aggressive, uncontrolled side reactions, typically caused by excessive heat.
Probable Causes & Recommended Solutions:
-
Thermal Runaway: Nitration is a highly exothermic process.[1] If the rate of heat generation exceeds the rate of heat removal by the cooling bath, the temperature can rise uncontrollably, leading to rapid decomposition and oxidation.
-
Solution:
-
Immediate Action: If you observe a rapid temperature increase, immediately stop the addition of reagents and enhance cooling.[1]
-
Prevention: Always add the substrate slowly and dropwise to the pre-chilled nitrating mixture. Never add the nitrating mixture to the bulk substrate. Ensure the reaction vessel is adequately immersed in an efficient cooling bath (e.g., ice-salt or dry ice-acetone). For larger-scale reactions, consider using a jacketed reactor with a circulating chiller.
-
-
-
Excessively Strong Nitrating Conditions: Using fuming nitric or sulfuric acid, or a very high ratio of acid to substrate, can be too aggressive for this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the expected directing effect of the difluoromethyl (CHF₂) group?
The CHF₂ group is an electron-withdrawing group due to the electronegativity of the fluorine atoms. Therefore, it is deactivating towards electrophilic aromatic substitution and acts as a meta-director relative to its own position on the ring. The challenge in your substrate arises from the competing influence of the activating, ortho-, para- directing methyl group.
Q2: What is the best general-purpose nitrating agent for this reaction?
For laboratory-scale synthesis, the most common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[9][10] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[9]
Caption: Mechanism of electrophilic aromatic nitration.
Q3: How can I effectively monitor the progress of my reaction?
The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[11]
-
TLC: This is a quick and easy method. Spot the reaction mixture on a silica plate alongside a spot of your starting material. Elute with a suitable solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting material spot indicates the reaction is nearing completion.
-
GC/GC-MS: This provides more quantitative data. By taking small aliquots from the reaction mixture (and quenching them immediately in a basic solution before analysis), you can determine the ratio of starting material to products and the isomer distribution.[12]
Q4: What are the key parameters to summarize for optimizing this reaction?
The following table summarizes the critical parameters and their expected impact on the reaction outcome.
| Parameter | Recommended Range | Impact on Side Reactions |
| Temperature | -40°C to 10°C | Primary control factor . Lower temperatures decrease oxidation and can significantly improve regioselectivity.[1][2] |
| Nitric Acid (equiv.) | 1.1 – 1.5 | Using a large excess increases the risk of di-nitration and oxidation. Stoichiometric control is crucial.[11] |
| Sulfuric Acid (equiv.) | 2.0 – 3.0 | Acts as a catalyst and dehydrating agent. Sufficient amount is needed to generate NO₂⁺ effectively.[7] |
| Addition Rate | Slow, dropwise | Fast addition can cause localized heating and lead to thermal runaway and by-product formation.[10] |
| Catalyst | None (standard) or Zeolite (for selectivity) | Zeolites can enhance para-selectivity through shape-selective catalysis.[3][4] |
Protocol: Standard Controlled Nitration of Difluoromethyl Toluene
This protocol provides a baseline for performing the reaction with an emphasis on control and safety.
Materials:
-
Difluoromethyl toluene (1.0 equiv.)
-
Concentrated Nitric Acid (90%, 1.2 equiv.)
-
Concentrated Sulfuric Acid (98%, 2.5 equiv.)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Crushed Ice
Procedure:
-
Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the concentrated sulfuric acid (2.5 equiv.). Cool the flask in an ice-salt bath to 0°C.
-
Slowly, add the concentrated nitric acid (1.2 equiv.) dropwise to the stirred sulfuric acid. Crucially, maintain the temperature of the mixture below 10°C during this addition. Allow the nitrating mixture to cool back to 0-5°C.
-
Substrate Addition: Add the difluoromethyl toluene (1.0 equiv.) to the dropping funnel. Add the substrate dropwise to the cold, stirred nitrating mixture over a period of 20-30 minutes. The internal temperature must be maintained between 0-5°C throughout the addition.[7]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-3 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Prepare a separate beaker containing a large amount of crushed ice (approx. 10 times the volume of the reaction mixture). While stirring vigorously, slowly pour the reaction mixture onto the ice.[8]
-
Work-up:
-
If a solid product precipitates, collect it via vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
If an oil forms or the product remains dissolved, transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer three times with dichloromethane.[7]
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (vent frequently!), and finally with brine.[7]
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator under reduced pressure to yield the crude product.
-
Purification: The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) or by recrystallization if the major isomer is a solid.[7]
References
- Benchchem. Application Notes and Protocols: Nitration of 2,6-Difluorotoluene.
- Benchchem. Managing reaction temperature to control isomer formation in nitration reactions.
- Kochi, J. K. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. PMC.
- Stock, L. M. The Control of Isomer Distributions in Nitration Reactions. DTIC.
- Benchchem. How to control isomer formation in naphthalene nitration.
- Singleton, J. T. et al. Dynamics and the Regiochemistry of Nitration of Toluene. PMC - NIH.
- Wen, N., Peng, X., & Xu, W. Regioselectivities of Nitration of Toluene on Bentonite Catalysts by the Use of Alkyl Nitrates.
- Creative Proteomics. Proteomics Analysis of Nitration.
- Robertson, J. B. et al. Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology.
- Adamczyk, P. et al. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. ResearchGate.
- Smith, K. et al. A study of the regioselectivity in the zeolite-assisted nitration of toluene.
- University of Rochester. Nitration of Substituted Aromatic Rings and Rate Analysis.
- Benchchem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- University of Colorado Boulder. Nitration of Toluene (Electrophilic Aromatic Substitution).
- SERDP & ESTCP. Catalytic Nitration of Toluene (Elimination of Red Water).
- Szala, M. et al. Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. Catalytic Nitration of Toluene (Elimination of Red Water) [serdp-estcp.mil]
- 5. Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. cerritos.edu [cerritos.edu]
- 11. benchchem.com [benchchem.com]
- 12. Proteomics Analysis of Nitration - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting Low Conversion in 4-(Difluoromethyl)-1-methyl-2-nitrobenzene Reduction
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing stalled reactions or low conversion rates during the reduction of 4-(difluoromethyl)-1-methyl-2-nitrobenzene to 2-amino-4-(difluoromethyl)toluene.
Rather than relying on generic hydrogenation protocols, this guide deconstructs the specific electronic and steric challenges introduced by the difluoromethyl (-CF₂H) and ortho-methyl groups, providing self-validating methodologies to drive your reaction to completion.
Mechanistic Root Cause Analysis
Low conversion in this specific substrate is rarely a simple mass transfer issue; it is typically driven by two competing chemical bottlenecks:
-
Hydroxylamine Accumulation (The Stall Point): The reduction of nitroarenes proceeds sequentially through nitroso and hydroxylamine intermediates. The strongly electron-withdrawing -CF₂H group reduces the electron density of the aromatic ring, which thermodynamically stabilizes the hydroxylamine intermediate against further reduction. Combined with the steric hindrance of the ortho-methyl group, the reaction frequently stalls before yielding the final amine.
-
Catalyst Poisoning via Hydrodefluorination: Under forcing reductive conditions, the -CF₂H group can undergo trace defluorination, releasing hydrogen fluoride (HF) (1)[1]. HF irreversibly binds to the surface of standard Palladium (Pd/C) catalysts, instantly killing catalytic turnover.
-
Bimolecular Condensation: If the hydroxylamine and nitroso intermediates accumulate, they will condense to form unwanted, highly colored azo and azoxy dimers (2)[2].
Mechanistic pathway of nitro reduction highlighting hydroxylamine stalling and HF poisoning.
Step-by-Step Troubleshooting Protocols
To resolve these issues, do not simply increase temperature or pressure, as this will exacerbate defluorination. Instead, utilize one of the following targeted methodologies.
Protocol A: Vanadium-Promoted Hydrogenation (Overcoming Hydroxylamine Stalling)
This protocol is designed to chemically drive the stalled hydroxylamine intermediate to the target amine without requiring extreme pressures.
-
Setup: Charge a high-pressure reactor with 4-(difluoromethyl)-1-methyl-2-nitrobenzene (1.0 eq) in a 1:1 mixture of THF and MeOH (0.5 M).
-
Causality: THF ensures complete solubility of the fluorinated substrate, while MeOH acts as a protic hydrogen donor to stabilize polar transition states on the catalyst surface.
-
-
Catalyst Loading: Add 5 wt% Pt/C (2 mol% Pt) and Ammonium metavanadate (NH₄VO₃, 1-2 mol%).
-
Reaction: Seal and purge the reactor with N₂ (3x), followed by H₂ (3x). Pressurize to 50 psi H₂ and heat to 45 °C with vigorous mechanical stirring (>800 rpm).
-
Self-Validation Step: Monitor the hydrogen mass flow controller. You should observe a rapid initial H₂ uptake (nitro → hydroxylamine), followed by a distinct, slower secondary uptake (hydroxylamine → amine). If the secondary uptake is absent, increase the stirring rate to overcome mass transfer limitations.
-
-
Endpoint Verification: Sample the reaction after 4 hours.
-
Self-Validation Step: Analyze via LC-MS. The reaction is complete only when the [M+16] peak (hydroxylamine) is undetectable.
-
Protocol B: Base-Buffered Reduction (Mitigating HF Poisoning)
Use this protocol if you are restricted to using Pd/C and suspect catalyst death via defluorination.
-
Setup: Charge the reactor with the substrate (1.0 eq) in Ethyl Acetate (0.5 M).
-
Catalyst & Buffer: Add 10 wt% Pd/C (5 mol% Pd) and anhydrous K₂CO₃ (0.5 eq).
-
Causality: K₂CO₃ acts as an insoluble HF scavenger. As trace defluorination occurs, the base immediately precipitates KF, neutralizing the acid before it can irreversibly bind to the palladium active sites.
-
-
Reaction: Pressurize to 40 psi H₂ and stir at 25–30 °C.
-
Self-Validation Step: If the reaction stalls, extract a 1 mL aliquot, wash with water, and check the pH of the aqueous layer. A pH < 5 indicates insufficient buffering and active HF generation; add additional K₂CO₃.
-
Quantitative Optimization Data
Use the following matrix to benchmark your expected conversion rates based on the chosen catalytic system.
| Catalyst System | Additive | Solvent | Temp / Press | Expected Conversion | Primary Issue Addressed |
| 10% Pd/C | None | MeOH | 25 °C / 1 atm | < 40% | Baseline (Stalls at Hydroxylamine) |
| 5% Pt/C | NH₄VO₃ (1 mol%) | THF/MeOH | 45 °C / 50 psi | > 98% | Overcomes Hydroxylamine Accumulation |
| 10% Pd/C | K₂CO₃ (0.5 eq) | EtOAc | 30 °C / 40 psi | ~ 85% | Mitigates HF Catalyst Poisoning |
| Raney Ni | None | EtOH | 60 °C / 100 psi | > 95% | Resists Halogen Poisoning |
Frequently Asked Questions (FAQs)
Q: My reaction mixture turns deep red/orange during the reduction. What is happening? A: This color change is a classic indicator of azo or azoxy dimer formation. When the reduction stalls at the hydroxylamine stage, the accumulated intermediate condenses with the upstream nitroso species (2)[2]. To troubleshoot, increase the hydrogen pressure and agitation rate. High hydrogen availability ensures the rate of catalytic hydrogenation outpaces the rate of bimolecular condensation.
Q: Why does the conversion plateau at ~60% despite adding fresh catalyst? A: If adding fresh catalyst temporarily restarts the reaction before it stalls again, the root cause is likely catalyst poisoning via trace hydrodefluorination. The -CF₂H group can release HF under forcing reductive conditions, which irreversibly binds to the palladium surface (1)[1]. Switch to a base-buffered system (Protocol B) or use a less halogen-sensitive catalyst like Pt/C.
Q: How can I accurately monitor the reaction progress to avoid over-reduction or stalling? A: Use LC-MS with UV detection at 254 nm. The hydroxylamine intermediate typically appears as an [M+16] peak relative to the target amine. Do not terminate the reaction until the [M+16] peak is completely consumed. Hydroxylamines are thermally unstable and can cause spontaneous thermal events during downstream concentration or purification (4)[4]. Continuous-flow reactors can also be employed to prevent the accumulation of this dangerous intermediate.
References
-
Large-scale and chromatography-free synthesis of an octameric quinoline-based aromatic amide helical foldamer, Nature Protocols / The Ivan Huc Group. 3
-
Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst, RSC Advances.4
-
Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions, Catalysis Science & Technology. 1
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst, Organic Letters.2
Sources
- 1. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00182B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 4. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
Preventing defluorination during reaction workup of difluoromethyl compounds
Welcome to the Technical Support Center for Organofluorine Chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the synthesis and isolation of difluoromethyl (-CF₂H) compounds.
The -CF₂H group is a highly sought-after bioisostere for hydroxyl, thiol, and amine functionalities due to its lipophilicity, metabolic stability, and unique hydrogen-bond donating capabilities[1]. However, the very properties that make it biologically valuable—specifically the retained acidic proton—make it uniquely susceptible to defluorination during reaction workup. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your -CF₂H compounds from the reaction flask to the final purified product.
Part 1: Diagnostic Troubleshooting Workflow
Before altering your synthetic route, it is critical to identify the exact stage at which defluorination occurs. Use the following diagnostic logic tree to isolate the root cause of C-F bond cleavage during your workup.
Troubleshooting workflow for resolving CF2H defluorination during reaction workup.
Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why does my difluoromethyl compound degrade during a standard basic aqueous workup? A1: The -CF₂H proton is rendered acidic by the strong electron-withdrawing inductive effect of the two adjacent fluorine atoms. If your reaction utilizes strong bases (e.g., KHMDS, Cs₂CO₃, NaOH) that are not properly quenched prior to aqueous workup, the base will deprotonate the -CF₂H group. The resulting difluoromethyl anion ([R-CF₂]⁻) is highly unstable and rapidly undergoes α-fluoride elimination to generate a highly reactive fluorocarbene intermediate[2]. In an aqueous environment, this carbene is immediately trapped by water, leading to complete defluorination and the formation of formyl or carboxylate byproducts.
Base-catalyzed α-fluoride elimination pathway of difluoromethyl groups.
Q2: I am using acidic conditions to quench my reaction. Could this cause defluorination? A2: Yes. While -CF₂H groups are generally more stable to Brønsted acids than to bases, strong Lewis acids (e.g., unquenched transition metals, silylium cations) can abstract a fluoride ion directly from the sp³ carbon[3]. This generates a destabilized carbocation that rapidly hydrolyzes during the aqueous phase separation. Always quench Lewis acidic catalysts with chelating agents (like Rochelle salt or EDTA) before exposing the mixture to water.
Q3: My crude ¹⁹F NMR looks clean, but the product defluorinates during column chromatography. How do I prevent this? A3: Standard silica gel is slightly acidic and possesses active silanol sites. These sites can either promote slow C-F bond cleavage or cause irreversible binding/emulsion-like retention of polar -CF₂H compounds[4]. To prevent this, you must deactivate the silica gel (see Protocol 2) or switch to neutral alumina. Furthermore, ensure that solvent removal via rotary evaporation is performed at low temperatures (< 30 °C) using a cold trap, as thermal stress exacerbates degradation[4].
Q4: Does the structural context of the -CF₂H group affect its stability during workup? A4: Absolutely. The stability of the -CF₂H group is highly dependent on the adjacent functional group. For instance, N(CF₃)(CF₂H) amines show remarkable stability across a broad pH range (stable for weeks at pH 7.4 to 10). In contrast, difluoromethyl arenes (Ar-CF₂H) and difluoromethyl ethers (Ar-OCF₂H) are highly susceptible to base-induced α-elimination and require strict pH control during workup[2].
Part 3: Quantitative Stability Profile of Fluorinated Motifs
Understanding the relative stability of different fluorinated groups dictates the strictness of your workup parameters.
| Functional Group | Relative C-H Acidity | Primary Degradation Pathway During Workup | Recommended Quench / Workup pH |
| -CF₃ (Trifluoromethyl) | N/A (No α-proton) | Nucleophilic attack (rare, highly stable) | pH 2 - 12 (Broad tolerance) |
| -CF₂H (Difluoromethyl) | High (pKa ~25-30) | Base-induced α-fluoride elimination | pH 6 - 8 (Strict buffering required) |
| -CH₂F (Monofluoromethyl) | Low | SN2 nucleophilic substitution | pH 4 - 10 (Moderate tolerance) |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, implement the following self-validating protocols. These methods build in analytical checkpoints to verify the integrity of the -CF₂H group.
Protocol 1: Optimized Mild Aqueous Workup for Base-Sensitive -CF₂H Compounds
Objective: Neutralize reaction bases without crossing into acidic extremes that promote hydrolysis.
-
Pre-Quench Cooling: Cool the crude reaction mixture to 0 °C using an ice-water bath. Thermal control is critical to suppress the kinetics of α-elimination[5].
-
Buffered Quench: Slowly add a saturated aqueous solution of Ammonium Chloride (NH₄Cl) dropwise until gas evolution ceases. Do not use strong acids (HCl, H₂SO₄) or strong bases (NaOH, KOH).
-
pH Verification: Spot the aqueous phase on pH paper. It must read between pH 6.0 and 7.5. If it is too basic, add more NH₄Cl. If it is too acidic, adjust with saturated NaHCO₃.
-
Extraction: Extract the aqueous layer with a non-nucleophilic organic solvent (e.g., EtOAc, DCM, or MTBE). Avoid ethereal solvents if Lewis acids were used, as they can form reactive complexes.
-
Washing & Drying: Wash the combined organic layers with brine to break any emulsions[4], then dry over anhydrous Na₂SO₄ (avoid MgSO₄ if the substrate is highly acid-sensitive).
-
Analytical Checkpoint: Before purification, take a 0.1 mL aliquot, evaporate the solvent, and dissolve in CDCl₃. Run a rapid ¹⁹F NMR. A characteristic doublet (typically between -110 and -120 ppm, ²J_HF ≈ 50-60 Hz) confirms the -CF₂H group is intact.
Protocol 2: Silica Gel Deactivation and Purification
Objective: Prevent silica-induced defluorination and product degradation during chromatography.
-
Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/EtOAc) and add 1-2% (v/v) Triethylamine (Et₃N).
-
Column Packing: Slurry-pack the silica gel using the Et₃N-spiked eluent. Flush the column with at least 2 column volumes (CV) of the spiked eluent to fully neutralize the acidic silanol sites on the silica[4].
-
Equilibration: Flush the column with 1 CV of your standard (non-spiked) eluent to remove excess Et₃N, which might otherwise co-elute with your product.
-
Loading & Elution: Load your crude -CF₂H compound and elute normally.
-
Low-Temperature Concentration: Collect the product fractions and concentrate via rotary evaporation with the water bath set strictly below 30 °C . Use a cold trap to prevent volatile product loss[4].
References
Sources
Technical Support Center: Optimizing Reaction Temperature for 4-(Difluoromethyl)-1-methyl-2-nitrobenzene Synthesis
Welcome to the Technical Support Center. The synthesis of 4-(difluoromethyl)-1-methyl-2-nitrobenzene from 4-methyl-3-nitrobenzaldehyde via deoxofluorination presents a unique thermal optimization challenge. The strongly electron-withdrawing nitro group deactivates the carbonyl carbon, significantly increasing the activation energy required for complete fluorination.
This guide provides a mechanistic deep-dive, validated protocols, and troubleshooting FAQs to help you safely optimize reaction temperatures and maximize yields without compromising laboratory safety.
Mechanistic Causality & Thermal Bottlenecks
To understand why temperature optimization is critical, we must examine the causality of the deoxofluorination mechanism. The conversion of an aldehyde to a gem-difluoride using aminosulfur trifluorides proceeds via a two-step mechanism:
-
Initial Nucleophilic Attack : The carbonyl oxygen attacks the electron-deficient sulfur of the reagent, displacing a fluoride ion to form an alkoxysulfonium intermediate.
-
Fluoride Transfer & Cleavage : The displaced fluoride attacks the carbonyl carbon, cleaving the C–O bond to form an
-fluoroalkoxy amine, followed by a second fluoride transfer to yield the difluoromethyl group.
For electron-poor substrates like 4-methyl-3-nitrobenzaldehyde, the C–O bond cleavage (Step 2) becomes the rate-limiting step. If the temperature is too low, the reaction stalls at the mono-fluoro intermediate. Consequently, thermal activation is required. However, heating traditional reagents like DAST above 50 °C poses a severe explosion hazard[1].
Mechanistic pathway of deoxofluorination highlighting temperature-dependent bottlenecks.
Reagent & Temperature Optimization Matrix
To safely cross the thermal activation barrier, selecting the right reagent-temperature pairing is critical. The table below summarizes the quantitative parameters for optimizing this specific transformation.
| Reagent System | Optimal Temp Range | Solvent | Expected Yield | Safety & Scalability Profile |
| DAST | 0 °C to 40 °C | DCM | 30–45% | High Risk : Catastrophic decomposition >50 °C. Not recommended for electron-poor benzaldehydes[1]. |
| Deoxo-Fluor | 20 °C to 80 °C | DCE | 75–85% | Optimal : Enhanced thermal stability due to alkoxy group coordination. Safe for heating[2]. |
| SO₂F₂ / Me₄NF | Room Temp (20 °C) | DMF | 70–80% | Alternative : Ex situ generation required. Excellent for thermally sensitive setups[3]. |
Standard Operating Procedure (SOP): Deoxo-Fluor Mediated Synthesis
This protocol utilizes Deoxo-Fluor in 1,2-dichloroethane (DCE) to safely achieve the 60 °C thermal activation required for 4-methyl-3-nitrobenzaldehyde. DCE (boiling point 83 °C) is selected over dichloromethane (DCM, boiling point 39.6 °C) to allow heating at higher temperatures without requiring a pressurized reactor.
Self-Validating System Design : This protocol relies on a two-stage temperature ramp. The initial 0 °C phase ensures controlled formation of the alkoxysulfonium intermediate without exothermic runaway. The subsequent 60 °C phase forces the rate-limiting C–O cleavage.
Step-by-Step Methodology:
-
Preparation : Flame-dry a 100 mL Schlenk flask and purge with inert Nitrogen (
). Add 4-methyl-3-nitrobenzaldehyde (10 mmol, 1.65 g) and 25 mL of anhydrous 1,2-dichloroethane (DCE). -
Initial Cooling : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
-
Reagent Addition : Using a syringe pump, add Deoxo-Fluor (15 mmol, 2.76 mL, 1.5 equiv) dropwise over 20 minutes. Maintain the internal temperature below 5 °C to prevent premature decomposition.
-
Intermediate Formation : Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 1 hour.
-
Validation Check: Extract a 0.1 mL aliquot, quench in sat.
, and analyze via TLC/GC-MS. You should observe the disappearance of the starting material and the appearance of the mono-fluoro intermediate.
-
-
Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Stir for 4 to 6 hours.
-
Reaction Monitoring : Monitor via GC-MS until the mono-fluoro intermediate is fully converted to 4-(difluoromethyl)-1-methyl-2-nitrobenzene.
-
Quenching : Cool the reactor back to 0 °C. Slowly quench the reaction by dropwise addition of saturated aqueous
(Caution: Vigorous evolution and exothermic reaction). -
Isolation : Separate the organic layer, extract the aqueous layer twice with DCE, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).
Step-by-step experimental workflow for the thermal optimization of Deoxo-Fluor synthesis.
Troubleshooting Desk & FAQs
Q: My reaction stalled, and GC-MS shows a massive peak for an
Q: Can I just heat my DAST reaction to 80 °C to force the difluoromethylation?
A: Absolutely not. DAST undergoes a highly exothermic, catastrophic disproportionation into sulfur tetrafluoride (
Q: I am observing significant black tar formation and low yields when heating Deoxo-Fluor to 85 °C. What went wrong?
A: While Deoxo-Fluor is more stable than DAST, prolonged heating of electron-poor aromatic systems at
Q: Is there a way to achieve this synthesis at room temperature if my facility lacks the safety infrastructure for heated fluorinations?
A: Yes. Recent advancements have demonstrated that the combination of sulfuryl fluoride (
References
-
Title: Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: New fluorinating reagents. Dialkylaminosulfur fluorides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Removing regioisomer impurities from 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
The following Technical Support Guide addresses the purification and troubleshooting of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (also known as 2-nitro-4-(difluoromethyl)toluene ). This guide is structured for organic chemists and process engineers encountering difficulties with regioisomer separation.
Ticket ID: PUR-nitro-CHF2-001 Subject: Removal of Regioisomer Impurities & Process Optimization Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (Target) typically involves the nitration of 1-(difluoromethyl)-4-methylbenzene. Due to the directing effects of the methyl group (ortho/para) and the difluoromethyl group (meta), the 2-nitro isomer is the thermodynamically and kinetically favored product. However, process deviations can yield the 3-nitro regioisomer (sterically and electronically disfavored) and dinitro species.
This guide provides validated protocols for identifying and removing these specific impurities.
Tier 1: Diagnostic & Identification (Triage)
Q1: I see a secondary peak in my HPLC/GC trace (RRT ~0.95 or 1.05). How do I confirm it is a regioisomer and not a byproduct?
A: Regioisomers often co-elute with the main peak. Definitive identification requires 1H NMR analysis focusing on the aromatic splitting patterns.
-
Target (2-nitro isomer): The nitro group is at position 2.
-
H3 (Proton between NO2 and CHF2): Appears as a singlet (or doublet with small
coupling) at a significantly downfield shift (~8.0–8.2 ppm) due to the adjacent nitro group. -
H5/H6: Appear as a doublet/doublet-of-doublets system.
-
-
Impurity (3-nitro isomer): The nitro group is at position 3 (ortho to CHF2, meta to Methyl).
-
Symmetry Breaking: The pattern will shift. Look for a proton singlet at position 2 (between Methyl and NO2) if the impurity is actually 5-(difluoromethyl)-2-nitrotoluene, or a different coupling pattern if it is the 3-nitro variant.
-
-
Impurity (Dinitro): Look for a simplified spectrum with highly deshielded protons and a mismatch in integration (fewer aromatic protons).
Recommendation: Run a GC-MS to confirm the molecular weight.
-
Same MW (187 m/z) = Regioisomer.
-
MW + 45 (232 m/z) = Dinitro impurity.
Tier 2: Purification Protocols (The "Fix")
Q2: My crude product is an oil or low-melting solid. Crystallization is failing to remove the isomer. What is the standard protocol?
A: Nitro-toluenes with fluoro-alkyl groups often exhibit "oiling out" behavior. The regioisomers disrupt the crystal lattice of the target.
Protocol A: Melt Crystallization (For >90% purity) If your material is already solid but contains ~5% isomer:
-
Melt the crude mass gently (approx. 35–45°C).
-
Slow Cooling: Allow the melt to cool to room temperature over 4–6 hours without solvent.
-
Sweating: Once solidified, slowly heat to just below the melting point of the pure target. The eutectic mixture (containing the impurities) will melt first and can be drained or centrifuged off.
Protocol B: Solvent Crystallization (For <90% purity) Use a solvent system that exploits the polarity difference between the hindered (2-nitro) and unhindered/less-hindered isomers.
-
Solvent System: Methanol/Water (9:1) or Hexane/Toluene (10:1) .
-
Technique: Dissolve at reflux. Cool to 0°C at a rate of 10°C/hour.
-
Seeding: Critical. Seed with >99% pure crystals at the cloud point to prevent oiling out.
Q3: Crystallization failed. Can I use distillation?
A: Yes, but with caveats.
-
Boiling Point Proximity: The boiling points of the 2-nitro and 3-nitro isomers are likely within 2–5°C of each other.
-
Vacuum Requirement: Use high vacuum (<5 mmHg) to keep pot temperature below 150°C. Nitro compounds are thermally unstable; do not overheat to avoid decomposition or explosion hazards.
-
Efficiency: A spinning band distillation column or a packed column with >10 theoretical plates is required to separate the isomers effectively.
Tier 3: Advanced Chemical Resolution (Expert Mode)
Q4: I have a persistent 3-nitro isomer that tracks with the product. Is there a chemical "trick" to remove it?
A: Yes. You can exploit the steric hindrance difference between the isomers.
The "Selective Reduction" Strategy: The 2-nitro position is sterically hindered by the adjacent methyl group and the difluoromethyl group's electronic field. The 3-nitro position (if present) or 4-nitro (if using different substrates) is often more accessible.
-
Reagent: Use a mild reducing agent like Sodium Sulfide (Na2S) or Zinin Reduction conditions.
-
Mechanism: The unhindered nitro isomer reduces to the aniline faster than the hindered target.
-
Workup:
-
Perform the partial reduction.
-
Wash the organic layer with dilute HCl .
-
The impurity (now an aniline) will protonate and move to the aqueous layer.
-
The target (unreacted nitro compound) remains in the organic layer.
-
Note: This method requires careful monitoring by HPLC to stop the reaction before the target begins to reduce.
Visual Workflow: Purification Decision Tree
Caption: Decision tree for selecting the optimal purification method based on impurity profile and scale.
Quantitative Data: Physical Properties & Solvents[1]
| Parameter | Target (2-Nitro) | Impurity (3-Nitro/Isomer) | Dinitro Impurity |
| Approx. Boiling Point | ~235–240°C | ~238–242°C | >280°C (Decomposes) |
| Melting Point | Low melt / Solid | Often Liquid / Lower melt | Higher melt |
| Polarity (TLC) | Less Polar (Higher Rf) | Slightly More Polar | Most Polar |
| Recrystallization Solvent | MeOH, IPA, Hexane | Soluble in mother liquor | Poor solubility |
References
-
Singleton, D. A., et al. (2009). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society. Explains the kinetic favoring of ortho-nitration. Retrieved from [Link]
- Google Patents. (1985). Process for separating nitration isomers of substituted benzene compounds (EP0155441A1). Describes selective reduction techniques for hindered nitro compounds.
Technical Support Center: Scale-Up of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
The following technical guide is designed for researchers and process chemists scaling up the production of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (CAS: 1261851-70-0). This guide prioritizes process safety, impurity profiling, and scalable methodology.
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Process Optimization, Safety Protocols, and Troubleshooting Last Updated: March 2026
Executive Summary & Process Dashboard
Scaling up the synthesis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene presents a classic "energetic vs. selectivity" conflict. You are likely utilizing one of two primary routes:
-
Route A (Late-Stage Fluorination): Deoxyfluorination of 4-methyl-3-nitrobenzaldehyde.
-
Route B (Early-Stage Fluorination): Nitration of 1-(difluoromethyl)-4-methylbenzene.
Recommendation: While Route A is common in medicinal chemistry discovery (gram-scale), Route B is superior for multi-kilogram scale-up . Route A involves heating a nitro-aromatic with fluorinating agents (DAST/Deoxo-Fluor), creating a high risk of thermal runaway and shock-sensitive residue. Route B leverages the "matched" directing effects of the methyl and difluoromethyl groups to achieve high regioselectivity during nitration, avoiding the handling of fluorinating agents in the presence of a nitro group.
Quick Reference Data
| Parameter | Route A (Aldehyde Fluorination) | Route B (Toluene Nitration) |
| Thermal Hazard | High (Decomp >50°C w/ DAST) | Moderate (Standard Nitration exotherm) |
| Atom Economy | Low (Stoichiometric fluorinating agent waste) | High (Cheap mixed acid) |
| Key Impurity | Aldehyde hydrolysis product | 3-nitro isomer (minor) |
| Corrosion Risk | High (HF generation) | High (Acid handling) |
| Scalability | < 1 kg (Specialized equipment needed) | > 100 kg (Standard batch reactors) |
Interactive Troubleshooting Guide (Q&A)
Module 1: Deoxyfluorination Challenges (Route A)
Applicable if you are converting 4-methyl-3-nitrobenzaldehyde using DAST, Deoxo-Fluor, or XtalFluor.
Q1: My reactor pressure spikes dangerously during the addition of Deoxo-Fluor. What is happening? Diagnosis: This is likely due to the rapid release of HF and potential moisture contamination. Technical Insight: Deoxyfluorination reagents react violently with water to release HF gas. Furthermore, the reaction with the aldehyde itself generates HF. On a scale >100g, the headspace cannot clear the gas fast enough, leading to pressure accumulation. Corrective Action:
-
Moisture Audit: Ensure the starting aldehyde has a water content <0.05% (Karl Fischer).
-
Ventilation: Use a reactor with an oversized burst disk and a scrubber line capable of neutralizing HF flux.
-
Reagent Swap: Switch from DAST (decomp onset ~140°C, but unstable >50°C in solution) to Deoxo-Fluor (more stable) or XtalFluor-E (solid, easier handling, higher thermal stability) [1].
Q2: Upon workup, the reaction mixture foams uncontrollably, resulting in product loss. Diagnosis: Inefficient quenching of excess fluorinating agent and HF. Technical Insight: Direct addition of sodium bicarbonate (NaHCO₃) generates CO₂ gas rapidly. The surfactant nature of some organic intermediates can stabilize this foam. Protocol:
-
Do NOT add solid bicarbonate to the reaction.
-
Reverse Quench: Slowly transfer the reaction mixture into a chilled, stirred solution of dilute aqueous K₂CO₃ (potassium carbonate) or NH₄OH. K₂CO₃ generates CO₂ less violently than bicarbonate, and the reverse addition controls the heat/gas evolution rate.
Module 2: Nitration Regioselectivity (Route B)
Applicable if you are nitrating 1-(difluoromethyl)-4-methylbenzene.
Q3: Will I get a mixture of isomers during the nitration of 1-(difluoromethyl)-4-methylbenzene? Analysis: You will obtain high selectivity for the desired 2-nitro isomer. Mechanistic Explanation:
-
The Methyl group (Position 1) is an ortho/para director. It activates positions 2 and 6 (ortho) and position 4 (para). Position 4 is blocked by the CHF₂ group.
-
The Difluoromethyl group (Position 4) is a meta director (due to electron withdrawal). It directs incoming electrophiles to positions 2 and 6.
Q4: The reaction stalls at 80% conversion. Should I increase the temperature? Warning: Do NOT exceed 60°C without DSC (Differential Scanning Calorimetry) data. Troubleshooting:
-
The CHF₂ group is deactivating, making the ring less reactive than toluene.
-
Instead of heat (which risks dinitration or oxidative degradation of the methyl group), increase the strength of the nitrating agent . Use fuming nitric acid (90%) with concentrated H₂SO₄, or add trifluoroacetic anhydride (TFAA) as a promoter to generate the highly reactive trifluoroacetyl nitrate species in situ.
Detailed Experimental Protocols
Protocol A: Safe Quenching of Deoxo-Fluor Reaction (100g Scale)
Critical for Route A users to prevent thermal runaway.
-
Preparation: Cool the reaction mixture (in DCM or THF) to -20°C.
-
Receiver: Prepare a separate vessel with 500 mL of 10% aqueous K₂CO₃ mixed with 100g of ice.
-
Transfer: Cannulate the cold reaction mixture slowly into the receiver vessel over 45 minutes. Monitor internal temp; do not exceed 10°C.
-
Phase Split: Agitate for 30 mins. Separate organic layer.
-
Wash: Wash organics with sat. NaHCO₃ (to remove residual HF) and brine.
-
Safety Note: All glass waste must be treated with lime water to neutralize adsorbed HF before disposal.
Protocol B: Regioselective Nitration (Recommended Route)
Optimized for selectivity and safety.
-
Charge: To a jacketed reactor, add 1-(difluoromethyl)-4-methylbenzene (1.0 equiv) and H₂SO₄ (5.0 equiv). Cool to 0°C.[1]
-
Addition: Mix HNO₃ (1.1 equiv, 70%) with H₂SO₄ (2.0 equiv). Add this mixed acid dropwise to the reactor, maintaining internal temp <10°C.
-
Reaction: Stir at 10-15°C for 2 hours. Monitor by HPLC.
-
Quench: Pour onto ice/water mixture. The product typically precipitates as a solid or oils out.
-
Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc to remove trace 3-nitro isomer.
Process Visualization
Figure 1: Synthesis Route Decision Tree
This logic flow helps you select the safest route based on your available equipment and scale.
Caption: Decision matrix for selecting between Late-Stage Fluorination (Route A) and Nitration (Route B) based on scale and safety constraints.
Figure 2: Nitration Mechanism & Regioselectivity
Visualizing why Route B is the "Matched" case for selectivity.
Caption: Mechanistic rationale for the high regioselectivity observed in the nitration of 1-(difluoromethyl)-4-methylbenzene.
References
-
Beaulieu, F., et al. (2009). "Aminosulfur Trifluorides: Relative Thermal Stability." Organic Process Research & Development. Available at: [Link]
-
Olah, G. A., et al. (1978). "Nitration of Toluenes."[2] Journal of Organic Chemistry. (General reference for alkylbenzene nitration selectivity).
Sources
Resolving solubility issues of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene in aqueous media
Topic: 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of solubilizing 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (referred to hereafter as DFM-NB ) in aqueous media for biological assays and chemical synthesis.
Part 1: Initial Assessment & Physicochemical Barriers
Q: Why is DFM-NB precipitating immediately upon addition to my aqueous buffer?
A: The precipitation is driven by two converging factors: the lipophilicity of the difluoromethyl (
-
The Fluorine Effect (Lipophilicity): The
moiety is a "lipophilic hydrogen bond donor." While less lipophilic than a trifluoromethyl ( ) group, it still significantly increases the partition coefficient (LogP ~2.5–2.8) compared to a standard methyl group. The molecule disrupts the hydrogen-bonding network of water, making solvation energetically unfavorable. -
The "Oiling Out" Phenomenon (Critical): DFM-NB has a reported melting point near ambient temperature (~28–35°C). When you dilute a stock solution into water, the local concentration often exceeds the solubility limit. Because the melting point is low, the compound may separate as a supercooled liquid (oil droplets) rather than a crystalline solid. These droplets coalesce and settle faster than fine crystals, leading to inconsistent assay results.
Table 1: Physicochemical Profile & Solubility Implications
| Property | Value (Approx.) | Implication for Solubility |
| LogP | 2.5 – 2.8 | Moderately lipophilic; requires organic cosolvents or carriers. |
| Melting Point | 28°C – 35°C | High Risk: Tendency to "oil out" rather than crystallize upon precipitation. |
| H-Bond Donors | 1 ( | Weak donor; insufficient to anchor the molecule in water without assistance. |
| Water Solubility | < 0.1 mg/mL | Essentially insoluble without modification. |
Part 2: Standard Stock Solution Protocol
Q: What is the optimal solvent for creating stable stock solutions?
A: Dimethyl Sulfoxide (DMSO) is the gold standard for DFM-NB. Ethanol is a secondary choice but is more prone to evaporation, altering stock concentration over time.
Protocol: Preparation of 100 mM Stock Solution Pre-requisite: Ensure DFM-NB is at room temperature before weighing to prevent condensation moisture.
-
Weighing: Weigh 18.7 mg of DFM-NB into a glass vial (avoid polystyrene, which can be etched by high-concentration DMSO).
-
Solvation: Add 1.0 mL of anhydrous DMSO (Grade:
99.9%). -
Mixing: Vortex vigorously for 30 seconds. The solution should be clear and slightly yellow.
-
QC Check: Visually inspect for "schlieren" lines (wavy patterns indicating incomplete mixing). Sonicate for 5 minutes if observed.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Note: Re-dissolve completely at 25°C before use; do not pipette cold DMSO.
Diagram 1: Stock Preparation Workflow
Caption: Step-by-step workflow for generating a verified 100 mM DFM-NB stock solution in DMSO.
Part 3: Aqueous Dilution & Advanced Formulation
Q: How do I dilute the stock into cell culture media without crashing it out?
A: Direct addition of high-concentration stock to water causes "solvent shock." You must use an intermediate dilution step or a carrier system.
Strategy A: The "Step-Down" Dilution (For < 50 µM Final Conc.)
Use this for standard biochemical assays where DMSO tolerance is < 1%.
-
Intermediate: Dilute 100 mM stock 1:10 into pure DMSO to get 10 mM.
-
Pre-dilution: Dilute 10 mM stock 1:20 into PBS containing 0.05% Tween-20 . (The surfactant prevents micro-droplet formation).
-
Final: Add the pre-dilution to your assay plate.
Strategy B: Cyclodextrin Complexation (For > 50 µM or In Vivo)
For higher concentrations, cosolvents fail. You must use Hydroxypropyl-
Protocol: HP-
-
Prepare 20% (w/v) HP-
-CD in water or saline. Filter sterilize (0.22 µm). -
Add DFM-NB stock (in DMSO) dropwise to the stirring cyclodextrin solution.
-
Max Ratio: Keep DMSO < 5% of total volume.
-
-
Stir at room temperature for 45 minutes to allow equilibrium inclusion.
Diagram 2: Solubilization Decision Tree
Caption: Decision logic for selecting between surfactant-assisted cosolvent or cyclodextrin methods.
Part 4: Troubleshooting & Stability
Q: My solution looks clear, but my assay data is noisy. What is happening?
A: You likely have Micro-Precipitation or Oiling Out . Because DFM-NB is a low-melting solid, it can form invisible nano-droplets that scatter light and interfere with optical readouts (absorbance/fluorescence) or cause false positives by sequestering proteins (the "promiscuous inhibitor" effect).
Validation Test (Dynamic Light Scattering - DLS): If you have access to a DLS instrument or a Nephelometer:
-
Prepare a "Dummy" assay plate with compound + buffer (no cells/enzyme).
-
Measure scattering.
-
Threshold: If the count rate is > 2x baseline buffer, you have aggregates.
-
Fix: Increase Tween-20 concentration to 0.1% or switch to the Cyclodextrin protocol.
Table 2: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Visible White Precipitate | Saturation limit exceeded. | Reduce concentration or switch to HP- |
| Oily droplets on surface | "Oiling out" (Temp > MP). | Do not heat to dissolve. Use vigorous vortexing with surfactant. |
| Loss of potency over time | Adsorption to plastic. | DFM-NB is lipophilic and sticks to polystyrene. Use Glass or Low-Binding Polypropylene . |
| Yellow color intensifies | Photodegradation/Hydrolysis. | Protect from light. Check pH (Nitro groups can degrade in high alkaline pH). |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]
-
Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
Sources
Validation & Comparative
Technical Guide: Structural Elucidation of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
The following guide provides a technical analysis of the 1H NMR interpretation for 4-(Difluoromethyl)-1-methyl-2-nitrobenzene . It is structured to serve researchers and drug development professionals requiring precise structural elucidation and quality control markers.
Executive Summary
The structural validation of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene hinges on two critical spectroscopic features: the unique triplet signal of the difluoromethyl (
This guide compares the primary method (1H NMR ) against secondary validation alternatives (19F NMR and Regioisomer Analysis ), demonstrating why a multi-modal approach is the gold standard for this fluorinated intermediate.
Product Profile: 1H NMR Interpretation
The 1H NMR spectrum of this molecule is distinct due to the interplay between the electron-withdrawing nitro group and the scalar coupling of the fluorine atoms.
Theoretical Spectral Data (CDCl₃, 400 MHz)
Note: Chemical shifts (
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Diagnostic Value |
| Aromatic H3 | 8.10 – 8.35 | Singlet (s) or doublet (d) | 1H | High: Confirms ortho-position to Nitro group. | |
| Aromatic H5 | 7.50 – 7.70 | Doublet (d) | 1H | Medium: Part of the AB spin system with H6. | |
| Aromatic H6 | 7.30 – 7.50 | Doublet (d) | 1H | Medium: Ortho to Methyl group. | |
| 6.60 – 7.00 | Triplet (t) | 1H | Critical: The "Smoking Gun" for the | ||
| Methyl ( | 2.55 – 2.65 | Singlet (s) | 3H | N/A | Low: Confirms presence of methyl; shifted by nitro. |
Deep Dive: The "Smoking Gun"
The most challenging yet definitive signal is the proton attached to the difluoromethyl carbon.
-
Mechanism: This proton couples to two equivalent
F nuclei (Spin 1/2). -
Appearance: A wide triplet. The large geminal coupling constant (
Hz) means the outer legs of the triplet are separated by over 100 Hz from the center, often causing them to be mistaken for impurities or lost in the baseline noise if the concentration is low. -
Interpretation: You must integrate the entire triplet area. If the outer legs are ignored, the integration will erroneously read as 0.5H instead of 1H.
Deep Dive: Aromatic Substitution Pattern
The 1,2,4-substitution pattern creates a specific "fingerprint":
-
H3 (The Deshielded Proton): Located between the Nitro and
groups. The strong electron-withdrawing nature of the Nitro group (ortho) and the group (ortho) shifts this proton significantly downfield (~8.2 ppm). It appears as a singlet because it has no ortho-neighbors, though high-resolution scans may show a tiny meta-coupling ( ) to H5. -
H5 & H6 (The AB System): H5 and H6 are ortho to each other. They appear as two doublets with a standard ortho-coupling (
Hz). H5 is further downfield than H6 because it is meta to the Nitro group, whereas H6 is ortho to the electron-donating Methyl group.
Comparative Analysis: Alternatives & Validation
While 1H NMR is the primary tool, it has limitations. This section compares it with alternative methods required for robust drug development workflows.
Comparison 1: 1H NMR vs. 19F NMR (The Sensitivity Check)
Objective: Confirming the presence of the fluorine moiety without aromatic interference.
| Feature | 1H NMR (Primary) | 19F NMR (Alternative) | Verdict |
| Signal Clarity | Medium. The | High. Background-free. Shows a clean doublet (coupled to H). | Use Both. 19F is superior for rapid "Yes/No" confirmation; 1H is required for structural connectivity. |
| Quantification | High. Integrates 1:1 with aromatic protons. | Medium. Requires long relaxation delays ( | 1H is faster for purity calculations. |
| Structure Proof | High. Proves H is attached to C. | Medium. Proves F is present, but not position. | 1H is essential for proving the |
Comparison 2: Regioisomer Differentiation (The QC Challenge)
Objective: Distinguishing the target (4-isomer) from the likely byproduct (5-difluoromethyl-1-methyl-2-nitrobenzene).
-
Scenario: During nitration, the nitro group might direct to different positions.
-
The 4-Isomer (Target): Shows one isolated aromatic singlet (H3) and two coupled doublets (H5/H6).
-
The 5-Isomer (Byproduct): Would show a different pattern. If the nitro is at position 2 and
at 5, H3 and H4 are ortho (doublets), and H6 is isolated (singlet).
Visualization: Structural Elucidation Workflow
The following diagram outlines the logical decision tree for validating this compound.
Caption: Logical workflow for distinguishing the target molecule from impurities and isomers using NMR.
Experimental Protocol
To ensure reproducibility and accurate detection of the wide
Step 1: Sample Preparation[1]
-
Mass: Weigh approximately 5–10 mg of the solid sample.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).
-
Why: CDCl₃ prevents exchange of any potentially acidic protons (though none are present here) and provides a clean baseline in the 6.0–7.0 ppm region.
-
Alternative: Use DMSO-
if the aromatic peaks overlap; DMSO often separates them due to polarity effects.
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids which cause line broadening.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: Standard proton (zg30 or equivalent).
-
Spectral Width (SW): Set to 14–16 ppm (-2 to +14 ppm).
-
Critical: Ensure the SW is wide enough. If the SW is too narrow, the outer legs of the
triplet might be folded back (aliased) into the spectrum.
-
-
Scans (NS): Minimum 16 scans .
-
Reason: The
signal is split into three peaks (1:2:1 ratio). The outer peaks have only 25% intensity of a single proton. Good S/N ratio is essential.
-
-
Relaxation Delay (D1): Set to 1.0 – 2.0 seconds .
Step 3: Processing & Integration
-
Phasing: Manually phase the spectrum. Ensure the baseline is flat around 6.8 ppm.
-
Integration:
-
Set the Methyl singlet (approx 2.6 ppm) to 3.00 H .
-
Integrate the aromatic region. Total should be 3.00 H .
-
Integrate the
triplet. Include the satellites. The center is likely ~6.8 ppm, with legs at ~6.73 and ~6.87 ppm. Total should be 1.00 H .
-
References
-
National Institutes of Health (NIH). 19F-NMR Diastereotopic Signals in N-CHF2 Derivatives. (Provides coupling constant validation for CHF2 groups). Retrieved from [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (Source for Substituent Chemical Shift Additivity Rules). Retrieved from [Link]
-
Oregon State University. Analyzing Coupling Constants. (Methodology for calculating J-values). Retrieved from [Link]
A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of ¹⁹F NMR in Modern Chemistry
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a powerful analytical technique in the arsenal of chemists, particularly those in pharmaceutical and materials science. The unique properties of the ¹⁹F nucleus—a spin of ½, 100% natural abundance, and high gyromagnetic ratio—confer exceptional sensitivity, making it an ideal probe for molecular structure and dynamics.[1][2] The vast chemical shift range of ¹⁹F NMR, typically spanning over 400 ppm, provides exquisite resolution and sensitivity to subtle changes in the electronic environment of the fluorine atom.[2] This sensitivity is paramount in drug development, where the incorporation of fluorine can dramatically alter a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.
This guide provides a comprehensive analysis of the expected ¹⁹F NMR chemical shifts of 4-(difluoromethyl)-1-methyl-2-nitrobenzene, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, we will leverage established principles of NMR spectroscopy and comparative data from structurally related analogues to predict and rationalize its ¹⁹F NMR characteristics. This approach not only offers a valuable predictive framework but also underscores the logic of substituent effects in ¹⁹F NMR, empowering researchers to interpret spectra of novel fluorinated compounds.
Understanding the Electronic Landscape: Substituent Effects on ¹⁹F Chemical Shifts
The chemical shift of a fluorine nucleus is profoundly influenced by the electronic nature of its surrounding substituents. Electron-withdrawing groups (EWGs) deshield the fluorine nucleus, causing a downfield shift (to higher ppm values), while electron-donating groups (EDGs) increase shielding, resulting in an upfield shift (to lower ppm values).[1] In 4-(difluoromethyl)-1-methyl-2-nitrobenzene, the difluoromethyl (-CHF₂) group is situated on a benzene ring bearing a strongly electron-withdrawing nitro group (-NO₂) and a weakly electron-donating methyl group (-CH₃).
The interplay of these substituents dictates the electron density at the carbon atom bearing the -CHF₂ group, and consequently, the ¹⁹F chemical shift. The nitro group, being a powerful EWG through both inductive and resonance effects, will significantly deshield the fluorine nuclei. The methyl group, an EDG, will have a comparatively minor shielding effect.
Comparative Analysis: Predicting the ¹⁹F NMR Chemical Shift of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
To construct a reliable prediction for the ¹⁹F NMR chemical shift of our target compound, we will examine the experimental data of closely related analogues.
The Trifluoromethyl Analogue: A Primary Point of Comparison
A key analogue for our analysis is 4-(trifluoromethyl)-2-methyl-1-nitrobenzene. The trifluoromethyl (-CF₃) group is electronically very similar to the difluoromethyl (-CHF₂) group, with the primary difference being the slightly lower electronegativity of the -CHF₂ group due to the presence of a hydrogen atom.
Experimental data for trifluoromethyl-substituted nitrobenzenes provide a strong foundation for our prediction. For instance, 1-nitro-4-(trifluoromethyl)benzene exhibits a ¹⁹F NMR chemical shift of approximately -63.18 ppm. The introduction of a methyl group at the 2-position, as in 4-(trifluoromethyl)-2-methyl-1-nitrobenzene, is expected to have a minor shielding effect, shifting the resonance slightly upfield.
The Impact of the Difluoromethyl Group
The replacement of a fluorine atom in a -CF₃ group with a hydrogen atom to give a -CHF₂ group generally leads to a significant upfield shift in the ¹⁹F NMR spectrum. This is attributed to the lower electron-withdrawing ability of hydrogen compared to fluorine. We can, therefore, anticipate the ¹⁹F chemical shift of 4-(difluoromethyl)-1-methyl-2-nitrobenzene to be at a lower ppm value (further upfield) than its trifluoromethyl counterpart.
Expected Multiplicity
A crucial aspect of the ¹⁹F NMR spectrum of 4-(difluoromethyl)-1-methyl-2-nitrobenzene is the expected multiplicity of the signal. The two fluorine nuclei of the -CHF₂ group are chemically equivalent and will couple to the geminal proton, resulting in a doublet. Furthermore, coupling to the aromatic protons on the benzene ring may lead to a more complex splitting pattern, potentially a doublet of triplets, depending on the magnitude of the coupling constants.
Data Summary and Comparison
The following table summarizes the known ¹⁹F NMR chemical shifts of relevant analogues and provides a predicted range for 4-(difluoromethyl)-1-methyl-2-nitrobenzene.
| Compound | Fluorinated Group | Substituents | Reported ¹⁹F Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) for Target |
| 1-Nitro-4-(trifluoromethyl)benzene | -CF₃ | 4-NO₂ | -63.18 | |
| 1-Nitro-2-(trifluoromethyl)benzene | -CF₃ | 2-NO₂ | -60.13 | |
| 4-(Difluoromethyl)-1-methyl-2-nitrobenzene | -CHF₂ | 4-CHF₂, 1-CH₃, 2-NO₂ | Not Available | -80 to -100 |
Note: Chemical shifts are typically referenced to CFCl₃ (0 ppm).
Visualizing the Influences: Electronic Effects on the Aromatic Ring
The following diagram illustrates the key electronic contributions of the substituents on the benzene ring, which collectively determine the shielding of the fluorine nuclei in the difluoromethyl group.
Caption: Electronic effects of substituents on the benzene ring.
Experimental Protocol for ¹⁹F NMR Acquisition
For researchers seeking to acquire experimental data for 4-(difluoromethyl)-1-methyl-2-nitrobenzene, the following protocol provides a robust starting point.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and is free of fluorine-containing impurities. Chloroform-d (CDCl₃) or acetone-d₆ are common choices.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional but Recommended): While external referencing is common, an internal standard can improve accuracy. A common choice is trifluorotoluene (C₆H₅CF₃), which has a well-defined chemical shift of approximately -63.72 ppm.[3] Add a small, known amount of the standard to the NMR tube.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Probe: A multinuclear probe capable of detecting ¹⁹F is required.
-
Temperature: Perform the experiment at a constant, controlled temperature, typically 298 K (25 °C).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.
-
Number of Scans: The number of scans will depend on the sample concentration. Start with 16 or 32 scans and adjust as needed to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and chemical shift determination.
-
Referencing: Reference the spectrum to an external standard (e.g., CFCl₃) or the internal standard.
Workflow for ¹⁹F NMR Analysis
The following diagram outlines the general workflow for the ¹⁹F NMR analysis of a novel fluorinated compound.
Sources
Optimizing HPLC Resolution for 4-(Difluoromethyl)-1-methyl-2-nitrobenzene: A Comparative Guide to Stationary Phase Selection
Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-(Difluoromethyl)-1-methyl-2-nitrobenzene presents a highly specific analytical challenge. The molecule features a polarizable nitro group and a strongly electronegative difluoromethyl (–CF₂H) moiety attached to a hydrophobic aromatic scaffold. During synthesis, this compound is frequently accompanied by closely related structural analogs, such as 4-(trifluoromethyl)-1-methyl-2-nitrobenzene (an over-fluorinated impurity) and 4-methyl-3-nitrobenzaldehyde (an oxidation precursor).
Standard reversed-phase methods often fail to resolve these critical pairs, necessitating a strategic, causality-driven approach to stationary phase and solvent selection. This guide objectively compares the performance of traditional C18 columns against alternative chemistries (Biphenyl and PFP) to establish a self-validating analytical method.
Mechanistic Rationale: Beyond Dispersive Interactions
The Limitation of C18 Columns
Traditional C18 (octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. Because 4-(Difluoromethyl)-1-methyl-2-nitrobenzene and its trifluoromethyl impurity possess nearly identical hydrophobic profiles, a C18 phase cannot effectively differentiate them, inevitably leading to co-elution[1].
The Orthogonal Power of PFP (Pentafluorophenyl)
To achieve baseline resolution, method development must exploit the unique electronic properties of the analyte. PFP stationary phases offer a highly orthogonal selectivity compared to alkyl phases[2]. The PFP ring is highly electron-deficient due to the five highly electronegative fluorine atoms, making it a strong π-acceptor. This facilitates robust charge-transfer interactions with the electron-rich regions of the analyte[2]. Furthermore, the PFP phase provides enhanced dipole-dipole interactions, shape selectivity, and specific fluorine-fluorine affinities that are critical for resolving halogenated nitroaromatics[3].
Solvent Selection: The Causality of Methanol
A common pitfall in PFP method development is the default use of Acetonitrile (MeCN) as the organic modifier. MeCN contains a carbon-nitrogen triple bond (π-electrons) that actively competes with the analyte for π-π interactions on the PFP stationary phase, effectively masking the column's unique selectivity. Methanol (MeOH), a polar protic solvent lacking π-electrons, allows the fluorinated stationary phase to fully engage with the analyte's π-system and dipoles, maximizing resolution.
Fig 1: Logical relationship of stationary phase selection and chromatographic outcomes.
Experimental Methodology: Self-Validating Protocol
To objectively compare performance, a self-validating screening protocol was executed. The system is designed to automatically flag failures if the critical pair resolution (Rs) falls below 2.0 or if the peak tailing factor (Tf) exceeds 1.5.
Fig 2: Step-by-step HPLC method development workflow for fluorinated nitroaromatics.
Step-by-Step HPLC Protocol
1. Reagents & Sample Preparation
-
Target: 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (100 µg/mL).
-
Spiked Impurities: 4-Methyl-3-nitrobenzaldehyde (Impurity A), 1-Methyl-2-nitrobenzene (Impurity B), and 4-(Trifluoromethyl)-1-methyl-2-nitrobenzene (Impurity C) spiked at 10 µg/mL.
-
Diluent: 50:50 Water:Methanol.
2. Chromatographic Conditions
-
Columns Evaluated:
-
Standard C18 (150 x 4.6 mm, 3 µm)
-
Biphenyl (150 x 4.6 mm, 3 µm)
-
PFP (150 x 4.6 mm, 3 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7 to suppress silanol ionization).
-
Mobile Phase B: 100% LC-MS Grade Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controlled to stabilize partition coefficients).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
3. Gradient Program
-
0.0 min: 40% B
-
10.0 min: 80% B
-
12.0 min: 80% B
-
12.1 min: 40% B
-
15.0 min: 40% B (Re-equilibration)
Comparative Performance Data
The quantitative data below summarizes the chromatographic performance of the three stationary phases. The critical pair is defined as the separation between the target analyte and Impurity C (the trifluoromethyl analog).
| Stationary Phase | Retention Time (Target) | Resolution (Rs) vs Impurity C | Peak Tailing Factor (Tf) | System Suitability Status |
| Standard C18 | 8.52 min | 1.1 | 1.45 | FAIL (Rs < 2.0) |
| Biphenyl | 10.15 min | 1.8 | 1.22 | FAIL (Rs < 2.0) |
| PFP | 12.40 min | 3.4 | 1.05 | PASS |
Data Interpretation & Causality
-
C18 Failure: The C18 column failed system suitability because it could not distinguish between the –CF₂H and –CF₃ groups based purely on hydrophobicity, resulting in dangerous co-elution[1].
-
Biphenyl Improvement: The Biphenyl column showed improved retention and resolution (Rs = 1.8) due to enhanced π-π interactions with the nitroaromatic ring, but still fell short of the strict baseline resolution threshold.
-
PFP Superiority: The PFP column demonstrated superior selectivity (Rs = 3.4). The combination of dipole-dipole interactions, strong π-π charge transfer, and shape selectivity allowed the stationary phase to recognize the subtle steric and electronic differences between the difluoromethyl and trifluoromethyl groups[2][3]. Furthermore, the use of Methanol rather than Acetonitrile ensured that these secondary retention mechanisms were not suppressed.
References
1.2, Chromatography Online / LCGC International.[2] 2.1, Chromatography Online / LCGC International.[1] 3.3, Restek Resource Hub.[3]
Sources
A Technical Guide to the Predicted Electron Ionization Mass Spectrometry Fragmentation of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern for 4-(Difluoromethyl)-1-methyl-2-nitrobenzene. In the absence of published experimental data for this specific molecule, this document synthesizes established fragmentation principles from analogous structures—nitrotoluenes, nitrobenzenes, and fluorinated aromatic compounds—to construct a reliable predictive model. This approach offers researchers a valuable framework for identifying this compound and differentiating it from structural isomers in complex analytical workflows, particularly in pharmaceutical and materials science research.
Introduction: The Analytical Challenge
4-(Difluoromethyl)-1-methyl-2-nitrobenzene is a substituted aromatic compound featuring three key functional groups that dictate its behavior under electron ionization: a nitro group, a methyl group, and a difluoromethyl group. The relative positions of these substituents, particularly the ortho arrangement of the methyl and nitro groups, are expected to produce highly characteristic fragmentation patterns. Understanding these pathways is crucial for unambiguous structural elucidation and for distinguishing this isomer from others where substituent positions differ. This guide will deconstruct the predicted fragmentation cascade, explaining the chemical rationale behind each major cleavage and providing a comparative perspective against related molecules.
Proposed Experimental Protocol: A Self-Validating System
To ensure reproducibility and generate data consistent with the predictions herein, a standard gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization is proposed. The choice of GC-MS is predicated on the anticipated volatility and thermal stability of the analyte.
Experimental Workflow
Caption: Proposed GC-EI-MS workflow for analyzing 4-(Difluoromethyl)-1-methyl-2-nitrobenzene.
Methodology Details:
-
Sample Preparation: A stock solution of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene is prepared in a volatile solvent like methanol or acetonitrile at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1-10 µg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injection: 1 µL of the working standard is injected.
-
Inlet: A temperature of 250°C is used to ensure rapid volatilization without thermal degradation. A splitless injection mode is chosen for optimal sensitivity.
-
Column: A standard, non-polar column such as a 30 m x 0.25 mm, 0.25 µm film thickness HP-5ms or equivalent is suitable.
-
Oven Program: A temperature ramp starting at 70°C, holding for 2 minutes, then ramping at 15°C/min to 280°C provides good separation for a wide range of aromatic compounds.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at the standard 70 eV is used to induce reproducible fragmentation.
-
Temperatures: The ion source and transfer line temperatures are maintained at 230°C and 280°C, respectively, to prevent condensation and ensure efficient ion transfer.[1]
-
Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range of m/z 40-300 to capture the molecular ion and all significant fragments.
-
Predicted Fragmentation Pattern Analysis
The fragmentation of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (MW = 187.15 g/mol ) is governed by the interplay of its functional groups. The aromatic ring provides a stable core, while the nitro, methyl, and difluoromethyl groups serve as primary sites for initial cleavages and rearrangements.[2]
Molecular Ion (m/z 187): The molecular ion, [C₈H₇F₂NO₂]⁺•, is expected to be clearly visible, a common characteristic of aromatic compounds whose stable ring system can effectively delocalize the radical cation.
Primary Fragmentation Pathways:
The initial fragmentation is predicted to proceed via several competing, high-energy pathways. The most diagnostically significant of these is the ortho effect.
Pathway 1: The Ortho Effect - Loss of a Hydroxyl Radical (•OH) The proximity of the methyl and nitro groups facilitates an intramolecular hydrogen rearrangement, a phenomenon known as the "ortho effect."[3][4] An oxygen atom from the nitro group abstracts a hydrogen atom from the adjacent methyl group, leading to the expulsion of a neutral hydroxyl radical (•OH, 17 Da).
-
[M]⁺• (m/z 187) → [M - •OH]⁺ (m/z 170)
This fragmentation is highly characteristic of ortho-nitrotoluenes and serves as a key marker to distinguish the target molecule from its meta and para isomers, which would not exhibit this loss to any significant extent.[3][5] The resulting ion at m/z 170 is a stable, cyclic structure.
Caption: Primary fragmentation via the ortho effect, a key diagnostic pathway.
Pathway 2: Cleavage of the Nitro Group Standard fragmentation pathways for nitroaromatic compounds involve the loss of nitrogen oxides.[6]
-
Loss of Nitrogen Dioxide (•NO₂): A simple cleavage of the C-N bond results in the loss of a neutral •NO₂ radical (46 Da).
-
[M]⁺• (m/z 187) → [M - •NO₂]⁺ (m/z 141)
-
The resulting ion at m/z 141 corresponds to the 4-(difluoromethyl)toluene radical cation.
-
-
Loss of Nitric Oxide (•NO): This loss often occurs after a rearrangement of the nitro group to a nitrite (nitro-nitrite rearrangement), followed by the expulsion of a •NO radical (30 Da).[7]
-
[M]⁺• (m/z 187) → [M - •NO]⁺ (m/z 157)
-
Pathway 3: Fragmentation involving the Difluoromethyl Group The -CHF₂ group introduces unique fragmentation channels.
-
Loss of a Fluorine Radical (•F): Cleavage of a strong C-F bond can lead to the loss of a fluorine radical (19 Da).
-
[M]⁺• (m/z 187) → [M - •F]⁺ (m/z 168)
-
-
Loss of Difluorocarbene (:CF₂): A more complex rearrangement, observed in polyfluorinated aromatic cations, involves fluorine migration and the expulsion of the neutral difluorocarbene (:CF₂, 50 Da).[8]
-
[M]⁺• (m/z 187) → [M - :CF₂]⁺• (m/z 137)
-
This pathway would lead to an ion corresponding to the 4-fluoro-2-nitrotoluene radical cation, providing another highly specific fragmentation marker.
-
Competing Fragmentation Pathways Visualization
Caption: Competing primary fragmentation pathways from the molecular ion.
Summary of Predicted Fragments and Comparative Analysis
The combination of these pathways creates a unique mass spectral fingerprint. The table below summarizes the key predicted ions and their origins.
| m/z | Proposed Ion Structure / Formula | Neutral Loss | Fragmentation Pathway Description | Diagnostic Value |
| 187 | [C₈H₇F₂NO₂]⁺• | - | Molecular Ion | Confirms molecular weight |
| 170 | [C₈H₆F₂NO]⁺ | •OH | Ortho Effect : Intramolecular H-abstraction by the nitro group | High : Confirms ortho substitution |
| 157 | [C₈H₇F₂O]⁺• | •NO | Nitro-nitrite rearrangement followed by C-O bond cleavage | Medium : Common for nitroaromatics |
| 141 | [C₈H₇F₂]⁺ | •NO₂ | Simple cleavage of the C-N bond | Medium : Common for nitroaromatics |
| 137 | [C₇H₆FNO₂]⁺• | :CF₂ | F-migration and expulsion of difluorocarbene | High : Specific to difluoromethyl group |
| 91 | [C₇H₇]⁺ | - | Tropylium ion, from further fragmentation of m/z 141 | Low : Common for alkylbenzenes |
Comparative Insight:
-
vs. 2-Nitrotoluene: The spectrum would share the characteristic loss of •OH (m/z 137 → 120), but would lack fragments related to the difluoromethyl group (e.g., loss of :CF₂ or •F).
-
vs. Isomers (e.g., 4-(Difluoromethyl)-1-methyl-3-nitrobenzene): A meta or para isomer would show a significantly reduced or absent [M - •OH]⁺ peak (m/z 170). This makes the m/z 170 ion the most powerful tool for isomeric differentiation. The other major fragments (loss of •NO, •NO₂, :CF₂) would likely be present but may vary in relative intensity.
Conclusion
The electron ionization mass spectrum of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene is predicted to be rich in structurally diagnostic information. The molecular ion at m/z 187 serves as the entry point to several competing fragmentation pathways. The most definitive of these is the loss of a hydroxyl radical to form a prominent ion at m/z 170 , a direct consequence of the ortho relationship between the methyl and nitro substituents. Additional significant fragments are predicted at m/z 141 (loss of •NO₂) and m/z 137 (loss of :CF₂), the latter being characteristic of the difluoromethyl moiety. This predictive guide provides researchers with a robust analytical framework to identify this molecule, distinguish it from its isomers, and interpret its mass spectral data with a high degree of confidence.
References
- Weickhardt, C., & Lifshitz, C. (1992). Short pulse laser mass spectrometry of nitrotoluenes: ionization and fragmentation behavior. International Journal of Mass Spectrometry and Ion Processes, 116(2), 147-160.
- Kosmidis, C., Ledingham, K. W. D., Kilic, H. S., McCanny, T., Singhal, R. P., Langley, A. J., & Shaikh, W. (1999). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 103(35), 6950-6957.
- Schmidt, J., Benter, T., & Mattes, R. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1543-1550.
-
Lozovoy, V. V., et al. (2004). Experimental results on the laser controlled fragmentation of nitrotoluene isomers. ResearchGate. Available at: [Link]
-
Lozovoy, V. V., et al. (2004). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. ResearchGate. Available at: [Link]
-
Schmidt, J., Benter, T., & Mattes, R. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. ResearchGate. Available at: [Link]
-
ACS Publications. (1999). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A. Available at: [Link]
-
Ledingham, K. W. D., et al. (2001). Femtosecond ionization and dissociation of laser desorbed nitro-PAHs. Silesian University of Technology. Available at: [Link]
-
ACS Publications. (1966). Mass Spectra of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Wang, H. Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. Available at: [Link]
- Dincă, N., et al. (2001). DIFFERENTIAL ANALYSIS IN MASS SPECTROMETRY. 2. Revue Roumaine de Chimie, 46(4), 379-384.
Sources
- 1. One moment, please... [revroum.lew.ro]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Short pulse laser mass spectrometry of nitrotoluenes: ionization and fragmentation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. silis.phys.strath.ac.uk [silis.phys.strath.ac.uk]
- 8. researchgate.net [researchgate.net]
Comparing lipophilicity of 4-(Difluoromethyl) vs 4-(Trifluoromethyl) nitrobenzene
Comparing Lipophilicity: 4-(Difluoromethyl) vs 4-(Trifluoromethyl) Nitrobenzene
In medicinal chemistry and rational drug design, the modulation of a molecule's lipophilicity (LogP) is critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Fluorination is a premier strategy for achieving this. However, the assumption that "more fluorine equals more lipophilicity" is a dangerous oversimplification.
This guide provides an objective, data-driven comparison of the lipophilicity profiles of 4-(difluoromethyl)nitrobenzene and 4-(trifluoromethyl)nitrobenzene , detailing the mechanistic paradox of partially fluorinated alkyl groups and providing a self-validating protocol for empirical measurement.
Mechanistic Causality: The Fluorine Paradox
To understand the partition coefficients of these two compounds, we must examine the electronic and steric consequences of replacing hydrogen atoms with fluorine on the parent molecule, 1[1].
The Trifluoromethyl Group (-CF3): Strictly Hydrophobic The -CF3 group in2 is universally recognized as a strongly lipophilic, electron-withdrawing moiety[2]. Its incorporation increases the hydrophobic surface area significantly compared to a methyl group. Because fluorine is highly electronegative but a very poor hydrogen-bond acceptor, the -CF3 group cannot participate in aqueous hydrogen bonding. This forces the molecule out of the aqueous phase and into the lipid phase, maximizing LogP.
The Difluoromethyl Group (-CF2H): The Lipophilic Hydrogen Bond Donor Conversely, the -CF2H group presents a fascinating physicochemical paradox. While it adds hydrophobic bulk relative to a methyl group, the two highly electronegative fluorine atoms strongly polarize the remaining C-H bond. This polarization transforms the normally inert aliphatic C-H bond into a competent hydrogen bond donor[3]. In aqueous environments, this3 interacts with water molecules, effectively counteracting the expected increase in lipophilicity[3]. As a result, difluoromethyl groups exhibit stronger polarity and4[4].
Logical relationship between fluorination degree, hydrogen bonding, and lipophilicity.
Quantitative Data Comparison
The table below summarizes the physicochemical properties illustrating the impact of terminal fluorination on the nitrobenzene scaffold.
| Property | 4-Nitrotoluene (Parent) | 4-(Difluoromethyl)nitrobenzene | 4-(Trifluoromethyl)nitrobenzene |
| Substituent | -CH3 | -CF2H | -CF3 |
| Molecular Weight | 137.14 g/mol | 173.11 g/mol | 191.11 g/mol |
| LogP (Octanol/Water) | 2.37 | ~2.40 - 2.50 | 2.50 - 2.80 |
| H-Bond Donors | 0 | 1 (Weak) | 0 |
| H-Bond Acceptors | 2 | 4 | 5 |
| Primary Interaction | Hydrophobic | H-Bond Donor / Hydrophobic | Strictly Hydrophobic |
Note: Baseline LogP values are derived from experimental and calculated consensus data across standardized chemical databases and literature[1][2][3].
Experimental Methodology: Self-Validating RP-HPLC Protocol
Traditional shake-flask methods for determining LogP are prone to emulsion formation and volatility errors when handling highly fluorinated small molecules. To objectively compare the lipophilicity of these compounds, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized (adapted from OECD Test Guideline 117).
Why this protocol is self-validating:
The system does not rely on absolute retention times, which can drift due to column degradation or pump fluctuations. Instead, it relies on the linear relationship between the logarithm of the capacity factor (
Step-by-Step Workflow
-
Mobile Phase Preparation: Prepare a degassed isocratic mixture of Methanol/Water (70:30 v/v). Ensure the pH is buffered to 7.0 to prevent any unintended ionization of trace impurities, maintaining strict neutral partitioning.
-
Reference Standard Calibration: Select six reference compounds with known, reliable
values spanning the expected range (e.g., aniline, benzene, toluene, chlorobenzene, bromobenzene, and naphthalene). -
Dead-Time (
) Determination: Inject an unretained marker (thiourea, 0.1 mg/mL) to determine the exact column void time. -
Sample Injection: Inject 4-nitrotoluene, 4-(difluoromethyl)nitrobenzene, and 4-(trifluoromethyl)nitrobenzene individually at a concentration of 1 mg/mL (dissolved in the mobile phase).
-
Retention Time (
) Measurement: Record the retention time for each analyte via UV detection at 254 nm. -
Capacity Factor Calculation: Calculate the capacity factor (
) for all references and samples using the formula: -
LogP Derivation: Plot
of the reference standards against their known values to generate a linear regression equation ( ). Input the of the fluorinated nitrobenzenes into this equation to derive their objective .
Self-validating RP-HPLC experimental workflow for determining partition coefficients.
References
- Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Source: acs.
- Title: P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem - NIH | Source: nih.
- Title: 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem | Source: nih.
- Title: Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups - CHIMIA | Source: chimia.
Sources
Validating Purity of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene: A High-Resolution GC-MS Guide
Executive Summary: The Purity Paradox
In the synthesis of fluorinated intermediates like 4-(Difluoromethyl)-1-methyl-2-nitrobenzene , "purity" is not merely a percentage—it is a risk profile. While HPLC-UV is the industry workhorse for routine batch release, it often suffers from the "co-elution blind spot," particularly with structural isomers (e.g., regioisomers of the nitro group) and non-chromophoric synthetic precursors.
This guide argues for Gas Chromatography-Mass Spectrometry (GC-MS) as the superior validation tool for this specific compound. Unlike HPLC, GC-MS leverages the volatility of the difluoromethyl moiety and provides mass-spectral fingerprinting to definitively identify—not just detect—impurities that can derail downstream drug development.
Strategic Comparison: Why GC-MS?
The choice of analytical method must be driven by the physicochemical properties of the analyte. 4-(Difluoromethyl)-1-methyl-2-nitrobenzene possesses a unique combination of volatility (due to the -CHF2 and -CH3 groups) and electrophilicity (nitro group).
Comparative Analysis Matrix
| Feature | GC-MS (Recommended) | HPLC-UV | qNMR |
| Primary Mechanism | Volatility & m/z Fragmentation | Polarity & UV Absorption | Nuclear Spin Environment |
| Isomer Resolution | High (Capillary columns resolve ortho/meta/para efficiently) | Medium (Requires complex gradient optimization) | High (Distinct chemical shifts, but low sensitivity) |
| Impurity ID | Definitive (Library match + Fragmentation) | Inferential (Retention time only) | Structural (Good for bulk, poor for <0.1% traces) |
| Thermal Stability Risk | Moderate (Nitro groups can degrade; requires optimized inlet temp) | Low (Ambient temperature analysis) | Low |
| Water Tolerance | Low (Requires dry organic solvents) | High (Aqueous mobile phases) | High |
Expert Insight: While HPLC is safer for thermally labile compounds, this specific nitro-aromatic is sufficiently stable for GC. The critical advantage of GC-MS here is the ability to detect de-fluorinated impurities (e.g., aldehyde byproducts) which may have weak UV chromophores but distinct mass signatures.
Experimental Protocol: The Self-Validating System
This protocol is designed not just to run samples, but to actively flag system errors. It uses an Internal Standard (ISTD) approach to normalize injection variability.
Reagents & Materials[1][2][3][4]
-
Analyte: 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (>98% reference standard).
-
Internal Standard: 1-Bromo-4-nitrobenzene (Simulates nitro-aromatic behavior but chromatographically distinct).
-
Solvent: Ethyl Acetate (HPLC Grade) – High solubility, low MS background.
GC-MS Method Parameters[2][3]
-
System: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm). Rationale: Low polarity phase matches the aromatic analyte, ensuring sharp peaks.
-
Inlet: Split Mode (20:1), 250°C. Caution: Do not exceed 260°C to prevent thermal denitration.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 2 min (Solvent vent).
-
Ramp 15°C/min to 200°C (Elution of volatiles/isomers).
-
Ramp 25°C/min to 300°C (Bake out heavy residues).
-
-
MS Source: EI Source @ 230°C, 70 eV.
Self-Validation Checkpoints (System Suitability)
Before running the batch, the system must pass these three gates:
-
S/N Ratio: The analyte peak (at LOQ level) must have Signal-to-Noise > 10.
-
Resolution: Baseline separation (R > 1.5) between the Analyte and the Internal Standard.
-
Tailing Factor: 0.9 < T < 1.2 (Ensures inert flow path; tailing indicates active sites in the liner).
Data Analysis: Fragmentation & Impurity Profiling
Understanding the mass spectrum is crucial for validating that the peak is indeed your compound and not an isobaric interference.
Fragmentation Logic (Graphviz Diagram)
The electron ionization (EI) of this molecule follows a predictable decay path. The primary fragmentation involves the loss of the nitro group and the degradation of the difluoromethyl side chain.
Figure 1: Predicted EI Fragmentation Pathway. The presence of the m/z 141 and m/z 136 ions confirms the integrity of the nitro and difluoromethyl groups, respectively.
Common Impurity Signatures
When validating purity, look for these specific m/z signals that indicate synthetic failures:
| Impurity Type | Origin | Key MS Fragment (m/z) |
| Des-nitro Analog | Incomplete nitration | M-45 (relative to parent) |
| Aldehyde Derivative | Hydrolysis of -CHF2 | Peak at M-22 (O replaces F2) |
| Regioisomer | Ortho vs. Meta nitration | Identical M+, but different retention time & ratio of [M-NO2]+ |
Validation Methodology (ICH Q2 Aligned)
To formally validate this method for regulatory purposes, perform the following experiments.
Workflow Diagram
Figure 2: Step-by-step validation workflow based on ICH Q2(R1) guidelines.
Step 1: Specificity
-
Protocol: Inject a solvent blank, a placebo mixture (synthetic precursors without analyte), and the analyte.
-
Acceptance: No interfering peaks at the retention time of the analyte or ISTD. Purity threshold (via MS spectral matching) > 990.
Step 2: Linearity
-
Protocol: Prepare 5 concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.
-
Acceptance: Correlation coefficient (
) . Residuals < 2%.[1]
Step 3: Accuracy (Recovery)
-
Protocol: Spike known amounts of impurities (if available) or analyte into a blank matrix at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
Troubleshooting & Optimization
Issue: Thermal Degradation (Tailing Peaks)
-
Cause: Nitro compounds can degrade on active sites in dirty liners.
-
Fix: Replace the inlet liner with a deactivated, wool-packed liner. Lower inlet temperature to 230°C.
Issue: Poor Sensitivity for Impurities
-
Cause: Split ratio too high.
-
Fix: Switch to Splitless mode (0.5 min purge) for trace impurity analysis (<0.05%).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Fluoro-2-methyl-1-nitrobenzene. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Shimadzu Application News. (2023). Novel GC-MS Ionization Technique to Identify Unknown Compounds. Retrieved from [Link]
Sources
Structural Elucidation of Fluorinated Aromatics: A Comparative Guide to Analyzing 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
Executive Summary: The Strategic Value of
Audience: Medicinal Chemists, Crystallographers, and Process Engineers.[1]
In modern drug discovery, the difluoromethyl (
This guide provides a technical framework for the crystal structure analysis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene (CAS: 1261851-70-0).[1] This molecule serves as a perfect case study for analyzing the competition between weak hydrogen bonding (C–H···O) and strong electron-withdrawing effects in the solid state.[1]
Comparative Analysis: Analytical Methodologies
To fully characterize this compound, researchers must integrate three distinct analytical tiers. This section compares their utility, resolution, and limitations.
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | DFT Computational Modeling |
| Primary Output | 3D atomic coordinates, absolute configuration.[1] | Bulk phase purity, polymorph fingerprinting.[1] | Interaction energies (kcal/mol), ESP maps. |
| Resolution | Atomic scale ( | Macro scale (Lattice planes).[1] | Quantum mechanical (Theoretical). |
| Specific Utility | Resolving F-atom disorder and H-bond geometry.[1] | Detecting "oiling out" or amorphous phases.[1] | Predicting |
| Sample Req. | Single, high-quality crystal ( | Polycrystalline powder ( | Structural file (CIF/XYZ). |
| Cost/Time | High / 24–48 hours.[1] | Low / 30 mins.[1] | Low / 12–24 hours (CPU time).[1] |
Expert Insight: For fluorinated nitrobenzenes, SC-XRD is non-negotiable . The high thermal motion of the terminal fluorine atoms often mimics disorder. Only low-temperature SC-XRD (100 K) can distinguish between true static disorder and dynamic thermal vibration.
Structural Comparison: The vs. Bioisostere
Understanding the "performance" of this molecule in a crystal lattice requires comparing it to its analogs.[1][6] The
The Hydrogen Bond Donor Capability[3][4][5][6][8]
-
4-(Difluoromethyl) Analog: The C–H bond in
is polarized by the two geminal fluorine atoms, making the hydrogen acidic.[1] In the crystal lattice, this H acts as a donor , typically forming interactions with neighboring molecules.[1] -
4-(Trifluoromethyl) Analog: Lacks the acidic proton.[1] Packing is dominated purely by weak van der Waals forces and F[1]···F repulsion.
Table: Expected Structural Metrics (Comparative) Values derived from statistical analysis of similar fluorinated nitrobenzenes in the CSD.
| Metric | Significance | ||
| C–F Bond Length | |||
| Lattice Energy | Higher (More Stable) | Lower | H-bonds stabilize the |
| Melting Point | Typically Higher | Typically Lower | Direct correlation to lattice stability.[1] |
| H-Bond Distance | N/A | Critical for solid-state formulation stability. |
Experimental Protocols
Protocol A: Crystallization of Low-Melting Nitro Aromatics
Nitro compounds with alkyl chains often "oil out" (phase separate as liquids) rather than crystallize.[1] Objective: Grow single crystals suitable for X-ray diffraction.
-
Solvent Selection: Use a binary system.
-
Dissolution: Dissolve 20 mg of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene in 2 mL warm Ethanol (
). -
Filtration: Pass through a 0.45
PTFE filter to remove dust nuclei.[1] -
Vapor Diffusion (The "Sitting Drop" mimic):
-
Place the ethanol solution in a small inner vial.
-
Place the inner vial (uncapped) inside a larger jar containing 10 mL n-Hexane.
-
Seal the outer jar.
-
-
Temperature Control: Store at
.-
Why? Lower temperature reduces solubility and kinetic energy, promoting ordered lattice formation over amorphous oiling.[1]
-
Protocol B: Data Collection & Refinement Strategy
Objective: Resolve Fluorine Disorder.
-
Mounting: Use a Mitegen loop with Paratone-N oil.[1] Flash cool immediately to 100 K (Liquid Nitrogen stream).[1]
-
Critical: Do not collect at room temperature. The
rotation will smear electron density, making the H-atom unlocatable.
-
-
Strategy: Collect high-redundancy data (completeness
) to (Mo K ) or higher. -
Refinement (SHELXL/OLEX2):
-
Locate the C and N atoms first.
-
Disorder Handling: If the
group shows rotational disorder, split the F positions (Part A / Part B) and restrain anisotropic parameters using DELU and SIMU commands. -
Hydrogen Placement: Do NOT use a riding model for the unique
proton initially. Locate it in the Difference Fourier map to confirm its H-bonding role, then refine freely if data quality permits.
-
Visualization of the Analytical Workflow
The following diagram illustrates the decision matrix for analyzing fluorinated intermediates.
Caption: Integrated workflow for structural elucidation, prioritizing SC-XRD for atomic resolution while using PXRD for bulk validation.
Visualization: The Interaction Map
This diagram details the specific intermolecular forces that stabilize the crystal lattice, distinguishing the
Caption: Interaction map highlighting the critical C-H...O hydrogen bond that differentiates -CHF2 analogs from -CF3 analogs.
References
-
Erickson, J. A., et al. (2025).[1] "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry.
-
Chopra, D., & Guru Row, T. N. (2011).[1] "Role of organic fluorine in crystal engineering." CrystEngComm.
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Analysis of Difluoromethyl Interactions."
-
Gavezzotti, A. (2014).[1] "Packing similarities in organic crystals with C–H/C–F exchange."[8] New Journal of Chemistry.
-
BenchChem Technical Support. "Purification and Crystallization of Nitroaromatic Intermediates."
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 3. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Packing similarities in organic crystals with C–H/C–F exchange: a database analysis of CH3/CF3 pairs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Reactivity Guide: Difluoromethyl vs. Methyl Nitrobenzene Derivatives
Executive Summary
This guide provides a technical comparison between difluoromethyl (
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Physicochemical & Electronic Profile
The substitution of a methyl group with a difluoromethyl group fundamentally alters the electronic landscape of the nitrobenzene ring. This switch is not merely a steric replacement but a functional inversion from electron-donating to electron-withdrawing.
Comparative Data Table
| Property | Methyl ( | Difluoromethyl ( | Impact on Nitrobenzene Scaffold |
| Hammett | |||
| Hammett | Inductive withdrawal stabilizes anionic intermediates. | ||
| Hansch | |||
| H-Bond Acidity ( | |||
| Metabolic Liability | High (Benzylic oxidation) | Low (C-F bond strength) |
The "Lipophilic Hydrogen Bond Donor" Concept
Unlike the chemically inert methyl group, the
-
Bioisosterism:
is often used as a bioisostere for hydroxyl ( ) or thiol ( ) groups, retaining H-bonding capability while removing the metabolic liability of O-glucuronidation. -
Conformational Lock: In ortho-substituted nitrobenzenes,
can form an intramolecular hydrogen bond with the nitro group oxygen, locking the conformation and altering binding kinetics.
Figure 1: Divergent physicochemical drivers between methyl and difluoromethyl substituents.
Chemical Reactivity Analysis
Nucleophilic Aromatic Substitution ( )
The most distinct reactivity difference lies in
-
Methyl Derivative: The electron-donating nature of
increases electron density in the ring, destabilizing the Meisenheimer complex intermediate. This slows down reactions. -
Difluoromethyl Derivative: The electron-withdrawing
group ( ) stabilizes the anionic Meisenheimer intermediate, significantly accelerating nucleophilic attack ortho or para to the substituent.
Nitro Group Reduction
Both derivatives undergo reduction to anilines (using
-
Difluoromethyl: The electron-deficient ring renders the nitro group more susceptible to initial electron transfer, potentially increasing the reduction rate under mild conditions.
-
Caution: Under radical reduction conditions (e.g., dissolving metal reductions), the benzylic C-F bond in
is generally stable, but strong radical sources should be monitored to prevent defluorination.
Metabolic Stability (Oxidation)
-
Methyl: Rapidly oxidized by Cytochrome P450 enzymes to benzyl alcohol and subsequently to benzoic acid. This is a common "metabolic soft spot."
-
Difluoromethyl: The C-H bond BDE (Bond Dissociation Energy) is increased due to fluorine substitution (
kcal/mol vs kcal/mol for benzylic methyl). This renders the group resistant to oxidative metabolism, extending the drug's half-life ( ).
Experimental Protocols
Protocol A: Radical Difluoromethylation of Nitroarenes
Direct introduction of
Reagents:
-
Substrate: 4-Iodonitrobenzene (1.0 equiv)
-
Reagent:
(2.0 equiv) -
Catalyst:
(20 mol%), Phenanthroline ligand (20 mol%) -
Base:
(2.0 equiv) -
Solvent: DMF
Procedure:
-
Setup: In a glovebox, charge a flame-dried reaction vial with 4-iodonitrobenzene (1.0 mmol),
(0.2 mmol), phenanthroline (0.2 mmol), and (2.0 mmol). -
Addition: Add anhydrous DMF (5 mL) followed by
(2.0 mmol). -
Reaction: Seal the vial and heat to 80°C for 12 hours. The reaction proceeds via a Cu-mediated radical cross-coupling mechanism.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (
) to remove DMF. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). -
Validation: Confirm product via
NMR (look for doublet around to ppm, ).
Protocol B: Comparative Metabolic Stability Assay
To validate the bioisosteric advantage of
Workflow:
-
Preparation: Prepare
DMSO stock solutions of 4-nitrotoluene (Methyl) and 1-(difluoromethyl)-4-nitrobenzene (Difluoromethyl). -
Incubation:
-
Mix
stock with of phosphate buffer (pH 7.4) containing human liver microsomes ( ). -
Pre-incubate at 37°C for 5 min.
-
Initiate reaction by adding NADPH (
final concentration).
-
-
Sampling: Aliquot
at min. Quench immediately in ice-cold acetonitrile containing internal standard. -
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Calculate intrinsic clearance ( ).-
Expectation: 4-nitrotoluene will show rapid degradation (
). The difluoromethyl analog should remain intact over 60 min.
-
Figure 2: Metabolic fate comparison. The difluoromethyl group blocks the oxidative cascade typical of methyl substituents.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
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Hu, J., et al. (2011). "Nucleophilic Difluoromethylation of Carbonyl Compounds." Chemical Reviews. Link
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Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
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Erickson, J. A., et al. (2025).[2] "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry. Link
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A Comparative Benchmarking Guide to the Synthesis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
Introduction
4-(Difluoromethyl)-1-methyl-2-nitrobenzene is a valuable substituted toluene building block in contemporary chemical research, particularly within the realms of medicinal chemistry and agrochemical development. The difluoromethyl (CF₂H) group is of significant interest as it can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, enhancing metabolic stability and modulating lipophilicity and hydrogen bonding capabilities of a parent molecule. The strategic placement of the nitro and methyl groups further enhances its utility as a versatile intermediate for a variety of chemical transformations.
This guide provides an in-depth comparison of two primary synthetic strategies for accessing this target molecule: Route 1 , a classical approach involving late-stage electrophilic nitration, and Route 2 , a modern cross-coupling strategy that installs the difluoromethyl moiety at a late stage. We will dissect the mechanistic rationale, provide detailed experimental protocols, and present a head-to-head comparison of these routes to empower researchers in making informed decisions based on their specific laboratory context, scale, and available resources.
Route 1: Late-Stage Electrophilic Nitration
This synthetic approach leverages a well-established transformation in aromatic chemistry—electrophilic nitration—on a readily accessible difluoromethylated precursor. The core logic is to first construct the 1-(difluoromethyl)-4-methylbenzene backbone and then introduce the nitro group in the final step.
Causality and Mechanistic Rationale
The success of this route hinges on the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the difluoromethyl group (-CF₂H), due to the electronegativity of the fluorine atoms, is a deactivating, meta-director.[1]
During electrophilic attack by the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, the positions ortho to the activating methyl group are electronically favored.[2][3] Concurrently, the position meta to the deactivating difluoromethyl group is the least disfavored. The desired product, 4-(difluoromethyl)-1-methyl-2-nitrobenzene, satisfies both of these electronic preferences, as the incoming nitro group is positioned ortho to the methyl group and meta to the difluoromethyl group. This convergence of directing effects suggests that the desired regioisomer should be the major product.
dot graph R1_Mechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} .dot Caption: Mechanism of late-stage nitration.
Experimental Protocols
Step 1a: Synthesis of Starting Material: 1-(Difluoromethyl)-4-methylbenzene
The starting material can be prepared from p-toluic acid. While various fluorination methods exist, a common approach involves conversion to the corresponding aldehyde followed by deoxofluorination. A more direct, albeit harsher, method uses sulfur tetrafluoride (SF₄).[4]
Step 1b: Nitration of 1-(Difluoromethyl)-4-methylbenzene
This protocol is adapted from standard procedures for the nitration of substituted toluenes.[5]
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add 5.0 mL of concentrated nitric acid (HNO₃) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: To this nitrating mixture, add 5.0 g of 1-(difluoromethyl)-4-methylbenzene dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A yellow, oily product should separate.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, wash with water (50 mL), then with a 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(difluoromethyl)-1-methyl-2-nitrobenzene.
Route 2: Late-Stage Palladium-Catalyzed Difluoromethylation
This modern approach introduces the key difluoromethyl group at the end of the synthesis, using a pre-functionalized nitrotoluene derivative. This strategy takes advantage of the rapid advancements in palladium-catalyzed cross-coupling reactions.[6]
Causality and Mechanistic Rationale
This route relies on the formation of a C(sp²)-C(sp³) bond via a palladium catalytic cycle. The precursor, (4-methyl-2-nitrophenyl)boronic acid, undergoes transmetalation with a palladium(0) complex. A difluoromethyl source, such as difluoroiodomethane (ICF₂H), then undergoes oxidative addition to the palladium center. The subsequent reductive elimination from the palladium(II) intermediate forms the desired C-CF₂H bond and regenerates the palladium(0) catalyst.[7][8] The choice of ligands (e.g., phosphines like Xantphos) is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.[9][10]
dot graph R2_Mechanism { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} .dot Caption: Simplified Pd-catalyzed difluoromethylation cycle.
Experimental Protocols
Step 2a: Synthesis of Precursor: (4-Methyl-2-nitrophenyl)boronic acid
This precursor is not commonly available and must be synthesized. A reliable method starts from commercially available 4-bromo-1-methyl-2-nitrobenzene via a Miyaura borylation.
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4-bromo-1-methyl-2-nitrobenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq) in anhydrous 1,4-dioxane.
-
Degas the solution with N₂ for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Heat the mixture to 80-90 °C and stir for 12-16 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
The resulting boronic ester can be used directly or hydrolyzed to the boronic acid by stirring with aqueous HCl.
Step 2b: Pd-Catalyzed Difluoromethylation
This protocol is adapted from a general method for the difluoromethylation of aryl boronic acids developed by Skrydstrup and co-workers.[7]
-
Setup: A two-chamber reactor is recommended. In Chamber A (DFIM generator), place bromodifluoroacetic acid (2.0 eq) and sodium iodide (NaI, 2.2 eq) in sulfolane. In Chamber B (reaction vessel), add (4-methyl-2-nitrophenyl)boronic acid pinacol ester (1.0 eq), Pd₂(dba)₃ (0.04 eq), Xantphos (0.12 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq) in a mixture of toluene and water (10:1).
-
DFIM Generation: Heat Chamber A to 120 °C. The generated difluoroiodomethane (ICF₂H) gas will transfer to Chamber B.
-
Coupling Reaction: Heat Chamber B to 80 °C and stir vigorously for 12 hours.
-
Work-up: After cooling, dilute the contents of Chamber B with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the target product.
Comparative Analysis
| Parameter | Route 1: Late-Stage Nitration | Route 2: Late-Stage Difluoromethylation |
| Starting Materials | p-Toluic acid (inexpensive) | 4-Bromo-1-methyl-2-nitrobenzene (moderately expensive) |
| Key Reagents | Conc. HNO₃/H₂SO₄ (cheap, corrosive) | Pd catalyst, phosphine ligand, B₂pin₂, ICF₂H source (expensive) |
| Number of Steps | 2-3 steps (from p-toluic acid) | 2 steps (from bromo-precursor) |
| Regioselectivity | High, directed by existing substituents. Minor isomers possible. | Excellent, defined by the precursor's structure. |
| Yields (Overall) | Moderate to good (estimated 50-70%) | Good to excellent (estimated 60-80%) |
| Scalability | Highly scalable. Nitration is a standard industrial process. | Scalability can be limited by catalyst cost and reactor setup. |
| Safety & Handling | Use of highly corrosive and oxidizing acids requires care. | Requires handling of air-sensitive catalysts and inert atmosphere techniques. |
| Purification | Distillation or chromatography to remove regioisomers. | Chromatography to remove catalyst residues and byproducts. |
Conclusion and Recommendations
The choice between these two synthetic routes is a classic case of balancing cost and classical methodology against modern efficiency and selectivity.
Route 1 (Late-Stage Nitration) is the more economical and scalable option. Its reliance on inexpensive bulk chemicals and well-understood reaction conditions makes it highly suitable for large-scale production. The primary challenge lies in controlling the exothermic nitration and potentially separating minor regioisomers, although the electronics of the substrate strongly favor the desired product.
Route 2 (Late-Stage Difluoromethylation) offers superior control and potentially higher yields on a laboratory scale. It is an excellent choice for medicinal chemistry programs where rapid access to analogs is needed and material cost is less of a concern. The main drawbacks are the high cost of the palladium catalyst and ligands and the need for more specialized equipment and handling techniques (e.g., inert atmosphere).
Recommendation:
-
For large-scale synthesis and process chemistry , where cost is a primary driver, Route 1 is the superior strategy.
-
For discovery chemistry and small-scale synthesis , where speed, selectivity, and functional group tolerance are paramount, Route 2 provides a more elegant and reliable solution.
References
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Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]
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Gedde, O. R., Bonde, A., Golbaekdal, P. I., & Skrydstrup, T. (2022). Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF₂H Generated ex Situ. Chemistry – A European Journal, 28(34), e202200997. [Link]
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Poelzl, C., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19, 5489-5493. [Link]
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Feng, Z., et al. (2014). Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives. Angewandte Chemie International Edition, 53(6), 1669-73. [Link]
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Gilmour, R., & Smith, A. M. (2016). A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF₂). Organic Syntheses, 93, 289-300. [Link]
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U.S. Army Medical Research and Development Command. (1974). SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. DTIC. [Link]
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Gedde, O. R., et al. (2022). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal, 28(34). [Link]
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ResearchGate. (n.d.). Preparation of 4‐nitrophenylboronic acid (4). Retrieved from [Link]
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Pérez, M., et al. (2014). Palladium–mediated organofluorine chemistry. Journal of Fluorine Chemistry, 167, 91-115. [Link]
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Cardiff University. (n.d.). Online Research @ Cardiff - ORCA. Retrieved from [Link]
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Bakos, B., & Csenki, Z. T. (2024). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances, 14(1), 1-18. [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
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ScholarWorks@GVSU. (2013). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
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Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
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Chemguide. (n.d.). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
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Singleton, D. A., et al. (2014). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 136(42), 14838–14845. [Link]
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Doc Brown's Chemistry. (n.d.). Nitration of benzene, methylbenzene & naphthalene. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
